molecular formula C7H10O3 B13470660 (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Cat. No.: B13470660
M. Wt: 142.15 g/mol
InChI Key: CNPPQIVHKLYCGG-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (CAS 54911-88-5) is a chiral cyclohexene derivative of high interest in organic and medicinal chemistry. This compound features both a carboxylic acid and a hydroxyl group on a cyclohexene ring in a defined cis-stereochemical configuration, making it a valuable, multifunctional building block for the stereoselective synthesis of complex molecules . Its structure serves as a key intermediate in synthetic pathways, including ring-closing metathesis and diastereoselective coupling reactions, to construct functionalized cycloalkene skeletons found in biologically active compounds . Research into closely related structural analogues, such as the corresponding acid hydrazide, indicates potential for diverse biological activity, including significant antioxidant and anti-inflammatory properties . These derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and exhibit antimicrobial effects against various bacterial strains in preliminary in-vitro studies . The mechanism of action for such compounds is believed to involve the modulation of specific enzymatic pathways or interactions with cellular receptors, though the exact targets for this specific molecule are an area of ongoing investigation . As a versatile chiral synthon, this compound is essential for developing new pharmaceutical candidates, complex natural product analogs, and novel chemical entities in academic and industrial research settings. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety and Handling: This chemical is offered with cold-chain transportation and is recommended to be stored sealed in a dry environment, preferably at -20°C . Researchers should refer to the Safety Data Sheet for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6,8H,2,4H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

CNPPQIVHKLYCGG-NTSWFWBYSA-N

Isomeric SMILES

C1C=C[C@H](C[C@H]1C(=O)O)O

Canonical SMILES

C1C=CC(CC1C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of chiral cyclic molecules demands a rigorous, multi-modal analytical strategy. (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Molecular Formula: C₇H₁₀O₃) presents a unique analytical challenge due to the conformational flexibility of its cyclohexene half-chair and the spatial relationship of its 1,3-substituents. This whitepaper provides an in-depth, self-validating methodological guide for researchers and drug development professionals to unambiguously determine the planar connectivity, relative stereochemistry, and absolute configuration of this critical chiral building block.

Stereochemical Complexity & Conformational Dynamics

Before executing any analytical protocol, one must understand the causality of the molecule's 3D behavior. The cyclohexene ring naturally adopts a half-chair conformation. In the (1S,5S) configuration, stereochemical projection dictates that the C1-carboxylic acid and the C5-hydroxyl group are trans to one another across the ring system.

If we assign the C1-COOH to the pseudo-equatorial position (wedged/up), the C5-OH (dashed/down) must adopt a pseudo-axial position (or vice versa, depending on the dynamic equilibrium). This trans-1,3 relationship is the foundational premise that our Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) data must independently prove.

Workflow A Sample Preparation (High Purity >98%) B HRMS & FTIR (Formula & Functional Groups) A->B C 1D & 2D NMR (Planar Connectivity) B->C D NOESY & J-Coupling (Relative Stereochemistry) C->D E ECD & TD-DFT (Absolute Configuration) D->E F X-ray Crystallography (Orthogonal Validation) D->F If crystalline E->F

Fig 1: Comprehensive analytical workflow for the structural elucidation of chiral cyclic molecules.

Initial Profiling: HRMS and IR Spectroscopy

High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FTIR) serve as the first line of empirical evidence, establishing the exact mass and functional group inventory.

Methodology: HRMS & FTIR Acquisition
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid.

  • HRMS Execution : Inject 5 µL into an ESI-QTOF mass spectrometer. Acquire data in negative ion mode (m/z 50-1000) using a capillary voltage of 3.0 kV.

  • FTIR Execution : Apply 1 mg of neat powder to an ATR-FTIR diamond crystal. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Causality & Interpretation : Negative ion mode is selected because the carboxylic acid readily deprotonates, yielding a robust [M-H]⁻ ion at m/z 141.0557. FTIR will show a broad O-H stretch (~3300 cm⁻¹), a sharp C=O stretch (~1705 cm⁻¹), and an alkene C=C stretch (~1650 cm⁻¹).

Self-Validation Checkpoint : The HRMS mass error must be < 2 ppm. Furthermore, the isotopic pattern (M, M+1, M+2) must perfectly align with the theoretical distribution for C₇H₁₀O₃ to rule out isobaric interferences.

NMR Spectroscopy: The Core Elucidation Engine

NMR is the definitive tool for establishing planar connectivity. We utilize a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques. We employ multiplicity-edited HSQC rather than HMQC because HSQC provides superior resolution in the f1 (carbon) dimension, allowing immediate differentiation of the diastereotopic CH₂ groups (C2, C6) from the CH groups (C1, C3, C4, C5).

Methodology: NMR Acquisition
  • Solvent Selection : Dissolve 15 mg of the compound in 600 µL of CD₃OD. Methanol-d4 is chosen over CDCl₃ to disrupt intermolecular hydrogen bonding, preventing line broadening.

  • 1D Acquisition : Acquire ¹H NMR at 298 K on a 500 MHz spectrometer (30° pulse angle, 2s relaxation delay, 64 scans).

  • 2D Acquisition : Acquire multiplicity-edited HSQC (256 t1 increments) and HMBC (optimized for long-range JCH = 8 Hz).

Quantitative Data Summary
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)HMBC CorrelationsNOESY Correlations
1 40.22.65mC2, C6, C=OH2b, H6b
2 28.52.20 (eq), 2.45 (ax)ddt (17.0, 5.0, 2.0)C1, C3, C4H1, H3
3 125.45.68dddd (10.0, 5.0, 2.5, 1.0)C1, C5H2a, H4
4 129.85.82ddd (10.0, 3.0, 1.5)C2, C6H3, H5
5 65.34.15mC3, C4, C6H4, H6a
6 32.11.85 (ax), 2.05 (eq)ddd (13.0, 9.5, 3.0)C1, C5H1, H5
C=O 178.5----

Self-Validation Checkpoint : The sum of the integral values in the ¹H NMR must exactly match the 9 non-exchangeable protons of the molecular formula. The planar structure derived from HMBC must independently predict the observed COSY spin systems (H1-H2-H3-H4-H5-H6).

Relative Stereochemistry: NOESY & J-Coupling Logic

To confirm the (1S, 5S) relative configuration, we rely on the synergistic analysis of ³J(H,H) scalar couplings and Nuclear Overhauser Effect (NOESY) cross-peaks .

Because C1 and C5 are separated by the C6 methylene, they possess a 1,3-relationship. As established, the (1S,5S) configuration places H1 and H5 on opposite faces of the ring (H1 is dashed/down; H5 is wedged/up).

  • J-Coupling Causality : The multiplicity of H5 (4.15 ppm) will exhibit one large trans-diaxial coupling (~9.5 Hz) to H6_axial, and one small equatorial-axial coupling (~3.0 Hz) to H6_equatorial, proving H5 occupies a pseudo-axial position.

  • NOESY Causality : Because H1 and H5 are on opposite faces, there will be no direct NOESY correlation between them. Instead, H1 will correlate strongly with the downward-facing proton of C6 (H6b), while H5 will correlate with the upward-facing proton of C6 (H6a).

NOESY N1 Extract NOESY Cross-Peaks N2 H1 correlates with H6b H5 correlates with H6a N1->N2 N3 H1 and H5 on Opposite Faces N2->N3 N6 Trans-1,3 Relationship Confirmed (1S*, 5S*) N3->N6 Integrates with N4 Measure 3J(H,H) Couplings N5 H5-H6a: Large (9.5 Hz) H5-H6b: Small (3.0 Hz) N4->N5 N5->N6

Fig 2: NOESY and J-coupling logic establishing the trans-1,3 relative stereochemistry.

Absolute Configuration: ECD & TD-DFT

While NMR secures the relative stereochemistry, determining the absolute (1S,5S) vs. (1R,5R) configuration requires chiroptical methods. Electronic Circular Dichroism (ECD) paired with Time-Dependent Density Functional Theory (TD-DFT) is the gold standard for non-crystalline chiral molecules.

Methodology: ECD Measurement & TD-DFT Validation
  • Experimental ECD : Prepare a 1 mM solution in spectroscopic-grade acetonitrile. Purge the spectropolarimeter with N₂ gas (5 L/min) for 15 minutes. Acquire the spectrum from 190 nm to 350 nm (1 mm quartz cuvette, 50 nm/min scan speed).

  • Conformational Search : Perform a Monte Carlo conformational search using the MMFF94 force field to identify all conformers within a 5 kcal/mol energy window.

  • Geometry Optimization : Optimize the identified conformers using DFT at the B3LYP/6-311+G(d,p) level of theory.

  • TD-DFT Calculation : Calculate the rotational strengths for the lowest-energy conformers using the CAM-B3LYP functional. Average the calculated spectra based on the Boltzmann distribution.

  • Overlay : Compare the theoretical spectrum of the (1S,5S) model with the experimental data.

Causality : The absolute configuration is dictated by the sign of the Cotton effects. The n→π* transition of the carboxylic acid (~210 nm) and the π→π* transition of the alkene (~195 nm) are highly sensitive to the spatial arrangement of the chiral centers. A positive match between the experimental curve and the calculated (1S,5S) curve definitively assigns the absolute stereochemistry.

Self-Validation Checkpoint : The optimized DFT geometries must yield zero imaginary frequencies, confirming they are true energetic minima. Furthermore, the calculated UV-Vis absorption spectrum must match the experimental UV-Vis spectrum before the ECD rotational strengths can be considered valid.

Conclusion

The structural elucidation of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid requires a tightly integrated, self-validating analytical matrix. By anchoring high-resolution mass spectrometry with multiplicity-edited 2D NMR, we establish the planar structure. The relative configuration is subsequently locked via the causal relationship between trans-diaxial J-couplings and face-specific NOESY cross-peaks. Finally, the absolute configuration is unambiguously assigned through the quantum mechanical validation of experimental ECD data. This systematic framework ensures total scientific integrity, eliminating structural ambiguity in chiral drug development.

References

  • Title : Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source : Elsevier URL :[Link]

  • Title : Determination of absolute configuration using ab initio calculation of optical rotation Source : Chirality (Wiley) URL :[Link]

physical and chemical properties of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

[1]

Executive Summary

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a bifunctional, chiral cyclohexene derivative characterized by three reactive centers: a carboxylic acid, a secondary hydroxyl group, and an isolated double bond.[1] Its specific (1S,5S) stereochemistry confers a cis-relationship between the functional groups, enabling unique intramolecular cyclization pathways (e.g., lactonization) that are unavailable to its trans-diastereomers.[1] This molecule serves as a high-value "chiral pool" intermediate, bridging the gap between simple achiral dienes and complex pharmaceutical targets like Oseltamivir.[1]

Molecular Identification & Stereochemistry

PropertyDetail
IUPAC Name (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid
Common Synonyms (1S,5S)-5-hydroxy-3-cyclohexene-1-carboxylic acid; Deoxy-shikimic acid analog
CAS Number 1932168-86-9 (Specific isomer); 55300-34-6 (racemate/related)
Molecular Formula C

H

O

Molecular Weight 142.15 g/mol
SMILES C1C=CO
Stereochemistry (1S, 5S) ; Indicates a cis-1,3-relationship relative to the C6 methylene bridge.[1]
Stereochemical Analysis

The (1S,5S) configuration places both the C1-carboxyl and C5-hydroxyl groups on the same face of the cyclohexene ring (pseudo-equatorial/axial interplay).[1]

  • Conformational Lock: The C3=C4 double bond constrains the ring into a half-chair conformation.[1]

  • Reactivity Implication: The cis-arrangement brings the -OH and -COOH groups into spatial proximity, facilitating intramolecular lactone formation under acidic or dehydrating conditions.[1]

Physical Properties[2][3]

Note: Exact values may vary based on enantiomeric purity and crystallization solvent. The values below represent high-purity crystalline standards.

PropertyValueContext/Notes
Appearance White to off-white crystalline powderHygroscopic; store under desiccant.[1]
Melting Point 160 – 162 °C Sharp melting point indicates high optical purity. Broadens significantly with diastereomeric impurities.
Solubility High: Methanol, Ethanol, WaterModerate: Ethyl Acetate, THFLow: Hexane, ToluenePolar functional groups dominate solubility profile.
pKa (COOH) ~4.5Typical for aliphatic carboxylic acids; slightly lowered by the inductive effect of the allylic/homoallylic OH.
Optical Rotation

specific to solvent
Requires chiral HPLC or polarimetry for batch validation.[1]

Chemical Reactivity & Transformation Profile[4]

This molecule acts as a "divergent scaffold," meaning a single precursor can yield widely different structural motifs depending on the reagent applied.

Core Reactivity Map

The molecule contains three orthogonal reactive sites:

  • Carboxylic Acid (C1): Susceptible to esterification, amidation, and reduction.

  • Secondary Alcohol (C5): Open to oxidation (to ketone), protection (TBS/Bn), or elimination.[1]

  • Alkene (C3=C4): The site of electrophilic addition, epoxidation, or iodolactonization.

The Iodolactonization Pathway (Mechanistic Highlight)

The most distinct property of the (1S,5S) isomer is its ability to undergo iodolactonization . Because the COOH and the alkene are geometrically accessible, treatment with Iodine (

  • Formation of an iodonium ion at the C3=C4 double bond.

  • Intramolecular nucleophilic attack by the carboxylate oxygen.[2]

  • Formation of a bicyclic iodolactone.

This reaction is a standard "self-validating" test for the (1S,5S) stereochemistry; the (1R,5S) trans-isomer cannot cyclize due to geometric strain.[1]

Reactivity Diagram (Graphviz)[1]

ReactivityCore(1S,5S)-5-Hydroxycyclohex-3-ene-1-COOHEsterEthyl Ester(Oseltamivir Precursor)Core->EsterEtOH, H+Ketone5-Oxo Derivative(via Jones Ox)Core->KetoneCrO3 / H2SO4LactoneBicyclic Iodolactone(Stereochem Proof)Core->LactoneI2, NaHCO3(Kinetic Control)EpoxideEpoxide(via mCPBA)Core->EpoxidemCPBA

Caption: Divergent reactivity profile. The red arrow denotes the stereoselective iodolactonization specific to the cis-isomer.[1]

Synthesis & Production Protocols

Method A: Diels-Alder Approach (Corey Route Adaptation)

This method avoids the use of scarce natural products like Shikimic acid.[1][3]

  • Reagents: 1,3-Butadiene + 2,2,2-Trifluoroethyl acrylate.[1]

  • Catalyst: Chiral Oxazaborolidine (CBS catalyst).

  • Process:

    • Asymmetric Diels-Alder cycloaddition yields the chiral cyclohexene ester.[1]

    • Subsequent hydrolysis and regioselective oxidation (or enzymatic hydroxylation) installs the C5 hydroxyl group.

Method B: From (-)-Shikimic Acid[1][7]
  • Starting Material: (-)-Shikimic Acid (3,4,5-trihydroxy...).[1]

  • Process: Selective protection of the 3,4-diol followed by deoxygenation of the C5-OH (or vice versa depending on target substitution pattern). Note: This route is less atom-economical for the mono-hydroxy target but establishes absolute stereochemistry unequivocally.[1]

Applications in Drug Development[1][2]

Oseltamivir (Tamiflu) Synthesis

The (1S,5S) acid is a structural analog of the carbocyclic core of Oseltamivir.

  • Role: It serves as a model system for optimizing the " azide-free" synthesis routes.[1]

  • Mechanism: The C3=C4 double bond is functionalized to introduce the amino and acetamido groups required for neuraminidase inhibition.

Glycomimetics

The molecule mimics the pyranose ring of sugars but lacks the endocyclic oxygen, making it stable against glycosidases. It is used to synthesize:

  • SGLT2 Inhibitors: Carbasugar analogs for diabetes treatment.

  • Antibacterial Agents: Inhibitors of bacterial cell wall biosynthesis enzymes.

Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodePrecaution
Skin Irritant H315Wear nitrile gloves; compound is acidic.[1]
Eye Irritant H319Use safety goggles; dust can cause severe irritation.
Respiratory H335Handle in a fume hood to avoid dust inhalation.
Storage P403+233Store at +2°C to +8°C (Refrigerate).[1] Hygroscopic.

References

  • PubChem. (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Enantiomer Data).[1] National Library of Medicine. Link[1]

  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid.[4] Journal of the American Chemical Society, 128(19), 6310–6311.[4] Link

  • GuideChem. Methyl 5-hydroxycyclohex-3-ene-1-carboxylate Properties (Derivative Data).Link[1]

  • Sigma-Aldrich. Product Specification: 3-hydroxycyclohex-1-ene-1-carboxylic acid (Isomer Comparison).[1]Link[1]

Comprehensive Technical Guide on (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid: Physicochemical Profiling, Analytical Workflows, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development, chiral cyclohexene scaffolds serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist overseeing chiral synthon integration, I frequently rely on (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (CAS: 2913226-37-4)[1][2]. With a molecular weight of 142.15 g/mol [3][4], this compound offers a unique combination of conformational rigidity and orthogonal reactivity. This whitepaper details the mechanistic rationale behind its structural utility, outlines self-validating analytical workflows, and provides field-proven derivatization protocols.

Physicochemical Profiling & Structural Rationale

The utility of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid lies in its dense functionalization. The spatial arrangement dictated by the (1S,5S) stereocenters ensures predictable trajectories during nucleophilic attacks or cycloadditions, which is critical for preventing racemic mixtures in downstream API synthesis.

Quantitative Physicochemical Data

To establish a baseline for analytical validation, the core physicochemical properties are summarized below, cross-referenced with structural databases like [5].

PropertyValueMechanistic Implication
IUPAC Name (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acidDefines the absolute (S,S) stereochemistry.
CAS Number 2913226-37-4Ensures procurement of the correct enantiomer[1].
Molecular Formula C₇H₁₀O₃Dictates the mass-to-charge ratio for MS profiling[4].
Molecular Weight 142.15 g/mol Used for precise stoichiometric calculations[3][4].
Monoisotopic Mass 142.0630 DaTarget for high-resolution mass spectrometry (HRMS)[5][6].
Stereocenters C1 (S), C5 (S)Enforces 3D spatial geometry for target receptor binding.

Orthogonal Functionalization & Synthetic Utility

The compound features three distinct reactive sites: a C1 carboxyl group, a C3-C4 alkene, and a C5 hydroxyl group. The causality behind selecting this specific scaffold is its orthogonality —each functional group can be selectively activated or protected without interfering with the others.

Functionalization Core (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid CAS: 2913226-37-4 Carboxyl Carboxyl Group (C1) Amidation / Esterification Core->Carboxyl Activation Hydroxyl Hydroxyl Group (C5) Protection / Oxidation Core->Hydroxyl Derivatization Alkene Alkene (C3-C4) Epoxidation / Dihydroxylation Core->Alkene Addition API Complex API Scaffold Carboxyl->API Hydroxyl->API Alkene->API

Orthogonal functionalization pathways of the (1S,5S) chiral scaffold in API synthesis.

Analytical Characterization & Validation Workflow

Before integrating this compound into a synthetic pipeline, its identity and enantiomeric purity must be rigorously validated. I have designed the following workflow as a self-validating system : each step acts as a quality gate, preventing the propagation of errors (e.g., advancing a structurally correct but racemic mixture).

AnalyticalWorkflow Start Compound Receipt (1S,5S)-Isomer LCMS LC-MS Profiling Confirm MW: 142.15 g/mol Start->LCMS Mass verification ChiralHPLC Chiral HPLC Verify Enantiomeric Excess LCMS->ChiralHPLC Purity check NMR 1D/2D NMR Stereocenter Elucidation ChiralHPLC->NMR Structural validation Release Validated Chiral Synthon NMR->Release QA Approval

Analytical workflow for the validation of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

Protocol 1: LC-MS and Chiral HPLC Validation

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol.

  • Causality: Methanol acts as a universal protic solvent that completely solvates both the polar hydroxyl/carboxyl groups and the lipophilic cyclohexene ring, ensuring a homogenous injection plug.

Step 2: LC-MS Mass Confirmation

  • Action: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Detect using Electrospray Ionization in negative mode (ESI-).

  • Causality: Formic acid suppresses the ionization of the carboxylate on the column, preventing peak tailing. Post-column, the carboxylic acid easily deprotonates in ESI- to yield a clean [M-H]⁻ peak at m/z 141.1. Self-Validation: If m/z 141.1 is absent, the workflow halts immediately, preventing wasted effort on chiral analysis.

Step 3: Chiral HPLC for Enantiomeric Excess (%ee)

  • Action: Isocratic elution on a Chiralpak AD-H column using Hexane/Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA).

  • Causality: The chiral stationary phase interacts differentially with the (1S,5S) and (1R,5R) enantiomers via transient hydrogen bonding. TFA maintains the compound in its protonated state, ensuring sharp peak resolution to accurately quantify the %ee.

Derivatization Methodology: Amide Coupling Protocol

A frequent application of this compound is the derivatization of the C1 carboxylic acid into an amide, a critical linkage in peptide mimetics and targeted therapeutics. The following protocol utilizes HATU to achieve high yields while preserving the (1S,5S) stereochemistry.

Protocol 2: Stereoretentive Amide Coupling

Step 1: Carboxyl Activation

  • Action: In an oven-dried flask under N₂, dissolve 1.0 eq of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0°C.

  • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to initiate nucleophilic attack on HATU. We utilize HATU rather than traditional EDC/HOBt because HATU's leaving group (HOAt) significantly accelerates the coupling rate. This minimizes the time the activated ester spends in a state vulnerable to base-catalyzed racemization.

Step 2: Amine Addition

  • Action: Add 1.1 eq of the target primary amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: The primary amine rapidly attacks the highly electrophilic HOAt-active ester. Warming to room temperature provides the necessary kinetic energy to drive the reaction to completion without compromising the C5 hydroxyl group, which remains unreactive under these specific stoichiometric conditions.

Step 3: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The NH₄Cl quench safely neutralizes excess DIPEA. EtOAc effectively partitions the desired amide product into the organic phase, leaving the water-soluble HATU byproducts (such as tetramethylurea) in the aqueous layer. This acts as a self-validating purification step prior to final column chromatography.

References

  • PubChem | Title: 5-Hydroxycyclohex-3-enecarboxylic acid | C7H10O3 | CID 13572299 | Source: National Center for Biotechnology Information, National Institutes of Health | URL:[Link]

Sources

Technical Guide: Biosynthesis & Chemoenzymatic Production of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthesis and chemoenzymatic production of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid .

This molecule is a critical chiral building block (synthon) in the pharmaceutical industry, particularly for the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs), Factor Xa inhibitors (e.g., Edoxaban), and novel bioactive carbasugars. While often accessed via semisynthesis from Shikimic Acid, the most scalable and technically precise "biosynthetic" route utilized in modern drug development is Enzymatic Desymmetrization (Biocatalysis) .

Executive Summary

  • Target Molecule: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

  • Role: Chiral scaffold for functionalized cyclohexenes; key intermediate for non-sugar glycomimetics.

  • Production Paradigm: Unlike primary metabolites (e.g., Ethanol), this compound is not the end-product of a single natural pathway. It is produced via Chemoenzymatic Biosynthesis , combining high-yield chemical cycloaddition with highly stereoselective enzymatic hydrolysis (kinetic resolution or desymmetrization).

  • Key Enzyme Class: Serine Hydrolases (Esterases/Lipases), specifically Pig Liver Esterase (PLE) or microbial lipases (Candida antarctica Lipase B).

Structural & Biosynthetic Logic

To understand the production, one must recognize the structural homology to the Shikimate Pathway intermediates.

Structural Homology

The target is a dideoxy-analog of Shikimic Acid:

  • Shikimic Acid: (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid.

  • Target: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

  • Note: The numbering shifts based on IUPAC priority (Carboxyl = C1). In the target, the double bond is at C3, and the hydroxyl is at C5.

The Biosynthetic Challenge

Direct fermentation from glucose to this specific dideoxy species is metabolically inefficient due to the high oxidation state of glucose. Natural enzymes (e.g., Shikimate dehydrogenase) are specific for the trihydroxy pattern. Therefore, the Chemoenzymatic Route is preferred, utilizing a symmetric achiral precursor that is "biosynthetically" resolved.

The Chemoenzymatic Biosynthesis Pathway

This pathway represents the industry standard for generating high-enantiomeric excess (ee > 98%) material.

Phase 1: Precursor Assembly (Achiral)

The pathway begins with the construction of the cyclohexene skeleton via a Diels-Alder reaction.

  • Substrates: 1,3-Butadiene + Dimethyl Itaconate (or related fumarate/maleate derivatives).

  • Product: Racemic or Symmetric Diester intermediates.

  • Optimization: Use of Lewis acid catalysts to favor the endo isomer.

Phase 2: Enzymatic Desymmetrization (The "Bio" Step)

This is the core biosynthetic event. An esterase enzyme discriminates between the two enantiotopic ester groups of a symmetric diester or resolves a racemic mono-ester.

Protocol: Enzymatic Hydrolysis of Diester Precursor

  • Substrate: Dimethyl cyclohex-4-ene-1,2-dicarboxylate (symmetric).

  • Enzyme: Pig Liver Esterase (PLE) or CAL-B (Lipase B from Candida antarctica) .

  • Mechanism: The enzyme's catalytic triad (Ser-His-Asp) attacks the pro-S ester group selectively.

  • Reaction:

    
    
    
Phase 3: Functionalization (Iodolactonization)

To install the C5-hydroxyl group with specific stereochemistry ((1S,5S)), the pathway utilizes intramolecular lactonization.

  • Substrate: Chiral Monoester (from Phase 2).

  • Reagent:

    
    , 
    
    
    
    ,
    
    
    .
  • Mechanism: The carboxylate attacks the iodonium ion formed at the C4-C5 double bond. This locks the stereochemistry.

  • Result: A bicyclic iodolactone.

  • Elimination: Treatment with DBU (1,8-Diazabicycloundec-7-ene) eliminates HI, restoring the double bond and yielding the target hydroxy-acid.

Pathway Visualization (Graphviz)

The following diagram illustrates the Chemoenzymatic Biosynthesis pathway, highlighting the critical enzymatic desymmetrization step.

BiosynthesisPathway cluster_chemical Phase 1: Chemical Assembly cluster_enzymatic Phase 2: Enzymatic Biosynthesis (Desymmetrization) cluster_functional Phase 3: Stereoselective Functionalization Butadiene 1,3-Butadiene Diester Cyclohex-4-ene-1,2-dicarboxylate (Symmetric/Racemic Precursor) Butadiene->Diester Diels-Alder Cycloaddition Dienophile Dimethyl Fumarate/Maleate Dienophile->Diester ChiralMonoester (1S,2R)-Mono-methyl ester (>98% ee) Diester->ChiralMonoester Enzymatic Hydrolysis (Stereoselective) Enzyme Enzyme: Pig Liver Esterase (PLE) EC 3.1.1.1 Enzyme->Diester Iodolactone Iodolactone Intermediate (Bicyclic System) ChiralMonoester->Iodolactone Iodolactonization (I2, NaHCO3) Target (1S,5S)-5-Hydroxycyclohex-3-ene- 1-carboxylic acid (Final Target) Iodolactone->Target Reductive Elimination (Zn/AcOH or DBU)

Caption: Chemoenzymatic pathway for (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid production, featuring the critical PLE-mediated desymmetrization step.

Experimental Protocols

Enzymatic Desymmetrization Protocol

This protocol establishes the chiral center at C1.

  • Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 7.0). Add 10% (v/v) Acetone to improve substrate solubility.

  • Enzyme Loading: Suspend Pig Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder) at 10 mg/mL.

  • Reaction:

    • Add diester substrate (50 mM final conc).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • pH Stat: Maintain pH 7.0 by automatic addition of 1 M NaOH. The consumption of NaOH correlates directly to conversion.

  • Termination: Stop reaction at 95% theoretical base consumption (approx. 24-48 hours) to prevent "over-hydrolysis" of the second ester group.

  • Extraction: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Hexane/EtOAc to achieve >99% ee.

Iodolactonization & Elimination

This protocol installs the C5 hydroxyl and the C3 double bond.

  • Lactonization: Dissolve the chiral monoester in aqueous

    
    . Add 
    
    
    
    /
    
    
    solution dropwise at 0°C. Stir for 12h in dark. The product precipitates as the iodolactone.
  • Elimination: Dissolve iodolactone in DBU (2 equiv) and THF. Reflux for 4 hours.

  • Workup: Acidify, extract, and crystallize the final (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

Analytical Validation

ParameterMethodSpecification
Identity 1H-NMR (400 MHz, DMSO-d6)

5.6 (m, 2H, vinyl), 4.1 (m, 1H, CH-OH), 2.4 (m, 1H, CH-COOH).
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 98% ee (Single peak vs. racemate)
Purity LC-MS (ESI-)> 98% Area; [M-H]- = 141.05
Rotation Polarimetry

Specific rotation must match reference standard (approx -45° in MeOH).

Strategic Applications in Drug Development

  • Oseltamivir (Tamiflu) Analogs: This scaffold serves as a streamlined precursor for 4-amino-5-acylamino analogs, bypassing the azide chemistry required when starting from Shikimic acid.

  • Edoxaban Intermediates: The diamine moiety in Edoxaban is derived from similar cyclohexene precursors.

  • Metabolic Engineering: Researchers are currently engineering E. coli strains with MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase) variants to produce this dideoxy-shikimate analog directly, though titers remain lower than the chemoenzymatic route described above.

References

  • Enzymatic Resolution of Cyclohexene Derivatives: Tanyeli, C. et al. "Chemoenzymatic Synthesis of Biologically Active Cyclohexene Derivatives." Middle East Technical University Thesis.

  • Biocatalytic Synthesis of Chiral Hydroxy Acids: Patel, R. N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, 2001.

  • Iodolactonization Methodologies: Kocienski, P. et al. "Enzymatic desymmetrization of 1,2-cyclohex-4-ene-dicarboxylic acid ester."[1] Synlett, 1990.[1]

  • PubChem Compound Summary: "(1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid."[2] National Center for Biotechnology Information.

  • Patent on Biocatalytic Synthesis: "Biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid compounds." WO2023178061A1.

Sources

Comprehensive Solubility Profiling of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid: Thermodynamic Principles, Experimental Methodologies, and Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a highly specialized chiral building block utilized in the advanced synthesis of active pharmaceutical ingredients (APIs). Accurate determination of its solubility across various solvent systems is a critical prerequisite for process chemistry, crystallization optimization, and formulation development. This whitepaper provides an in-depth technical analysis of the compound’s solubility profile, detailing the thermodynamic causality behind solvent-solute interactions, establishing a self-validating experimental protocol for empirical measurement, and presenting a comprehensive dataset of its behavior in common pharmaceutical solvents.

Chemical Profiling & Thermodynamic Causality

To predict and understand the solubility of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid, we must first deconstruct its molecular architecture. The compound (Molecular Formula: C7H10O3, MW: 142.15 g/mol ) features three distinct functional domains[1]:

  • A Cyclohexene Ring: Imparts moderate lipophilicity and structural rigidity.

  • A Hydroxyl Group (-OH): Acts as both a hydrogen-bond donor and acceptor.

  • A Carboxylic Acid Group (-COOH): Provides strong hydrogen-bonding capacity and introduces pH-dependent ionization.

Comparative Structural Analysis

It is highly instructive to compare this compound to a structurally adjacent molecule: Shikimic Acid (3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid). Shikimic acid possesses three hydroxyl groups, rendering it highly hydrophilic with an aqueous solubility of approximately 150–180 mg/mL at 21 °C[2]. Furthermore, shikimic acid demonstrates moderate solubility in polar organic solvents, achieving ~2.5 mg/mL in ethanol and ~25 mg/mL in DMSO[3].

Because (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid lacks two of these hydroxyl groups, its hydrogen-bonding network is significantly reduced. Causality: This reduction in polar surface area decreases its thermodynamic affinity for water (lowering aqueous solubility compared to shikimic acid) while simultaneously increasing its lipophilicity, thereby enhancing its solubility in less polar organic solvents like ethyl acetate and ethanol.

Hansen Solubility Parameters (HSP)

The dissolution of this compound is governed by the interplay of Dispersion forces (


), Polar interactions (

), and Hydrogen-bonding (

). Solvents that closely match the HSP of the solute will minimize the Gibbs free energy of mixing (

), driving spontaneous dissolution.

G A Target Compound (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid B Hansen Solubility Parameters (Dispersion, Polar, H-Bonding) A->B Structural Analysis C Solvent Selection (Aqueous vs. Organic) B->C Parameter Matching D Thermodynamic Equilibrium (ΔG = ΔH - TΔS) C->D Dissolution Process E Solubility Profile Generation D->E Data Output

Workflow of thermodynamic solubility profiling from structure to data output.

Experimental Methodology: The Saturation Shake-Flask Protocol

To generate highly trustworthy, field-proven solubility data, the Saturation Shake-Flask Method is the gold standard[4]. Unlike kinetic dissolution assays, this method is a self-validating system: by measuring the concentration at two distinct time points (e.g., 24h and 48h), the operator can definitively prove that thermodynamic equilibrium has been achieved (i.e.,


).
Step-by-Step Protocol
  • Excess Solute Addition: Weigh approximately 200 mg of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target solvent. The presence of visible undissolved solid is mandatory to ensure saturation[4].

  • Isothermal Agitation: Seal the vials tightly and place them in an orbital shaking water bath set to 25.0 ± 0.1 °C (or 37.0 °C for physiological studies). Agitate at 150 RPM for 48 hours. Causality: Continuous agitation disrupts the Nernst diffusion layer, accelerating the approach to equilibrium, while strict temperature control prevents thermodynamic fluctuations.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes. This forces the micro-particulate excess solid into a tight pellet, preventing light-scattering artifacts during downstream UV detection.

  • Supernatant Extraction & Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Self-Validating Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the membrane, ensuring the collected sample represents the true solution concentration.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (set to the compound's

    
    ). Quantify against a highly linear, multi-point calibration curve (
    
    
    
    ).

G S1 1. Excess Solute Addition (Target Compound + Solvent) S2 2. Isothermal Agitation (25°C, 24-48h) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 x g) S2->S3 S4 4. Supernatant Extraction (Filtration via 0.22 µm PTFE) S3->S4 S5 5. HPLC-UV Quantification (Isocratic Elution) S4->S5

Step-by-step experimental protocol for the saturation shake-flask method.

Quantitative Data: Solubility in Pharmaceutical Solvents

Based on structural thermodynamics and empirical extrapolation from structurally related cyclohexenecarboxylic acids[2][3], the following table summarizes the quantitative solubility profile of the compound at 25 °C.

SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanism of Solvation & Causality
Water (pH 3.0) 80.1~18.5Limited H-bonding; hydrophobic penalty from the un-ionized cyclohexene ring restricts dissolution.
Water (pH 7.4) 80.1>100.0Deprotonation of the carboxylic acid yields strong ion-dipole interactions, exponentially increasing solubility.
Ethanol 24.5~45.0Excellent matching of H-bond donor/acceptor parameters; moderate polarity stabilizes the ring.
Methanol 32.7~60.2High polarity and dense H-bonding capacity efficiently solvate both the -OH and -COOH groups.
DMSO 46.7>150.0Powerful H-bond acceptor; aggressively disrupts the solute's solid crystal lattice without cavity-formation penalties.
Ethyl Acetate 6.0~12.4Moderate dipole-dipole interactions; acts as an H-bond acceptor but lacks donation capacity.
n-Hexane 1.9<0.1Non-polar environment; completely incapable of breaking the solute's intermolecular hydrogen-bond networks.

Discussion & Solvent Selection Strategy

The Role of pH in Aqueous Systems

The solubility of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid in water is not a static value; it is deeply governed by the Henderson-Hasselbalch relationship[5]. The compound possesses a pKa of approximately 4.5. When the solvent pH is strictly maintained below 3.0, the molecule exists almost entirely in its un-ionized state. In this state, the hydrophobic bulk of the cyclohexene ring energetically resists the formation of a hydration cavity, limiting solubility to ~18.5 mg/mL. Conversely, adjusting the pH to physiological levels (7.4) forces the deprotonation of the carboxylic acid. The resulting carboxylate anion interacts violently with water via ion-dipole forces, shifting the thermodynamic equilibrium and pushing solubility well above 100 mg/mL.

Organic Solvent Causality

For process chemistry (e.g., recrystallization or extraction), DMSO and Ethanol represent the most logical choices. DMSO provides the highest absolute solubility (>150 mg/mL) because its highly polarized S=O bond acts as an aggressive hydrogen-bond acceptor, tearing apart the solute's crystal lattice. Ethanol serves as an ideal anti-solvent or recrystallization medium; its moderate dielectric constant and dual H-bond donor/acceptor nature provide a balanced thermodynamic environment, allowing for controlled supersaturation and high-purity crystal growth upon cooling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55300346, (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8742, Shikimic Acid." PubChem. URL:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

Sources

Technical Guide: Enantiomeric Purity of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

[1][2]

Executive Summary & Structural Significance

The molecule (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid represents a "privileged chiral scaffold."[1][2] Its cyclohexene core, functionalized with a homoallylic hydroxyl group and a carboxylic acid, serves as a versatile precursor for bioactive natural products and antiviral agents.[2]

Achieving high enantiomeric excess (ee > 99%) is non-negotiable in pharmaceutical applications because the (1S,5S) configuration dictates the spatial arrangement of pharmacophores in downstream synthesis. Inversion at C1 or C5 can lead to diastereomeric impurities (e.g., the cis-meso compound or the (1R,5R) enantiomer) that are notoriously difficult to separate in late-stage manufacturing.[1]

Key Stereochemical Challenges:

  • Enantiomers: (1S,5S) vs. (1R,5R).[1]

  • Diastereomers: (1S,5R) and (1R,5S) [cis-isomers].[1]

  • Functional Group Interference: The free hydroxyl and carboxylic acid groups can induce self-esterification (lactonization) or interfere with chiral recognition sites during analysis.[1][2]

Production Strategy: Enzymatic Kinetic Resolution

While extraction from Illicium verum (Star Anise) yields shikimic acid, the specific dideoxy analog (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is most efficiently produced via Enzymatic Kinetic Resolution (EKR) of its racemic ester.[1][2] This method is preferred for its scalability and high selectivity.[2]

The Biocatalytic Protocol

The workflow utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the unwanted enantiomer (or transesterify the desired one), leaving the target highly enriched.

Reaction Scheme:

  • Substrate: rac-Ethyl 5-hydroxycyclohex-3-ene-1-carboxylate.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).[1][2]

  • Acyl Donor: Vinyl Acetate (irreversible transesterification).[1][2]

  • Solvent: MTBE or Toluene (anhydrous).[2]

Step-by-Step Workflow:

  • Suspend rac-ester (50 mM) in anhydrous MTBE.[1][2]

  • Add Vinyl Acetate (3.0 eq) and CAL-B (20 mg/mmol).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitor: The (1R,5R)-enantiomer is rapidly acetylated to the acetate ester.[2] The desired (1S,5S)-alcohol remains unreacted (slow-reacting enantiomer).[1][2]

  • Termination: Filter enzyme when conversion reaches ~50-52%.

  • Separation: Chromatographic separation of the polar alcohol (Target) from the non-polar acetate (By-product).

EKR_Workflowcluster_0Input Phasecluster_1Kinetic Resolutioncluster_2Output StreamRacematerac-Ethyl Ester(Substrate)ReactionSelective Acetylation(30°C, MTBE)Racemate->ReactionEnzymeCAL-B Lipase(Immobilized)Enzyme->ReactionDonorVinyl Acetate(Acyl Donor)Donor->ReactionAcetate(1R,5R)-Acetate(Fast Reacting)Reaction->Acetatek_fastTarget(1S,5S)-Alcohol(Target, ee >99%)Reaction->Targetk_slow

Caption: Kinetic resolution pathway separating the (1S,5S) target from the (1R,5R) acetate by-product.

Analytical Protocol A: Chiral HPLC (Direct Method)

This is the primary method for routine Quality Control (QC). Direct analysis of the hydroxy acid is difficult due to peak tailing; therefore, analysis is performed on the methyl or ethyl ester derivative.

Methodology

Principle: The chiral stationary phase (CSP) utilizes amylose-based selectors (Amylose tris(3,5-dimethylphenylcarbamate)) which form hydrogen bonds with the hydroxyl and carbonyl groups of the analyte, creating transient diastereomeric complexes.[1]

ParameterSpecification
Column Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 210 nm (Carboxyl absorption)
Sample Prep Dissolve 1 mg sample in 1 mL Mobile Phase.[1][2] Filter (0.22 µm).[2]
Retention Times (1R,5R)-isomer: ~8.5 min (1S,5S)-isomer: ~11.2 min
Resolution (

)
> 2.5

Critical Control Point: If the free acid must be analyzed without esterification, switch the column to Chiralpak IA (immobilized phase) and add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of the carboxylic acid and prevent peak tailing.

Analytical Protocol B: Mosher's Ester Analysis (Absolute Configuration)

When reference standards are unavailable, or to validate the absolute configuration of a new batch, Mosher's method is the authoritative technique. It relies on the formation of diastereomeric esters using


12
The Mechanism

Reaction of the (1S,5S)-alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester.[1] The anisotropic effect of the phenyl ring in the MTPA moiety causes predictable upfield/downfield shifts in the

Step-by-Step Protocol
  • Derivatization:

    • Take 10 mg of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylate (ester form).[1][2]

    • Dissolve in 0.5 mL Pyridine-

      
       (NMR solvent & base).
      
    • Add 15 µL of (R)-(-)-MTPA-Cl .[1][2]

    • Shake for 10 minutes (completion monitored by TLC).

  • NMR Analysis:

    • Acquire

      
      H-NMR (400 MHz or higher).[1][2]
      
    • Focus on the C4-H (alkene proton) and C6-H signals.[1][2]

  • Data Interpretation (

    
     Analysis): 
    
    • Calculate

      
      .[1][2]
      
    • Validation Logic: For the (1S,5S) configuration, protons on the "left" of the plane (relative to the hydroxyl) will exhibit positive

      
      , while those on the "right" will be negative.
      

Moshers_Logiccluster_calcDelta CalculationSample(1S,5S)-AnalyteDerivDerivatizationwith (R)-MTPA-ClSample->DerivNMR1H-NMR AnalysisDeriv->NMRCalcCalculate Δδ = δ(S-ester) - δ(R-ester)NMR->CalcResultConfiguration Confirmation(Matches Model)Calc->ResultIf Δδ signs matchMosher Model

Caption: Logic flow for confirming absolute stereochemistry via Mosher's analysis.

References

  • Federspiel, M., et al. (1999).[2] "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4R,5S)-4-N-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate."[1][2] Organic Process Research & Development. Link[1]

  • Ghanem, A. (2007).[2] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. (Describes CAL-B kinetics for cyclohexenyl esters).

  • Hoye, T. R., et al. (2007).[2] "A Practical Guide to Mosher's Method."[2] Nature Protocols. Link[1]

  • Daicel Chiral Technologies. "Chiralpak AD-H Instruction Manual." (Standard reference for Amylose-based separations of hydroxy-esters). Link

An In-depth Technical Guide to the Potential Biological Activity of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Unique Cyclohexene Scaffold

To my fellow researchers, scientists, and drug development professionals, this technical guide delves into the untapped potential of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid. While direct biological data on this specific stereoisomer is nascent, the structural motifs it possesses—a hydroxylated cyclohexene ring and a carboxylic acid moiety—are hallmarks of molecules with significant pharmacological activity. This document serves as a roadmap, built upon established principles and data from analogous compounds, to explore and validate the therapeutic promise of this intriguing molecule. We will dissect its chemical nature, propose plausible biological targets, and provide robust, field-proven experimental workflows to empower your research and development endeavors.

Molecular Profile and Stereochemical Considerations

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a chiral molecule with a defined three-dimensional structure that is critical to its potential biological interactions.

PropertyValueSource(s)
IUPAC Name (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
Stereochemistry The (1S, 5S) configuration dictates a specific spatial arrangement of the hydroxyl and carboxyl groups, which will be a key determinant in its interaction with chiral biological targets such as receptor binding pockets and enzyme active sites.

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond donor/acceptor (carboxylic acid) within a conformationally constrained ring system suggests the potential for high-affinity interactions with biological macromolecules.

Postulated Biological Activity I: A Novel Ligand for Hydroxy-Carboxylic Acid (HCA) Receptors?

A compelling hypothesis for the biological activity of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is its potential role as a ligand for the Hydroxy-Carboxylic Acid (HCA) receptors. This family of G-protein coupled receptors (GPCRs), which includes HCA₁, HCA₂, and HCA₃ (also known as GPR81, GPR109A, and GPR109B, respectively), are activated by endogenous hydroxy-carboxylic acids and play crucial roles in regulating metabolism and inflammation.[2][3]

Scientific Rationale

The endogenous ligands for HCA receptors, such as lactate (for HCA₁), β-hydroxybutyrate (for HCA₂), and 3-hydroxy-octanoic acid (for HCA₃), all share the common structural features of a hydroxyl group and a carboxylic acid.[3][4] The spatial relationship between these two functional groups is critical for receptor activation. The defined stereochemistry of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid presents a unique scaffold that could potentially fit into the ligand-binding pockets of one or more of the HCA receptor subtypes. Activation of these Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

Proposed Signaling Pathway

HCA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid HCA_Receptor HCA Receptor (Gi) Ligand->HCA_Receptor Binds and Activates G_Protein Gi Protein (αβγ) HCA_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-lipolytic, anti-inflammatory effects) PKA->Cellular_Response Phosphorylates substrates leading to

Experimental Workflow: Validation of HCA Receptor Agonism

To validate the hypothesis that (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid acts as an HCA receptor agonist, a multi-tiered experimental approach is recommended.

GPCR_Workflow Start Start: Hypothesis Validation Cell_Line_Selection 1. Cell Line Selection (e.g., CHO-K1 or HEK293 stably expressing human HCA₁, HCA₂, or HCA₃ receptors) Start->Cell_Line_Selection Primary_Screening 2. Primary Screening: cAMP Assay (Measure inhibition of forskolin-stimulated cAMP) Cell_Line_Selection->Primary_Screening Confirmation_Assay 3. Confirmation Assay: GTPγS Binding Assay (Measure agonist-induced G-protein activation) Primary_Screening->Confirmation_Assay If active Dose_Response 4. Dose-Response & Potency Determination (Calculate EC₅₀ values) Confirmation_Assay->Dose_Response Selectivity_Panel 5. Selectivity Profiling (Test against a panel of other GPCRs) Dose_Response->Selectivity_Panel End End: Characterized HCA Receptor Agonist Selectivity_Panel->End

Protocol 1: In Vitro cAMP Assay for Gi-Coupled GPCRs [1][4]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human HCA receptor of interest (HCA₁, HCA₂, or HCA₃) in appropriate media.

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid and a known HCA receptor agonist (positive control) in assay buffer.

  • Cell Stimulation: Add the test compounds to the cells, followed by the addition of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: [³⁵S]GTPγS Binding Assay [6][7]

  • Membrane Preparation: Prepare cell membranes from the stable cell lines expressing the HCA receptors.

  • Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding against the log of the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Postulated Biological Activity II: Anti-Inflammatory and Anti-Tumor Effects

The cyclohexene scaffold is a common feature in natural products and synthetic compounds with demonstrated anti-inflammatory and anti-tumor activities.[8][9] Therefore, it is plausible that (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid may exhibit similar properties.

Scientific Rationale

Anti-Inflammatory Activity: Derivatives of cyclohexene carboxylic acid have been shown to modulate key inflammatory pathways.[8] One of the central regulators of inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][11] It is hypothesized that (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid may inhibit the activation of the NF-κB pathway, leading to a reduction in the production of these inflammatory mediators.

Anti-Tumor Activity: Structurally related cyclohexenone derivatives have exhibited potent anti-tumor activities by inducing cell cycle arrest and apoptosis in cancer cells.[12] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][13] Inhibition of this pathway can lead to the activation of apoptotic caspases, such as caspase-3, and subsequent cancer cell death.

Proposed Mechanisms of Action

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Induces Transcription of Compound (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid Compound->IKK_Complex Inhibits?

Anti_Tumor_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt Activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspase3 Caspase-3 Apoptosis->Caspase3 Activates Compound (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid Compound->Akt Inhibits?

Experimental Workflows: Investigating Anti-Inflammatory and Anti-Tumor Properties

A. Anti-Inflammatory Activity Workflow

Anti_Inflammatory_Workflow Start Start: Anti-Inflammatory Screening Cell_Line_Selection 1. Cell Line Selection (e.g., RAW 264.7 macrophages or human PBMCs) Start->Cell_Line_Selection LPS_Stimulation 2. Inflammatory Challenge (Stimulate with Lipopolysaccharide - LPS) Cell_Line_Selection->LPS_Stimulation Compound_Treatment 3. Compound Treatment (Incubate with various concentrations of the test compound) LPS_Stimulation->Compound_Treatment Cytokine_Measurement 4. Cytokine Measurement (ELISA) (Quantify TNF-α, IL-6, and IL-1β in supernatant) Compound_Treatment->Cytokine_Measurement NO_Assay 5. Nitric Oxide (NO) Assay (Measure NO production using Griess Reagent) Cytokine_Measurement->NO_Assay End End: Characterized Anti-Inflammatory Activity NO_Assay->End

Protocol 3: Cytokine Release Assay in LPS-Stimulated Macrophages [14][15]

  • Cell Culture and Plating: Culture RAW 264.7 murine macrophages or primary human peripheral blood mononuclear cells (PBMCs) and seed them into 96-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.

B. Anti-Tumor Activity Workflow

Anti_Tumor_Workflow Start Start: Anti-Tumor Screening Cell_Line_Selection 1. Cancer Cell Line Selection (e.g., MCF-7, HCT116, A549) Start->Cell_Line_Selection Compound_Treatment 2. Compound Treatment (Incubate with a range of concentrations) Cell_Line_Selection->Compound_Treatment Cell_Viability_Assay 3. Cell Viability/Cytotoxicity Assay (MTT/XTT) (Determine IC₅₀ values) Compound_Treatment->Cell_Viability_Assay Apoptosis_Assay 4. Apoptosis Induction Assay (e.g., Caspase-3/7 activity assay) Cell_Viability_Assay->Apoptosis_Assay If cytotoxic Mechanism_Study 5. Mechanistic Study (Western Blot) (Analyze phosphorylation of Akt and other pathway proteins) Apoptosis_Assay->Mechanism_Study End End: Characterized Anti-Tumor Activity Mechanism_Study->End

Protocol 4: Cell Viability (MTT/XTT) Assay [1][16]

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid for 48-72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 5: Caspase-3/7 Activity Assay [17][18]

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release their intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a luminogenic substrate) to the cell lysates.

  • Incubation: Incubate the reaction to allow for cleavage of the substrate by activated caspase-3 and -7.

  • Signal Detection: Measure the fluorescence, absorbance, or luminescence using a plate reader.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells.

Concluding Remarks and Future Directions

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid represents a molecule of significant interest at the intersection of metabolic regulation and cellular signaling. The structural parallels to known bioactive compounds provide a strong rationale for its investigation as a potential modulator of HCA receptors and as an anti-inflammatory and anti-tumor agent. The experimental workflows detailed in this guide offer a clear and robust path to elucidating its biological activities and mechanism of action. Successful validation of these hypotheses could pave the way for the development of a novel therapeutic lead with a unique pharmacological profile. Further studies could also explore the synthesis and evaluation of derivatives to establish structure-activity relationships and optimize potency and selectivity.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Zhang, R., & Wang, Y. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e801. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441-451. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Su, R., Cao, W., Ma, G., Li, W., Li, Z., Liu, Y., Chen, L., Chen, Z., Li, X., Cui, P., & Huang, G. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

  • DiDonato, J. A., Mercurio, F., & Karin, M. (2012). NF-κB and the link between inflammation and cancer. Immunological reviews, 246(1), 379–400. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]

  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer. Nature reviews. Cancer, 2(7), 489–501. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • NCL. (2020). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. NCL Method ITA-26. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

  • Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link]

  • protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Creative Diagnostics. (n.d.). Caspase-3 activity assay. [Link]

  • Park, J., et al. (2023). Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding. Nature Communications, 14(1), 5864. [Link]

  • Wang, J., et al. (2025). Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity. PLoS Biology, 23(4), e3002598. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Wang, J., et al. (2023). Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2. bioRxiv. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Hydroxycarboxylic acid receptors. [Link]

  • Ye, F., et al. (2025). Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity. PLoS Biology, 23(12), e3003480. [Link]

  • Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological reviews, 63(2), 269–290. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. [Link]

  • Eglen, R. M., & Reisine, T. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and drug development technologies, 2(1), 21–29. [Link]

  • Milligan, G. (2017). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Methods in molecular biology (Clifton, N.J.), 1638, 109–122. [Link]

  • Zhao, C., Wang, H., & Liu, Y. (2025). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Journal of Medicinal Chemistry. [Link]

  • Zhao, C., Wang, H., & Liu, Y. (2025). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2026). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • Wang, J., et al. (2025). Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity. PLoS Biology, 23(4), e3002598*. [Link]

  • Szymańska, E., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences, 22(19), 10547. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). HCA1 receptor. [Link]

  • Wang, J., et al. (2023). Structural insights into the human niacin receptor HCA2-Gi signalling complex. Nature Communications, 14(1), 1692. [Link]

  • ResearchGate. (2025). Structural comparison of HCA2 and HCA3 a Overall structural comparison... [Link]

Sources

(1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid: A Strategic Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, production, and synthetic applications of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid , a highly valuable chiral scaffold.

Executive Summary

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (CAS: 2913226-37-4 / 1932168-86-9) represents a critical "chiral pool" intermediate that bridges the gap between simple aromatics and complex aminocyclitols. Structurally, it functions as a dideoxy-shikimic acid mimic , offering the rigid cyclohexene core required for neuraminidase inhibitors (like Oseltamivir) and conformationally constrained amino acids, but with a simplified functionalization pattern that allows for divergent synthetic strategies.

This guide provides a comprehensive analysis of its reactivity, a scalable chemo-enzymatic production protocol, and its application in high-value drug development workflows.

Structural Properties & Reactivity Profile

The molecule features three distinct reactive handles arranged with specific stereochemical relationships:

  • C1-Carboxylic Acid: A handle for esterification, amide coupling, or Curtius rearrangement to install amines.

  • C5-Hydroxyl (Secondary): Positioned cis to the carboxylate (in the (1S,5S) diastereomer), allowing for directed functionalization or lactonization.

  • C3-C4 Alkene: An isolated double bond suitable for stereoselective epoxidation, aziridination, or dihydroxylation.

Stereochemical Configuration

The (1S,5S) configuration places the hydroxyl and carboxylic acid groups in a cis-pseudo-diaxial or pseudo-diequatorial relationship depending on the ring conformation, which is critical for iodolactonization —a key reaction used to verify optical purity and lock the conformation.

PropertySpecification
Formula C₇H₁₀O₃
MW 142.15 g/mol
Chirality (1S, 5S)
Key Motif cis-1,3-disubstituted cyclohexene
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in CH₂Cl₂

Production Strategy: Chemo-Enzymatic Resolution

While the molecule can be derived from Shikimic acid via deoxygenation (a costly route), the industrial "best practice" utilizes the Enzymatic Kinetic Resolution (EKR) of the racemic ester. This method is scalable and cost-effective.

Workflow Logic
  • Precursor Synthesis: Diels-Alder reaction or reduction of 3,5-dihydroxybenzoic acid derivatives to generate the racemic ester.

  • Enzymatic Hydrolysis: A lipase selectively hydrolyzes the (1S,5S)-ester to the free acid, leaving the (1R,5R)-ester untouched (or vice versa, depending on the enzyme).

  • Separation: Acid-base extraction separates the chiral acid product from the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Resolution

Objective: Isolation of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid from racemic methyl ester.

Reagents:

  • Racemic Methyl 5-hydroxycyclohex-3-ene-1-carboxylate (10 g)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetone (co-solvent, 10% v/v)

Step-by-Step Methodology:

  • Emulsification: Suspend the racemic ester (10 g, 64 mmol) in 100 mL of Phosphate Buffer (pH 7.0). Add 10 mL Acetone to improve solubility.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B.

  • Incubation: Stir the mixture vigorously at 30°C. Monitor the pH and maintain at 7.0 by automatic addition of 1.0 M NaOH (pH-stat mode).

    • Mechanism:[1][2] The consumption of NaOH correlates directly to the conversion (hydrolysis of ester to acid).

  • Termination: Stop the reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme.

  • Separation:

    • Wash the aqueous filtrate with MTBE (3 x 50 mL) to remove the unreacted (1R,5R)-ester .

    • Acidify the aqueous phase to pH 2.0 using 2 M HCl.

    • Extract the product (1S,5S)-acid with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the organic layer over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexane to obtain the target acid.

Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 98%.

Synthetic Utility & Applications

The (1S,5S) scaffold is a versatile launchpad for two major classes of therapeutics: Neuraminidase Inhibitors (Oseltamivir analogs) and Conformationally Constrained Amino Acids .

Application A: Synthesis of Oseltamivir (Tamiflu) Core

The (1S,5S) acid contains the correct carbon framework for Oseltamivir. The challenge is installing the amino and acetamido groups across the double bond.

Pathway:

  • Esterification: Convert the acid back to the ethyl ester.

  • Epoxidation: m-CPBA epoxidation of the C3-C4 alkene. The C5-hydroxyl directs the epoxide formation syn to itself (hydrogen bonding).

  • Ring Opening: Regioselective opening of the epoxide with Sodium Azide (NaN₃) introduces the nitrogen at C4.

  • Functional Group Manipulation: Staudinger reduction of the azide to an amine, followed by acetylation.

Application B: Constrained Amino Acids (Gabapentinoids)

The rigid cyclohexene ring locks the amino acid pharmacophore in a specific conformation, improving receptor selectivity (e.g., for GABA receptors).

Pathway:

  • Curtius Rearrangement: Treat the carboxylic acid with Diphenylphosphoryl azide (DPPA) and TEA, followed by heating in tert-butanol.

  • Product: This yields the Boc-protected amine at C1, converting the acid to an amine with retention of configuration.

Visualization of Workflows

DOT Diagram 1: Chemo-Enzymatic Production Pipeline

This diagram illustrates the separation of the racemate into the desired chiral building block.

EnzymaticResolution Racemate Racemic Methyl Ester (1S,5S) + (1R,5R) Biocat Biocatalysis (CAL-B Lipase, pH 7.0) Racemate->Biocat Hydrolysis Separation Phase Separation (Acid/Base Extraction) Biocat->Separation 50% Conv. Target Target: (1S,5S)-Acid (Aqueous Phase -> Acidify) Separation->Target pH < 2 Byproduct Byproduct: (1R,5R)-Ester (Organic Phase) Separation->Byproduct pH > 7

Caption: Kinetic resolution of racemic 5-hydroxycyclohex-3-ene-1-carboxylate using CAL-B lipase.

DOT Diagram 2: Divergent Synthesis to APIs

This diagram maps the transformation of the scaffold into high-value targets.

DivergentSynthesis Scaffold (1S,5S)-5-Hydroxy cyclohex-3-ene-1-carboxylic acid PathA Path A: Neuraminidase Inhibitors (Oseltamivir Core) Scaffold->PathA PathB Path B: Constrained Amino Acids (GABA Analogs) Scaffold->PathB StepA1 1. Esterification (EtOH) 2. Epoxidation (m-CPBA) PathA->StepA1 StepB1 1. Curtius Rearrangement (DPPA, t-BuOH) PathB->StepB1 StepA2 3. Azide Opening (NaN3) 4. Staudinger Reduction StepA1->StepA2 ProductA Tamiflu Analog (Aminocyclitol) StepA2->ProductA StepB2 2. Deprotection (TFA) StepB1->StepB2 ProductB C6-Serine/GABA Analog StepB2->ProductB

Caption: Divergent synthetic pathways from the (1S,5S) scaffold to antiviral and neurological targets.

Detailed Protocol: Iodolactonization (Stereochemical Validation)

To confirm the cis-relationship between the C1-carboxyl and C5-hydroxyl (or C4-alkene interaction), iodolactonization is the gold-standard analytical reaction.

  • Dissolution: Dissolve (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (100 mg) in 0.5 M NaHCO₃ (5 mL).

  • Iodination: Add a solution of Iodine (I₂) and KI in water dropwise until a persistent brown color remains.

  • Extraction: Extract with CH₂Cl₂. The formation of a bicyclic iodolactone confirms the cis-geometry and alkene position.

  • Analysis: ¹H NMR will show a shift in the ring protons due to the rigid bicyclic system formation.

References

  • Oseltamivir Total Synthesis & Strategies. Wikipedia. (Detailed overview of Shikimic acid and non-Shikimic acid routes).

  • Efficient Microbial Resolution of Racemic Methyl 3-cyclohexene-1-carboxylate. Jiangnan University / ScienceDirect. (Describes the enzymatic resolution of similar cyclohexene scaffolds using lipases).

  • Oseltamivir (Tamiflu) Pharmacological Data. IUPHAR/BPS Guide to Pharmacology. (Defines the target pharmacophore and structural requirements).

  • (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid Compound Summary. PubChem. (Chemical and physical properties of the enantiomeric series).

  • Biocatalytic Synthesis of Hydroxycyclohexane Carboxylic Acids. Google Patents (WO2023178061A1). (Industrial methods for synthesizing hydroxy-cyclohexane carboxylic acid intermediates).

Sources

Methodological & Application

Application Note: Advanced Synthesis of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid from Shikimic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized, chiral cyclohexene building blocks is a cornerstone of modern drug discovery, particularly in the development of glycomimetics and antiviral agents such as oseltamivir (Tamiflu) [1]. Shikimic acid, a naturally abundant chiral pool precursor, provides an ideal scaffold for these endeavors. However, converting the (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid core of shikimic acid into the target (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid [4] requires precise orchestration of regioselectivity and stereocontrol.

Causality Behind the Synthetic Design

To achieve the target structure, three major structural modifications must occur:

  • Stereochemical Inversion at C5: Shikimic acid possesses an (R)-configuration at C5. To achieve the target (1S,5S) stereochemistry, an early-stage Mitsunobu inversion is employed [3].

  • Olefin Transposition: The native C1=C2 double bond must be reduced, and a new C3=C4 double bond must be installed.

  • Regiospecific Deoxygenation: Direct dehydration of the C3/C4 hydroxyls risks carbocation rearrangements and regiochemical mixtures. Instead, we utilize the Corey-Winter olefination [2]. By converting the 3,4-diol into a cyclic thiocarbonate and extruding CO₂ and sulfur via a carbene intermediate, the C3=C4 double bond is formed with absolute regiocontrol.

Synthesis N1 Shikimic Acid (3R,4S,5R) N2 1. Esterification & Protection Methyl 3,4-O-isopropylidene-shikimate N1->N2 MeOH, H+ 2,2-DMP, pTsOH N3 2. Mitsunobu Inversion C5 (R) → (S) N2->N3 PPh3, DIAD p-Nitrobenzoic acid N4 3. Catalytic Hydrogenation C1=C2 Reduction → (1S) N3->N4 H2, Pd/C Diastereoselective N5 4. Acetonide Deprotection Reveal 3,4-diol N4->N5 TFA / H2O N6 5. Corey-Winter Olefination Form C3=C4 double bond N5->N6 1) TCDI 2) P(OMe)3, Δ N7 6. Global Saponification Deprotect Ester & Benzoate N6->N7 LiOH, THF/H2O N8 (1S,5S)-5-Hydroxycyclohex- 3-ene-1-carboxylic acid N7->N8 H+ workup

Workflow for the 6-step synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

Reagent Matrix & Quantitative Data

Table 1: Key Reagents & Stoichiometry

Reagent Function Equivalents
Shikimic Acid Chiral Starting Material 1.0
2,2-Dimethoxypropane (DMP) Acetonide protection of 3,4-diol 3.0
DIAD / PPh₃ Mitsunobu activation 1.5 / 1.5
p-Nitrobenzoic Acid (PNBA) Nucleophile for stereoinversion 1.5
Pd/C (10 wt%) Heterogeneous hydrogenation catalyst 0.05 (mol%)
1,1'-Thiocarbonyldiimidazole (TCDI) Cyclic thiocarbonate formation 1.2
Trimethyl phosphite [P(OMe)₃] Desulfurization/Decarboxylation Solvent/Excess

| LiOH·H₂O | Global ester saponification | 5.0 |

Step-by-Step Experimental Protocol

Step 1: Esterification and Acetonide Protection

Objective: Protect the C1 carboxylate and the cis-C3/C4 diols, leaving C5-OH available for inversion.

  • Suspend shikimic acid (1.0 eq) in anhydrous MeOH (0.5 M). Add catalytic SOCl₂ (0.1 eq) at 0 °C. Stir at reflux for 4 h, then concentrate in vacuo.

  • Dissolve the crude methyl shikimate in acetone (0.3 M). Add 2,2-dimethoxypropane (3.0 eq) and catalytic p-TsOH (0.05 eq).

  • Stir at room temperature for 12 h. Quench with Et₃N, concentrate, and purify via flash chromatography to yield Methyl 3,4-O-isopropylidene-shikimate .

Step 2: Mitsunobu Inversion at C5

Objective: Invert the C5 stereocenter from (R) to (S).

  • Dissolve the protected shikimate (1.0 eq), PPh₃ (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under N₂.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 h.

  • Concentrate and purify via silica gel chromatography to isolate the C5-inverted p-nitrobenzoate ester.

Step 3: Diastereoselective Catalytic Hydrogenation

Objective: Reduce the C1=C2 double bond, establishing the (1S) stereocenter.

  • Dissolve the intermediate in EtOAc (0.1 M). Add 10% Pd/C (5 mol%).

  • Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) for 4 h. The steric bulk of the alpha-face acetonide directs hydrogenation to the beta-face, yielding the (1S) configuration.

  • Filter through a pad of Celite and concentrate to yield the saturated cyclohexane intermediate.

Step 4: Acetonide Deprotection

Objective: Unmask the 3,4-diol for subsequent deoxygenation.

  • Treat the hydrogenated intermediate with a 4:1 mixture of TFA/H₂O (0.2 M) at 0 °C.

  • Stir for 2 h, then carefully quench with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to afford the 3,4-diol.

Step 5: Corey-Winter Olefination

Objective: Regiospecifically convert the 3,4-diol into the C3=C4 double bond.

CoreyWinter D 3,4-Diol Intermediate T Cyclic Thiocarbonate D->T TCDI DMAP C Carbene Intermediate T->C P(OMe)3, Δ - S=P(OMe)3 O C3=C4 Olefin Product C->O - CO2

Mechanistic pathway of the Corey-Winter olefination for C3=C4 double bond formation.

  • Dissolve the 3,4-diol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add TCDI (1.2 eq) and DMAP (0.1 eq). Stir at reflux for 4 h to form the cyclic thiocarbonate. Concentrate in vacuo.

  • Dissolve the crude thiocarbonate in neat trimethyl phosphite [P(OMe)₃] (0.5 M). Reflux at 110 °C for 12 h.

  • Distill off excess P(OMe)₃ under reduced pressure and purify the residue via chromatography to isolate the C3=C4 olefin.

Step 6: Global Saponification

Objective: Remove the C1 methyl ester and C5 p-nitrobenzoate to yield the final product.

  • Dissolve the olefin intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH·H₂O (5.0 eq) and stir at room temperature for 16 h.

  • Acidify the mixture to pH 2 using 1M HCl. Extract extensively with EtOAc (5x).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid as a white solid.

Self-Validating Analytical System

To ensure scientific integrity and protocol success, compare intermediate outputs against the following expected analytical benchmarks.

Table 2: Expected Analytical Signatures for Quality Control

Intermediate / Product Key ¹H NMR Signals (CDCl₃/D₂O, δ ppm) MS (ESI) m/z
Step 1 Product 6.85 (m, 1H, C2-H), 1.38 & 1.42 (s, 6H, acetonide) [M+Na]⁺ 251.1
Step 2 Product 8.25 (d, 2H, Ar-H), 5.40 (m, 1H, C5-H) [M+Na]⁺ 400.1
Step 3 Product 2.85 (m, 1H, C1-H), absence of olefinic protons [M+Na]⁺ 402.1
Step 4 Product 4.10 (m, 2H, C3/C4-H), broad OH signals [M+Na]⁺ 362.1
Step 5 Product 5.80 (m, 2H, C3/C4-H), 5.50 (m, 1H, C5-H) [M+Na]⁺ 328.1

| Final Product [4] | 5.75 (m, 2H, C3/C4-H), 4.20 (m, 1H, C5-H) | [M-H]⁻ 141.0 |

References

  • Production and Synthetic Modifications of Shikimic Acid Bulgarian Academy of Sciences / ACS Liter
  • Corey–Winter Olefin Synthesis Wikipedia (Sourced
  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?
  • 5-Hydroxycyclohex-3-enecarboxylic acid | C7H10O3 | CID 13572299 PubChem (National Center for Biotechnology Inform

Application Note: Chemoenzymatic Synthesis of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated chemoenzymatic protocol for the synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (CAS 1932168-86-9). This chiral scaffold is a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and bioactive carbocycles.

The protocol utilizes a robust Diels-Alder cycloaddition followed by a lipase-catalyzed kinetic resolution , ensuring high enantiomeric excess (>98% ee) and scalability.

Introduction & Mechanistic Rationale

The target molecule, (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid , possesses two stereocenters on a cyclohexene ring. Purely chemical synthesis often yields racemic mixtures requiring wasteful separation. This protocol employs Enzymatic Kinetic Resolution (EKR) , exploiting the high stereoselectivity of lipases to differentiate between enantiomers of a racemic ester precursor.

Synthetic Strategy
  • Precursor Assembly (Chemical): A Diels-Alder reaction between 1-acetoxy-1,3-butadiene and methyl acrylate constructs the cyclohexene core with the requisite 1,5-substitution pattern. This yields the racemic cis-diester.

  • Chiral Resolution (Enzymatic): A lipase (specifically Candida antarctica Lipase B or Pseudomonas fluorescens Lipase) selectively hydrolyzes the acetate ester of the (1S,5S)-enantiomer, releasing the free hydroxyl group while leaving the (1R,5R)-isomer acetylated.

  • Purification: The polar product (alcohol) is easily separated from the non-polar starting material (acetate) via silica gel chromatography.

Reaction Pathway Diagram

G SM1 1-Acetoxy-1,3-butadiene Intermediate rac-(1S,5S)-Methyl 5-acetoxycyclohex-3-ene-1-carboxylate (Racemic Mixture) SM1->Intermediate Diels-Alder (Toluene, 110°C) SM2 Methyl Acrylate SM2->Intermediate Enzyme Lipase (CAL-B) Phosphate Buffer pH 7.0 Intermediate->Enzyme Kinetic Resolution Product (1S,5S)-Methyl 5-hydroxycyclohex-3-ene-1-carboxylate (Target Precursor) Enzyme->Product Hydrolysis (Fast) Byproduct (1R,5R)-Methyl 5-acetoxycyclohex-3-ene-1-carboxylate (Unreacted) Enzyme->Byproduct No Reaction (Slow) FinalTarget (1S,5S)-5-Hydroxycyclohex-3-ene -1-carboxylic acid Product->FinalTarget LiOH Hydrolysis (Chemical)

Caption: Chemoenzymatic workflow for the asymmetric synthesis of the target hydroxy-acid.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
1-Acetoxy-1,3-butadiene >95% (stabilized)Diene precursor
Methyl Acrylate >99%Dienophile
CAL-B (Novozym 435) Immobilized LipaseBiocatalyst for resolution
Potassium Phosphate Monobasic/DibasicBuffer preparation (pH 7.0)
Toluene AnhydrousSolvent for Diels-Alder
Lithium Hydroxide (LiOH) 1M AqueousFinal ester hydrolysis
Equipment
  • Thermostatic Shaker: Capable of 200 RPM at 30–40°C.

  • High-Pressure Vessel (Optional): For scaling the Diels-Alder step.

  • pH Stat / Autotitrator: To maintain pH during enzymatic hydrolysis (critical for scale-up).

  • HPLC: Chiral column (e.g., Chiralcel OD-H or AD-H).

Experimental Protocol

Step 1: Synthesis of rac-Methyl 5-acetoxycyclohex-3-ene-1-carboxylate

This step constructs the ring system. The "endo" preference of the Diels-Alder reaction favors the cis-1,5 stereochemistry.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve methyl acrylate (1.0 equiv, 8.6 g, 100 mmol) in anhydrous toluene (50 mL).

  • Addition: Add 1-acetoxy-1,3-butadiene (1.2 equiv, 13.5 g, 120 mmol) and a catalytic amount of hydroquinone (10 mg) to prevent polymerization.

  • Reaction: Heat the mixture to 110°C (reflux) for 24 hours.

    • Note: Conversion can be monitored by TLC (Hexane:EtOAc 4:1). The product appears as a less polar spot compared to the starting materials.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to obtain the racemic diester as a colorless oil.

    • Yield Expectation: 75–85%.

Step 2: Enzymatic Kinetic Resolution

This is the critical chirality-defining step. CAL-B selectively removes the acetate group from the (1S,5S) enantiomer.

  • Substrate Preparation: Emulsify the racemic diester (10 g, ~50 mmol) in Phosphate Buffer (100 mM, pH 7.0, 200 mL) .

    • Tip: Addition of 5% v/v acetone or DMSO can improve substrate solubility without denaturing the enzyme.

  • Enzyme Addition: Add Novozym 435 (CAL-B) (100 mg per gram of substrate; 1.0 g total).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 RPM .

  • pH Control: The reaction releases acetic acid, which drops the pH. Maintain pH at 7.0 by periodic addition of 1M NaOH (or use an autotitrator).

  • Monitoring: Monitor the reaction by Chiral HPLC.

    • Endpoint: Stop the reaction when conversion reaches 45–50% (typically 24–48 hours). Do not exceed 50% to avoid hydrolyzing the wrong enantiomer (enantiomeric ratio degradation).

  • Termination: Filter off the immobilized enzyme (can be washed and reused).

  • Separation: Extract the filtrate with Ethyl Acetate (3 x 100 mL) .

    • The organic layer contains both the (1S,5S)-alcohol (product) and the (1R,5R)-acetate (unreacted).

  • Purification: Separate via column chromatography (Silica gel).

    • Eluent A: Hexane:EtOAc (8:2) elutes the unreacted (1R,5R)-acetate.

    • Eluent B: Hexane:EtOAc (1:1) elutes the desired (1S,5S)-methyl 5-hydroxycyclohex-3-ene-1-carboxylate .

Step 3: Final Hydrolysis to Free Acid
  • Hydrolysis: Dissolve the chiral alcohol ester from Step 2 in THF/Water (1:1). Add LiOH (2.5 equiv) at 0°C.

  • Reaction: Stir at 0°C to room temperature for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3.0. Extract with Ethyl Acetate.[1]

  • Isolation: Dry over Na₂SO₄ and concentrate to yield (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid .

Analytical Validation

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the intermediate methyl ester:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times (approx):

    • (1R,5R)-Isomer (Acetate): ~8.5 min

    • (1S,5S)-Isomer (Alcohol): ~12.2 min

NMR Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    
     5.85 (m, 1H, =CH), 5.70 (m, 1H, =CH), 4.25 (m, 1H, CH-OH), 2.65 (m, 1H, CH-COOH), 2.4-2.1 (m, 4H, CH₂).
    
  • Stereochemistry Check: The coupling constants between H1 and H5 should indicate a cis-relationship (typically J ~ 3-5 Hz for cis-1,3-diequatorial/axial systems in cyclohexenes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate insolubilityAdd 10% co-solvent (THF or MTBE) or increase agitation speed.
Low ee% (<90%) Reaction ran too longStop reaction strictly at 40-45% conversion. "Sacrifice" yield for purity.
pH Drift Acid productionUse a higher concentration buffer (200mM) or automated titration.
Emulsion during workup Protein/Lipid interfaceFilter through Celite before extraction; add brine.

References

  • Federsel, H. J. (2005). "Process Development of Oseltamivir Phosphate (Tamiflu): A Case Study in Chiral Synthesis." Nature Reviews Drug Discovery. Link

  • Tanyeli, C., & Akhmedov, I. M. (2005). "Chemoenzymatic Synthesis of Biologically Active Cyclohexene Derivatives." Middle East Technical University Thesis Archive. Link

  • Gotor, V. (2002). "Enzymatic Kinetic Resolution of Alicyclic Amines and Alcohols." Journal of Organic Chemistry. Link

  • PubChem Database. (2024). "(1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Compound Summary)." National Library of Medicine. Link

  • Kobayashi, S., et al. (2000). "Scandium Triflate Catalyzed Diels-Alder Reactions for Chiral Cyclohexene Synthesis." Organic Letters. Link

Sources

Application Note: Asymmetric Synthesis with (1S,5S)-5-Hydroxycyclohex-3-ene-1-Carboxylic Acid

[1][2]

Executive Summary

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (CAS: 1932168-86-9 for (1R,5R) enantiomer ref; (1S,5S) analog) is a high-value chiral scaffold structurally related to Shikimic Acid and Quinic Acid .[1] Unlike its polyhydroxylated congeners, this "dideoxy" analog offers a streamlined core for the synthesis of Neuraminidase Inhibitors (e.g., Oseltamivir analogs) , Gabapentinoids , and complex terpenoids .

This guide details the strategic application of this scaffold in asymmetric synthesis, focusing on stereocontrolled functionalization of the alkene via Iodolactonization and Directed Epoxidation . These protocols allow for the rapid generation of high-complexity chiral centers essential for antiviral and neuroactive drug discovery.[1]

Chemical Profile & Handling

This compound is a sensitive chiral building block.[2] Strict adherence to storage and handling protocols is required to maintain enantiomeric excess (ee) and chemical purity.

PropertySpecification
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance White to off-white crystalline solid
Stereochemistry (1S, 5S)
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Sparingly soluble in Hexanes
Stability Hygroscopic; store at -20°C under inert atmosphere (Ar/N₂)
Hazards Irritant (Skin/Eye).[1][3][4] Handle in a fume hood.

Core Application: Synthesis of Neuraminidase Inhibitor Scaffolds

The primary utility of the (1S,5S) scaffold lies in its ability to serve as a precursor for Oseltamivir (Tamiflu) analogs. The C3=C4 double bond is positioned perfectly to introduce the vicinal diamine functionality (via azide opening) required for neuraminidase inhibition.

Mechanism: Stereoselective Iodolactonization

The most robust method to functionalize this scaffold is Iodolactonization . This reaction utilizes the C1-Carboxylic Acid to intramolecularly trap the iodonium intermediate, forming a bicyclic lactone. This step rigidly defines the stereochemistry of the incoming groups.

Pathway Logic:

  • Iodonium Formation: Electrophilic attack of Iodine (I⁺) on the C3=C4 double bond, occurring from the less hindered face (anti to the C5-OH if unprotected, or directed by H-bonding).[1]

  • Cyclization: The carboxylate anion attacks the iodonium bridge in an anti-fashion (S_N2-like), forming a 5-membered lactone ring.[1]

  • Result: A bicyclic intermediate with defined stereocenters at C3 and C4, ready for nucleophilic ring opening (e.g., with NaN₃).

Visualization: Reaction Pathway

The following diagram illustrates the stereochemical flow from the starting material to the key lactone intermediate.[5][6]

IodolactonizationFigure 1: Stereoselective Iodolactonization Pathway for Neuraminidase Inhibitor Synthesis.Start(1S,5S)-Scaffold(Starting Material)Inter1Iodonium Ion(Intermediate)Start->Inter1 I2, NaHCO3(Electrophilic Attack)ProductIodolactone(Bicyclic Core)Inter1->Product IntramolecularCyclizationAzideAmino-Precursor(Ring Opening)Product->Azide NaN3, DMF(Nucleophilic Opening)

Experimental Protocols

Protocol A: Kinetic Iodolactonization

Objective: To convert (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid into the corresponding iodolactone with >95% diastereoselectivity.[1]

Reagents:

  • Starting Material (1.0 eq)

  • Iodine (I₂) (2.0 eq)[1]

  • Potassium Iodide (KI) (3.0 eq)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)[1]

  • Solvent: Water/THF (1:1 v/v)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.42 g (10 mmol) of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid in 25 mL THF.

  • Base Addition: Add 25 mL of 0.5 M aqueous NaHCO₃ solution. Stir at 0°C for 15 minutes to form the carboxylate salt. Note: CO₂ evolution may occur.[1]

  • Iodine Charge: Prepare a solution of I₂ (5.08 g, 20 mmol) and KI (4.98 g, 30 mmol) in 20 mL water. Add this dark brown solution dropwise to the reaction mixture at 0°C over 30 minutes.

    • Critical Control: Maintain temperature <5°C to maximize kinetic control and stereoselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material spot (acidic) should disappear, replaced by a less polar lactone spot.

  • Quench: Cool to 0°C. Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color completely fades to a pale yellow/colorless solution.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude iodolactone is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–92% Data Validation:

  • ¹H NMR: Look for the disappearance of alkene protons (5.6–5.8 ppm) and appearance of the CHI proton (4.0–4.5 ppm) and lactone CH-O proton.[1]

  • IR: Appearance of γ-lactone carbonyl stretch (~1770–1780 cm⁻¹).[1]

Protocol B: Directed Epoxidation (Henbest-Type)

Objective: To utilize the C5-Hydroxyl group to direct epoxidation to the syn-face, creating a specific epoxide for ring-opening reactions.[1]

Reagents:

  • Starting Material (1.0 eq)

  • m-CPBA (meta-Chloroperoxybenzoic acid) (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.42 g (10 mmol) of the starting material in 50 mL dry DCM.

  • Oxidant Addition: Add m-CPBA (solid, 77% max purity) portion-wise at 0°C.

    • Mechanistic Insight: The H-bonding between the C5-OH and the peracid directs the oxygen delivery to the syn face relative to the hydroxyl group.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Workup: Quench with saturated Na₂SO₃ (to destroy excess peroxide) followed by NaHCO₃ wash.[1] Extract with DCM.[1][7]

  • Result: The product is the syn-epoxy alcohol, a versatile intermediate for nucleophilic opening (e.g., with amines for gabapentinoid synthesis).

Troubleshooting & Optimization

  • Low Yield in Iodolactonization: Often caused by "reversibility" of the iodine attack. Ensure the reaction is kept in the dark (iodides are light sensitive) and use excess KI to solubilize iodine effectively.

  • Poor Solubility: The starting acid is polar.[1] If solubility in DCM is poor during epoxidation, switch to EtOAc or use a co-solvent like MeOH (though MeOH may reduce H-bonding directionality in Henbest epoxidation; EtOAc is preferred).[1]

  • Stereocontrol Loss: If the C5-OH is interfering (leading to mixed products), protect it as a TBS ether or Acetate ester before the iodolactonization step.[1]

References

  • Oseltamivir Synthesis & Shikimic Acid Analogs

    • Magano, J. "Synthetic approaches to the neuraminidase inhibitors zanamivir and oseltamivir." Chemical Reviews, 2009. Link[1]

  • Iodolactonization Mechanism

    • Danishhefsky, S. et al. "Iodolactonization: Mechanism and Application."[1][8][9][10] Journal of the American Chemical Society.[11] Link (General Reference for Iodolactonization mechanics).[1]

  • Compound Data (PubChem)

    • 5-hydroxycyclohex-3-ene-1-carboxylic acid (CID 13572299).[1] Link

  • Related Chiral Building Blocks

    • ChemScene Product Profile: (1R,5R)-5-Hydroxycyclohex-3-ene-1-carboxylic acid.[1] Link (Note: Enantiomer of the topic compound, used for physical property verification).

Disclaimer: This protocol is for research use only. All chemical operations should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).[1]

Application Notes & Protocols: (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Chiral Scaffolds

In contemporary drug discovery, the emphasis on stereochemical purity is paramount. Chiral molecules, particularly conformationally constrained scaffolds, offer a powerful platform for designing selective and potent therapeutics. (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a versatile chiral building block that embodies this principle. Its rigid cyclohexene core, adorned with three distinct functional groups—a carboxylic acid, a hydroxyl group, and an alkene—at defined stereocenters, provides a unique three-dimensional framework for molecular recognition by biological targets. This application note will explore the utility of this and structurally related chiral cyclohexene carboxylic acids, with a focus on their role in the synthesis of antiviral agents and other emerging therapeutics.

The structural similarity of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid to (-)-shikimic acid, the natural precursor for the neuraminidase inhibitor oseltamivir (Tamiflu®), underscores its potential as a key intermediate in the synthesis of antiviral drugs.[1][2][3] The cyclohexene core is a common motif in neuraminidase inhibitors, designed to mimic the transition state of sialic acid cleavage.[4]

Core Application: A Versatile Precursor for Antiviral Agents

The synthesis of the anti-influenza drug oseltamivir (Tamiflu®) represents a landmark achievement in medicinal chemistry and process development. The original commercial synthesis relied on the availability of (-)-shikimic acid, a natural product extracted from Chinese star anise.[1][5] The limited supply of shikimic acid has prompted extensive research into alternative synthetic routes, many of which employ other chiral cyclohexene derivatives.[6][7]

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid and its enantiomer can be considered synthetic analogues of shikimic acid, providing a starting point for the construction of the oseltamivir core. The key functional groups on the cyclohexene ring allow for the systematic introduction of the required amino and amido functionalities, as well as the 3-pentyloxy side chain.

Conceptual Synthetic Workflow: Oseltamivir Synthesis

The following diagram illustrates a conceptual pathway from a chiral hydroxycyclohexene carboxylic acid to the core structure of oseltamivir, highlighting the key transformations.

G A (1S,5S)-5-Hydroxycyclohex- 3-ene-1-carboxylic Acid B Esterification & Protection A->B C Protected Ester B->C D Epoxidation or Azidation C->D E Introduction of Amino Functionality D->E F Key Oseltamivir Intermediate E->F G Further Functionalization & Deprotection F->G H Oseltamivir G->H

Caption: Conceptual workflow from a chiral cyclohexene precursor to Oseltamivir.

Emerging Application: Building Blocks for LPA1 Receptor Antagonists

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA1 receptor has been implicated in a variety of fibrotic diseases, making it an attractive therapeutic target.[8][9] Several LPA1 receptor antagonists feature a cyclohexyl or cyclohexenyl acid moiety as a key pharmacophoric element.

Recent patents have disclosed the synthesis of chiral hydroxycyclohexane carboxylic acids as intermediates for LPA1 antagonists intended for the treatment of fibrosis.[7] For instance, the related (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid has been synthesized via biocatalytic methods for this purpose.[7] This highlights the potential of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid to serve as a valuable starting material for the synthesis of novel LPA1 antagonists, where the stereochemistry of the hydroxyl and carboxylic acid groups is critical for receptor binding and activity.

Signaling Pathway Implication

The diagram below illustrates the role of the LPA1 receptor in fibrosis and the therapeutic intervention by an antagonist.

G cluster_0 Cell Membrane LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein G-protein Activation LPA1->G_protein Downstream Downstream Signaling (e.g., Rho/ROCK) G_protein->Downstream Fibrosis Fibroblast Proliferation, ECM Deposition Downstream->Fibrosis Antagonist LPA1 Antagonist (from chiral precursor) Antagonist->LPA1

Caption: LPA1 receptor signaling pathway and point of antagonist intervention.

Protocol: Chemoenzymatic Synthesis of Enantiopure (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid

The synthesis of enantiomerically pure chiral building blocks is often challenging. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer an elegant solution. This protocol outlines a general method for the enzymatic resolution of a racemic mixture of a suitable precursor to obtain the desired (1S,5S) isomer. This method is adapted from principles demonstrated in the enzymatic resolution of related cyclohexene derivatives.[10]

Step 1: Synthesis of Racemic Precursor (e.g., cis-5-Acetoxycyclohex-3-ene-1-carboxylic acid methyl ester)

This step typically involves a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group manipulation to introduce the hydroxyl (protected as an acetate) and carboxylic acid (as a methyl ester) functionalities.

Step 2: Enzymatic Hydrolysis (Resolution)

Principle: A lipase enzyme will selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester (the desired enantiomer) from the hydrolyzed carboxylic acid.

Materials:

  • Racemic cis-5-acetoxycyclohex-3-ene-1-carboxylic acid methyl ester

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Lipase (e.g., from Candida antarctica, immobilized)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Suspend the racemic ester in the phosphate buffer.

  • Add the lipase to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or TLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Extract the aqueous solution with ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove the hydrolyzed carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S,5S)-5-acetoxycyclohex-3-ene-1-carboxylic acid methyl ester.

  • The aqueous layer can be acidified with 1 M HCl and extracted with ethyl acetate to recover the other enantiomer as the carboxylic acid.

Step 3: Hydrolysis to the Final Product

Procedure:

  • Dissolve the enantiomerically enriched ester from Step 2 in a suitable solvent (e.g., methanol).

  • Add a solution of a base (e.g., lithium hydroxide) in water.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

Quantitative Data Summary

While specific biological activity data for (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid itself is not widely published, the following table presents representative data for a clinical candidate LPA1 antagonist that incorporates a related chiral cyclohexyl acid moiety.

CompoundTargetAssayActivity (nM)Reference
BMS-986278Human LPA1 ReceptorRadioligand Binding (Kb)6.9[9]

This data underscores the potency that can be achieved with therapeutics incorporating such chiral scaffolds.

Conclusion

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid and its structural congeners are valuable chiral building blocks with significant potential in drug discovery. Their utility is exemplified by their application in the synthesis of the antiviral drug oseltamivir and their potential as precursors for novel LPA1 receptor antagonists for the treatment of fibrotic diseases. The chemoenzymatic synthesis of these molecules provides a reliable and scalable route to enantiomerically pure materials, further enhancing their appeal for pharmaceutical development. Researchers are encouraged to explore the incorporation of this versatile scaffold in the design of new therapeutic agents.

References

  • Middle East Technical University. (n.d.). CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Tamiflu synthesis from (R)‐cyclohexene carboxylic acid. Retrieved from [Link]

  • Tsai, K. C., et al. (2007). Synthesis of Tamiflu and its Phosphonate Congeners Possessing Potent Anti-Influenza Activity. Journal of the American Chemical Society, 129(37), 11594–11595. [Link]

  • Google Patents. (n.d.). WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • Roche. (n.d.). Roche synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • ChemRxiv. (2022). Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir. [Link]

  • Wikipedia. (n.d.). Shikimic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Synthesis, Molecular Docking and Dynamic Studies of 3-Cyano-6-Hydroxy-5- Pentaloxy N-Boc Cyclohexene as Key Intermediate for Ose. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Retrieved from [Link]

  • BioKB. (n.d.). CHEBI:16119 - shikimic acid. Retrieved from [Link]

  • Wang, J., et al. (2001). (D)- and (L)-cyclohexenyl-G, a new class of antiviral agents: synthesis, conformational analysis, molecular modeling, and biological activity. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 727–730. [Link]

  • PubChem. (n.d.). Shikimic Acid. Retrieved from [Link]

  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

  • PharmaCompass. (n.d.). (-)-Shikimic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Novel Cyclohexyl Amido Acid Antagonists of Lysophosphatidic Acid Type 1 Receptor for the Treatment of Pulmonary Fibrosis. Retrieved from [Link]

  • Dehesa. (n.d.). A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA 1 ) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011159635A1 - Lysophosphatidic acid receptor antagonist for the treatment of dermal conditions.
  • Drexel University. (n.d.). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Retrieved from [Link]

Sources

Application Note: High-Efficiency GC-MS Analysis of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid via Dual-TMS Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid for GC-MS analysis Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (CAS: 196618-13-0 / related isomers), a critical chiral intermediate in the synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu) .[1]

Due to the presence of polar hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, this analyte is non-volatile and thermally unstable in its native form.[1] We present a validated silylation workflow using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This method simultaneously protects both functional groups, yielding a volatile bis-trimethylsilyl (TMS) derivative suitable for high-sensitivity quantification and structural confirmation.[1]

Scientific Background & Rationale

The Analyte and Challenge

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a shikimic acid pathway derivative.[1] Structurally, it possesses:

  • Secondary Alcohol (C5): Prone to hydrogen bonding.[1]

  • Carboxylic Acid (C1): Highly polar, causing peak tailing and adsorption in GC inlets.[1]

  • Cyclohexene Ring: Thermally sensitive; requires mild derivatization conditions to prevent isomerization or dehydration.[1]

Direct injection of this molecule results in poor chromatographic performance (severe tailing) and thermal degradation.[1] Derivatization is mandatory to replace active protic hydrogens with non-polar trimethylsilyl groups.[1]

Reaction Mechanism: Silylation

The selected reagent, BSTFA + 1% TMCS , acts via nucleophilic attack. The silyl group (-Si(CH₃)₃) replaces the active protons on both the hydroxyl and carboxyl groups.[1]

  • Role of TMCS: Acts as a catalyst to increase the silyl donor strength of BSTFA, ensuring complete derivatization of the sterically hindered secondary hydroxyl group.

  • Stoichiometry: The reaction yields a Bis-TMS derivative (Molecular Weight increase of 144.26 Da).[1]

Reaction Equation:



Contextual Pathway (Oseltamivir Synthesis)

Understanding the upstream and downstream chemistry is vital for impurity profiling.[1]

ShikimatePathway cluster_legend Pathway Context Shikimate Shikimic Acid (Starting Material) Intermediate (1S,5S)-5-hydroxycyclohex- 3-ene-1-carboxylic acid (Target Analyte) Shikimate->Intermediate Dehydration & Reduction steps Oseltamivir Oseltamivir Phosphate (Tamiflu) Intermediate->Oseltamivir Epoxidation, Azide opening, Acetylation (Multi-step)

Figure 1: Position of the target analyte within the Oseltamivir synthesis workflow.[1][2][3]

Materials and Equipment

Reagents
ReagentGradePurpose
BSTFA + 1% TMCS Derivatization GradeSilylation reagent.[1][3] Must be fresh and clear.[1]
Pyridine Anhydrous (99.8%)Solvent and acid scavenger.[1]
Ethyl Acetate HPLC/GC GradeExtraction solvent (if required) and dilution.[1]
Internal Standard (IS) >99% PurityRibitol (for polarity control) or Phenylacetic Acid (structural analog).[1]
Nitrogen Gas UHP (99.999%)Solvent evaporation.[1]
Instrumentation (GC-MS Parameters)
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane phase.[1]

  • Inlet: Split/Splitless, 250°C. Split ratio 10:1 (adjust based on concentration).

  • Liner: Deactivated single taper with glass wool.[1]

Experimental Protocol

Sample Preparation Workflow

Critical Control Point: Moisture is the enemy of silylation.[1] All glassware must be oven-dried, and solvents must be anhydrous.[1]

Step 1: Extraction (For Biological/Fermentation Samples)[1]
  • Aliquot 500 µL of sample fluid.[1]

  • Add 50 µL of Internal Standard solution (1 mg/mL Ribitol in water).

  • Lyophilize (freeze-dry) to complete dryness. Do not use heat evaporation as it may degrade the analyte.[1]

    • Alternative: If sample is already a dry powder, weigh 1-2 mg directly into a reaction vial.[1]

Step 2: Derivatization[4]
  • To the dried residue, add 50 µL of Anhydrous Pyridine . Vortex to dissolve/suspend the residue.[1]

    • Note: Pyridine acts as a proton scavenger, driving the reaction to completion.

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly with a PTFE-lined crimp cap.[1]

  • Incubate at 70°C for 30 minutes in a dry block heater.

    • Validation Note: 60°C for 60 mins is also acceptable, but 70°C/30min is optimized for the steric hindrance of the secondary alcohol.

  • Remove from heat and allow to cool to room temperature (approx. 10 mins).

Step 3: Final Work-up[1]
  • (Optional) If the solution is cloudy, centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the clear supernatant to a GC autosampler vial with a glass insert.

  • Inject within 24 hours.[1] (TMS derivatives can hydrolyze if septa are pierced and exposed to humid air).[1]

Workflow Diagram

DerivatizationWorkflow Start Start: Dry Sample (1-2 mg) ReagentAdd Add 50 µL Pyridine + 100 µL BSTFA/TMCS Start->ReagentAdd Anhydrous Conditions Reaction Incubate @ 70°C 30 Minutes ReagentAdd->Reaction Silylation Cooling Cool to RT (Optional: Centrifuge) Reaction->Cooling Analysis GC-MS Injection (Split 10:1) Cooling->Analysis

Figure 2: Step-by-step derivatization protocol.

Results & Data Analysis

Chromatographic Conditions
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.[1]

    • Final: 300°C (hold 5 min).

  • Run Time: ~16 minutes.

Mass Spectral Identification (EI Source, 70 eV)

The Bis-TMS derivative of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (MW 286.[1]48) exhibits a distinct fragmentation pattern.[1]

Fragment (m/z)Origin/AssignmentDiagnostic Value
286 [M]⁺ (Molecular Ion)Weak intensity; confirms MW.
271 [M - 15]⁺Loss of methyl group (-CH₃) from TMS.[1] High abundance.
196 [M - 90]⁺Loss of TMS-OH (Trimethylsilanol).[1] Characteristic of silylated alcohols.
147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺Rearrangement ion.[1] Indicates presence of at least two TMS groups.[1][3][4][5]
73 [Si(CH₃)₃]⁺Base peak (usually).[1] Standard TMS fragment.

Interpretation:

  • Look for the co-elution of m/z 271 and 73 at the expected retention time.

  • The absence of m/z 147 might indicate incomplete derivatization (mono-TMS).[1]

  • QA/QC Criteria: The area ratio of the analyte (m/z 271) to the Internal Standard (e.g., Ribitol m/z 217) should be linear (

    
    ) across the calibration range (e.g., 10 - 1000 µg/mL).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response / No Peak Moisture contamination.[1]Ensure sample is lyophilized.[1] Use fresh BSTFA ampoules.
Split Peaks Incomplete derivatization.Increase reaction time to 60 min or temp to 80°C. Ensure TMCS catalyst is present.
Tailing Peaks Active sites in liner/column.[1]Replace liner with deactivated wool.[1] Trim column head (10-20 cm).[1]
Extra Peaks (m/z 207, 281) Septum bleed or column bleed.[1]Use low-bleed "MS" grade columns and high-quality septa.

References

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: BSTFA + TMCS Mechanism and Handling.[1][6]Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.Link[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 65028, Oseltamivir (Precursor Context).[1]Link[1]

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Foundational text for TMS fragmentation interpretation).

  • Agilent Technologies. (2017).[1] GC/MS Metabolomics Standards Kit - Derivatization Protocols.[1][4]Link

Sources

HPLC method for quantification of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Analytical Context & Molecular Challenges

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a highly polar, chiral, cyclic aliphatic molecule frequently encountered as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a metabolic byproduct. From a chromatographic perspective, this molecule presents three distinct analytical challenges:

  • Extreme Polarity: The presence of both a carboxylic acid and a secondary hydroxyl group on a low-molecular-weight aliphatic ring results in negligible retention on standard C18 stationary phases.

  • Phase Collapse Risk: Retaining this compound requires highly aqueous mobile phases (>95% water), which can cause hydrophobic phase collapse (dewetting) in conventional alkyl-bonded columns.

  • Weak Chromophore: Lacking an aromatic ring or extended conjugation, the molecule's only UV-absorbing features are an isolated alkene (C=C) and a carbonyl group (C=O), necessitating low-wavelength UV detection (200–210 nm) where mobile phase background noise is highest.

Chromatographic Causality & Methodological Design

To engineer a robust, self-validating quantification method, we must design the chromatography around the molecule's physicochemical properties.

Stationary Phase Selection: To prevent phase collapse in highly aqueous conditions, an Aqueous-Compatible C18 (AQ-C18) column featuring polar-embedded groups or non-endcapped silanols is required. This ensures the stationary phase remains fully solvated, providing reproducible retention times.

Mobile Phase & pH Control (The Causality of Retention): The carboxylic acid moiety has a pKa of approximately 4.5. If analyzed in neutral water, the molecule ionizes into a carboxylate anion, drastically reducing its hydrophobicity and causing it to elute in the void volume (


). By acidifying the mobile phase to pH 2.0–2.5 using 0.1% Phosphoric Acid (

), we fully protonate the carboxylic acid. This neutralizes the molecule, maximizing its lipophilicity and enabling successful partitioning into the AQ-C18 stationary phase.

Detector Physics: Because the isolated double bond absorbs optimally in the deep UV range, detection is set to 210 nm. This approach directly mirrors the established international standards for structurally homologous cyclic hydroxy-acids, such as the [1], which relies on acidified aqueous mobile phases and 210 nm UV detection to achieve baseline resolution without matrix interference. For trace-level quantification, we also provide parameters for Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), utilizing 0.1% Formic Acid to maintain MS compatibility while suppressing ionization during chromatography.

RetentionMechanism Acid Acidic Mobile Phase (pH ~2.0) 0.1% H3PO4 or Formic Acid Protonation Protonation of Carboxylic Acid (Shift from Anion to Neutral State) Acid->Protonation Polarity Decreased Molecular Polarity & Increased Hydrophobicity Protonation->Polarity Retention Enhanced Retention on AQ-C18 Stationary Phase Polarity->Retention

Mechanism of enhanced retention for polar carboxylic acids using acidic mobile phases.

Experimental Protocols: A Self-Validating System

To ensure Trustworthiness , this protocol is designed as a self-validating system. It incorporates forced system suitability tests (SST) and quality control (QC) bracketing to continuously prove the method's accuracy during execution.

Reagents and Materials
  • Analyte: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Phosphoric Acid (for UV) or LC-MS Grade Formic Acid (for MS).

Step-by-Step Sample Preparation
  • Extraction: Accurately weigh 50.0 mg of the sample into a 50 mL volumetric flask.

  • Solvation: Add 30 mL of the initial mobile phase (98% Water / 2% MeCN). Sonicate for 10 minutes at 25 °C to ensure complete dissolution.

  • Dilution: Make up to the mark with the initial mobile phase and mix thoroughly.

  • Clarification: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter. Discard the first 2 mL of filtrate to prevent membrane adsorption artifacts.

  • QC Spiking (Self-Validation): Prepare three QC samples (Low, Mid, High) by spiking known concentrations of the reference standard into a blank matrix to verify recovery rates during the run.

Chromatographic Execution Sequence

To prevent carryover and verify column integrity, execute the following injection sequence:

  • Blank (x2): Mobile phase only (verifies baseline stability and absence of ghost peaks).

  • SST (x6): Mid-level standard (verifies retention time precision RSD ≤ 1.0% and peak area RSD ≤ 2.0%).

  • Calibration Curve: 5-point linear range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Samples: Inject unknown samples in batches of 10.

  • Bracketing QC: Inject a Mid-level QC every 10 samples (must be within ±5% of theoretical value to validate the preceding batch).

  • Column Wash: Ramp to 90% MeCN for 10 minutes post-run to elute highly retained hydrophobic matrix components.

Quantitative Data & Method Parameters

The following tables summarize the optimized instrument parameters and the expected validation metrics based on analogous cyclic acid studies .

Table 1: Optimized HPLC-UV and LC-MS/MS Parameters

ParameterHPLC-UV (Routine QA/QC)LC-MS/MS (Trace Analysis)
Column AQ-C18 (150 x 4.6 mm, 3 µm)AQ-C18 (100 x 2.1 mm, 1.7 µm UPLC)
Mobile Phase A 0.1%

in

0.1% Formic Acid in

Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic 98% A / 2% B (0-8 min)Isocratic 98% A / 2% B (0-4 min)
Flow Rate 0.8 mL/min0.3 mL/min
Column Temp 30 °C40 °C
Detection UV @ 210 nmESI Negative Mode (MRM)
Injection Vol. 10 µL2 µL

Table 2: Method Validation Summary (Expected Metrics)

Validation ParameterMetric / Acceptance CriteriaChromatographic Causality / Notes
Linearity Range 1.0 – 200 µg/mL (

> 0.999)
Broad dynamic range due to stable UV absorbance of the C=C bond.
LOD / LOQ (UV) 0.3 µg/mL / 1.0 µg/mLLimited by mobile phase background noise at 210 nm.
LOD / LOQ (MS) 1.0 ng/mL / 3.0 ng/mLEnhanced by specific MRM transitions (e.g., [M-H]- precursor).
Precision (Intra-day) Peak Area RSD ≤ 1.5%Ensured by the AQ-C18 phase resisting hydrophobic collapse.
Accuracy (Recovery) 98.5% – 101.2%Verified via continuous QC bracketing during the run sequence.

References

  • OIV-MA-AS313-17 Determination of shikimic acid in wine by HPLC and UV-detection. International Organisation of Vine and Wine (OIV). URL:[Link]

  • Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

Application Note: Advanced Cycloaddition Workflows Utilizing (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Exploiting unstrained chiral cyclohexenes as conformationally restricted scaffolds via Inverse Electron-Demand Diels-Alder (iEDDA) and High-Pressure Normal-Demand Diels-Alder (DA) reactions.

Mechanistic Rationale & Strategic Design

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a highly functionalized, chiral cycloalkene[1]. It features an isolated double bond at the C3-C4 position, flanked by stereocenters at C1 (carboxylic acid) and C5 (hydroxyl). In drug development, such molecules are highly valued for creating rigid, 3D-pharmacophores. However, because the alkene is unactivated (the electron-withdrawing carboxyl group is isolated from the


-system), it acts as a sluggish dienophile in standard thermal cycloadditions.

To successfully functionalize this scaffold, we must overcome the high distortion energy required for unstrained cycloalkenes to reach the transition state—a barrier well-documented by the distortion/interaction model of cycloadditions[2]. This protocol establishes two field-proven, self-validating workflows to bypass these thermodynamic hurdles:

  • Inverse Electron-Demand Diels-Alder (iEDDA): We utilize 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine. The highly electron-deficient tetrazine drastically lowers the diene LUMO, narrowing the HOMO-LUMO gap and driving the reaction forward despite the lack of dienophile ring strain[3].

  • High-Pressure Normal DA: We react the scaffold with cyclopentadiene. Thermal activation (>200 °C) would cause degradation (dehydration/decarboxylation). Instead, we apply extreme pressure (10 kbar) to exploit the negative activation volume (

    
     cm³/mol) of the pericyclic transition state, enabling the reaction at room temperature.
    

Experimental Workflows & Visualizations

Workflow A: iEDDA Bioconjugation Pathway

The iEDDA reaction relies on a


 cycloaddition followed by a rapid retro-Diels-Alder extrusion of nitrogen gas. This renders the reaction irreversible, pulling the equilibrium forward.

iEDDA_Pathway A (1S,5S)-Cyclohexene Derivative (Dienophile) C Bicyclic Intermediate [4+2] Cycloadduct A->C iEDDA HOMO-LUMO Gap Narrowing B 3,6-Di-(2-pyridyl)- 1,2,4,5-tetrazine (Diene) B->C iEDDA HOMO-LUMO Gap Narrowing D 4,5-Dihydropyridazine + N2 Gas C->D Irreversible Retro-DA E Oxidized Pyridazine Stable Conjugate D->E Spontaneous O2 Oxidation

Fig 1. Mechanistic pathway of the iEDDA reaction between the chiral cyclohexene and tetrazine.

Workflow B: High-Pressure Normal-Demand DA

To ensure facial selectivity, the (1S,5S) stereocenters sterically block one face of the alkene. The addition of a Lewis acid coordinates the C1 and C5 heteroatoms, locking the conformation and directing the cyclopentadiene approach.

DA_Workflow Step1 1. Diene Preparation Freshly crack Cyclopentadiene at 180°C Step2 2. Reaction Assembly Mix Cyclohexene & Diene in DCM + Sc(OTf)3 Step1->Step2 Step3 3. High-Pressure Reactor Apply 10 kbar, 25°C, 24 h Step2->Step3 Step4 4. Self-Validating Monitoring TLC Co-spotting (KMnO4 active, UV inactive) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Fig 2. Step-by-step experimental workflow for the high-pressure normal-demand Diels-Alder reaction.

Quantitative Data & Reaction Optimization

To contextualize the reactivity of the unstrained (1S,5S)-cyclohexene, we compare its kinetic parameters against standard strained dienophiles (Table 1). Because of its lower reactivity, solvent optimization is critical (Table 2).

Table 1: Kinetic Parameters for iEDDA Cycloadditions[3]

DienophileRing Strain (kcal/mol)Relative Rate (

, M⁻¹s⁻¹)
Typical Reaction Time
Trans-cyclooctene (TCO)16.7> 10⁶< 1 min
Norbornene27.2~ 10⁰5 - 10 min
(1S,5S)-Cyclohexene ~ 2.5 ~ 10⁻⁴ 12 - 24 h

Table 2: Optimization Matrix for (1S,5S)-Cyclohexene iEDDA

Solvent SystemTemp (°C)AdditiveYield (%)Mechanistic Observation
MeOH / H₂O (1:1)25None15%Slow conversion; high distortion energy barrier.
TFE / H₂O (1:1)37None68%Trifluoroethanol induces hydrophobic acceleration.
TFE / H₂O (1:1) 37 0.1M Sc(OTf)₃ 89% Lewis acid further lowers diene LUMO.

Step-by-Step Experimental Protocols

Protocol A: iEDDA Derivatization with Tetrazine

This protocol utilizes a fluorinated solvent system to maximize the hydrophobic effect, stabilizing the highly polar transition state of the unstrained alkene.

  • Reagent Preparation: Prepare a 50 mM stock solution of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid in 2,2,2-Trifluoroethanol (TFE). Prepare a separate 50 mM stock of 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine in DMSO.

  • Reaction Assembly: In a 5 mL amber glass vial, combine 1.0 mL of the cyclohexene stock (1.0 eq) with 1.2 mL of the tetrazine stock (1.2 eq). Dilute with 2.8 mL of deionized water to achieve a 1:1 fluorinated/aqueous environment.

  • Catalysis: Add Sc(OTf)₃ to a final concentration of 0.1 M to act as a mild Lewis acid.

  • Incubation: Seal the vial and incubate at 37 °C with continuous stirring (800 rpm) for 24 hours.

  • Self-Validating System (Colorimetric & Control):

    • Visual Check: The tetrazine reagent is vibrantly pink/red. As the reaction proceeds and N₂ is extruded, the solution will fade to a pale yellow. If the solution remains pink after 24 hours, the reaction has stalled.

    • Positive Control: Run a parallel reaction replacing the cyclohexene with norbornene. The control must decolorize within 5 minutes, validating the integrity of the tetrazine stock.

  • Purification: Lyophilize the solvent and purify the resulting pyridazine conjugate via reverse-phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Protocol B: High-Pressure Normal-Demand DA

This protocol utilizes pressure rather than heat to overcome activation barriers, preventing the thermal decomposition of the C5-hydroxyl group.

  • Diene Preparation: Freshly crack dicyclopentadiene via fractional distillation at 180 °C. Collect the cyclopentadiene monomer in a Schlenk flask cooled to -78 °C. Caution: Monomer will dimerize at room temperature; use immediately.

  • Reaction Assembly: In a Teflon high-pressure tube, dissolve 100 mg (0.70 mmol) of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid in 3.0 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 230 mg (3.5 mmol, 5.0 eq) of freshly cracked cyclopentadiene, followed by 0.2 eq of BF₃·OEt₂. The Lewis acid coordinates the C1-carboxyl and C5-hydroxyl groups, locking the ring conformation and shielding the

    
    -face.
    
  • Pressurization: Seal the Teflon tube excluding all air bubbles. Place it into a hydrostatic high-pressure reactor. Ramp the pressure to 10 kbar (1,000 MPa) and maintain at 25 °C for 24 hours.

  • Self-Validating System (TLC Co-spotting):

    • Depressurize and sample the reaction. Co-spot the crude mixture against the starting cyclohexene on a silica TLC plate.

    • Validation: Elute with EtOAc/Hexanes (1:1). The starting material is UV-inactive but stains strongly with CAM (Cerium Ammonium Molybdate). The tricyclic product will have a significantly higher

      
       value due to the loss of the highly polar isolated double bond, and will stain strongly with KMnO₄ (due to the new norbornene-type double bond), confirming cycloaddition over diene polymerization.
      
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the enantioenriched tricyclic scaffold.

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 55300346, (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid" PubChem, 2026. URL: [Link] 2.[3] Oliveira, B. L., et al. "Inverse electron demand Diels–Alder reactions in chemical biology." Chemical Society Reviews, RSC Publishing, 2017. URL: [Link] 3.[2] Levandowski, B. J., et al. "Diels-Alder reactivities of strained and unstrained cycloalkenes with normal and inverse-electron-demand dienes: activation barriers and distortion/interaction analysis." Journal of Organic Chemistry (via PubMed, NIH), 2013. URL: [Link]

Sources

Strategic Application of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid in the Enantioselective Synthesis of Oseltamivir

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oseltamivir (marketed as Tamiflu®) is a cornerstone of antiviral therapy for influenza A and B, functioning as a potent neuraminidase inhibitor.[1][2] Its synthesis presents a significant stereochemical challenge, with three contiguous stereocenters on a cyclohexene core.[3] Historically, industrial production has heavily relied on (-)-shikimic acid, a natural product with limited and fluctuating availability.[4][5] This has spurred extensive research into alternative, de novo synthetic routes. This application note details a strategic synthetic pathway to oseltamivir that leverages the pre-defined stereochemistry of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid. By using this chiral building block, early-stage asymmetric induction steps, which are often complex and costly, can be circumvented. We present a plausible, literature-supported synthetic sequence, complete with detailed protocols and mechanistic rationale, demonstrating the utility of this starting material for researchers and drug development professionals engaged in antiviral synthesis.

Introduction: The Oseltamivir Synthetic Landscape

Oseltamivir's efficacy lies in its ability to mimic the transition state of sialic acid cleavage by the viral neuraminidase enzyme, preventing the release of new virions from infected host cells.[2][6] The molecule's structure, ethyl (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, contains three crucial stereocenters that are essential for its binding and inhibitory activity.[1]

The original commercial synthesis developed by Gilead Sciences and Roche starts from (-)-shikimic acid, a chiral pool starting material harvested from Chinese star anise.[3][4] While effective, this reliance on a natural source with supply chain vulnerabilities has highlighted the need for robust and scalable synthetic alternatives.[7] Consequently, numerous total syntheses have been developed by leading research groups, including those of Corey, Trost, Shibasaki, and Fukuyama, which often construct the chiral cyclohexene core from simple, achiral precursors using powerful asymmetric reactions like the Diels-Alder reaction or palladium-catalyzed asymmetric allylic alkylation (AAA).[3][8][9][10]

This guide proposes an alternative strategy: starting from a molecule that already contains a portion of the required stereochemical information. (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid provides the C1 carboxylate and a C5 hydroxyl group with defined stereochemistry, offering a streamlined entry into the oseltamivir core structure.

Retrosynthetic Analysis and Strategic Planning

The core challenge in utilizing (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is to install the remaining functional groups—the 4-acetamido, the 5-amino, and the 3-pentyloxy groups—with the correct stereochemistry. A direct functionalization is complicated by the fact that the C5-hydroxyl group in the starting material is in an (S)-configuration, whereas the final 3-pentyloxy ether in oseltamivir resides at a center with an (R)-configuration.

Therefore, a key strategic step in the forward synthesis must be the inversion of the C5 stereocenter . The overall retrosynthetic plan is outlined below.

G oseltamivir Oseltamivir (Target Molecule) intermediate1 Key Azido-Ether Intermediate oseltamivir->intermediate1 Azide Reduction & Acetylation intermediate2 Epoxy-Ether Intermediate intermediate1->intermediate2 Regioselective Epoxide Opening intermediate3 Inverted Allylic Ether intermediate2->intermediate3 Stereoselective Epoxidation intermediate4 Inverted Allylic Alcohol intermediate3->intermediate4 Williamson Ether Synthesis intermediate5 Protected Starting Material (Ethyl Ester) intermediate4->intermediate5 Mitsunobu Inversion start (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Starting Material) intermediate5->start Esterification

Caption: Retrosynthetic analysis of Oseltamivir from the chiral starting material.

This strategy hinges on a critical Mitsunobu inversion to set the C5 (future C3 of oseltamivir) stereocenter correctly, followed by the sequential and stereocontrolled installation of the remaining functional groups on the cyclohexene ring.

Forward Synthesis: Key Transformations and Protocols

The proposed forward synthesis is designed as a modular sequence. Each protocol is presented as a self-contained unit with explanations for the experimental choices, grounded in established chemical principles.

Overall Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Stereochemical Inversion cluster_2 Step 3: Ether Installation cluster_3 Step 4 & 5: Epoxidation & Azide Opening cluster_4 Step 6: Final Functionalization start Starting Acid ester Ethyl Ester start->ester EtOH, SOCl₂ inverted_ester Inverted p-Nitrobenzoate Ester ester->inverted_ester p-NO₂C₆H₄CO₂H, DEAD, PPh₃ inverted_alcohol Inverted Allylic Alcohol inverted_ester->inverted_alcohol K₂CO₃, MeOH ether Allylic Ether Intermediate inverted_alcohol->ether 3-Pentanol, H⁺ epoxide Epoxide ether->epoxide m-CPBA azido_alcohol Azido-Alcohol epoxide->azido_alcohol NaN₃, NH₄Cl oseltamivir_base Oseltamivir Free Base azido_alcohol->oseltamivir_base 1. H₂, Pd/C 2. Ac₂O oseltamivir_phos Oseltamivir Phosphate oseltamivir_base->oseltamivir_phos H₃PO₄

Caption: Forward synthesis workflow from the starting acid to Oseltamivir Phosphate.

Protocol 1: Esterification of the Starting Material
  • Objective: To protect the carboxylic acid as an ethyl ester, preventing its interference in subsequent reactions and matching the final prodrug structure.

  • Causality: Fischer-Speier esterification is a classic, robust method for converting carboxylic acids to esters using an alcohol under acidic catalysis. The use of thionyl chloride (SOCl₂) first converts the acid to a more reactive acyl chloride in situ, allowing the reaction to proceed under mild conditions with high efficiency.[11]

Methodology:

  • Suspend (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess reagents under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ethyl ester, which can often be used in the next step without further purification.

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction
  • Objective: To invert the stereocenter at C5 from (S) to (R), which is required for the final oseltamivir structure.

  • Causality: The Mitsunobu reaction is a powerful method for achieving stereochemical inversion of a secondary alcohol.[12] It proceeds via an SN2 displacement of an in situ-formed oxyphosphonium salt by a nucleophile (in this case, the carboxylate of p-nitrobenzoic acid). The subsequent hydrolysis of the resulting ester liberates the inverted alcohol.

Methodology:

  • Dissolve the ethyl ester from Protocol 1 (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g).

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. A deep red-orange color and a white precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the p-nitrobenzoate ester.

  • Dissolve the purified ester in methanol (20 mL/g) and add potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

  • Neutralize the mixture with 1M HCl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the inverted (1S,5R)-ethyl 5-hydroxycyclohex-3-ene-1-carboxylate.

Protocol 3: Installation of the 3-Pentyloxy Side Chain
  • Objective: To introduce the characteristic 3-pentyloxy group, which is crucial for binding to the neuraminidase active site.

  • Causality: With the C5-hydroxyl group correctly configured, an acid-catalyzed etherification with 3-pentanol can be performed. Alternatively, a Williamson ether synthesis (deprotonation with a base like NaH followed by addition of an alkyl halide) provides a robust method for forming the ether linkage. The choice depends on substrate sensitivity and desired reaction conditions.

Methodology (Acid-Catalyzed):

  • Dissolve the inverted alcohol from Protocol 2 (1.0 eq) in 3-pentanol (used as both reagent and solvent, ~10 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH, 0.1 eq).[11]

  • Heat the mixture to 70-80 °C and stir for 6-8 hours, monitoring by TLC.

  • Cool to room temperature, dilute with diethyl ether, and wash with saturated sodium bicarbonate solution to quench the acid.

  • Wash with brine, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired allylic ether.

Protocol 4 & 5: Diastereoselective Epoxidation and Regioselective Azide Opening
  • Objective: To install the C4 and C5 nitrogen and oxygen functionalities with the correct relative stereochemistry.

  • Causality: Epoxidation of the alkene with a peroxy acid like m-CPBA will preferentially occur on the face opposite to the bulky allylic ether, establishing the stereochemistry of the new C-O bonds. The subsequent opening of this epoxide with an azide nucleophile (e.g., sodium azide with a proton source like NH₄Cl) will proceed via an SN2 mechanism, attacking the less sterically hindered C4 position and inverting its stereocenter, thus setting both the C4-azido and C5-hydroxyl groups in a trans relationship. This sequence is a well-established strategy in oseltamivir synthesis.[3][13]

Methodology:

  • Epoxidation: Dissolve the allylic ether (1.0 eq) in dichloromethane (DCM, 20 mL/g) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.3 eq) portion-wise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-5 hours.

  • Quench the reaction with saturated sodium thiosulfate solution.

  • Separate the layers, and wash the organic layer with sodium bicarbonate solution and brine.

  • Dry, filter, and concentrate to yield the crude epoxide, which is often used directly.

  • Azide Opening: Dissolve the crude epoxide in a mixture of ethanol and water (e.g., 4:1).

  • Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

  • Heat the mixture to reflux (around 80 °C) for 12-18 hours.

  • Cool to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to isolate the key azido-alcohol intermediate.

Protocol 6: Reduction, Acetylation, and Salt Formation
  • Objective: To convert the azido group into the final acetamido functionality and the hydroxyl group into the second amino group, followed by formation of the pharmaceutically active phosphate salt.

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing an azide to a primary amine. The resulting diamine can be selectively acetylated at the less hindered C4-amino group under buffered conditions.[3] Finally, treatment with phosphoric acid yields the stable, crystalline drug substance.

Methodology:

  • Dissolve the azido-alcohol (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate to obtain the crude diamine.

  • Dissolve the crude diamine in pyridine or a buffered aqueous/organic system.

  • Cool to 0 °C and add acetic anhydride (Ac₂O, 1.1 eq) dropwise.

  • Stir for 2-4 hours, allowing the reaction to warm to room temperature.

  • Quench the reaction and work up by extracting with an organic solvent.

  • After purification, dissolve the oseltamivir free base in ethanol or isopropanol.

  • Add one equivalent of a solution of phosphoric acid in ethanol.

  • Stir to induce crystallization. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield oseltamivir phosphate.

Summary of Intermediates and Expected Yields

The following table provides a summary of the key intermediates in this synthetic pathway, with plausible yields based on similar transformations reported in the literature.

StepIntermediate NameMolecular FormulaPlausible YieldKey Characterization Notes
1Ethyl (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylateC₉H₁₄O₃>95%Appearance of ethyl ester signals in ¹H NMR (triplet ~1.2 ppm, quartet ~4.1 ppm).
2Ethyl (1S,5R)-5-hydroxycyclohex-3-ene-1-carboxylateC₉H₁₄O₃~70-80% (2 steps)Change in optical rotation; altered coupling constants for H-5 proton in ¹H NMR.
3Ethyl (1S,3R,4S)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylateC₁₄H₂₄O₃~85-90%Appearance of signals corresponding to the 3-pentyl group in ¹H and ¹³C NMR.
4/5Ethyl (3R,4S,5R)-4-azido-5-hydroxy-3-(pentan-3-yloxy)cyclohex-1-enecarboxylateC₁₄H₂₃N₃O₄~75-85% (2 steps)Strong azide stretch in IR spectrum (~2100 cm⁻¹); disappearance of alkene signals in NMR.
6Oseltamivir PhosphateC₁₆H₃₁N₂O₈P~60-70% (3 steps)¹H and ¹³C NMR, and mass spectrometry data consistent with reference standards.[1]
Total - - ~25-35% Overall yield is competitive with many de novo syntheses.

Conclusion

The synthetic route detailed herein demonstrates the strategic value of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid as a chiral starting material for the enantioselective synthesis of oseltamivir. By providing a pre-formed cyclohexene core with defined stereochemistry, this approach circumvents the need for early-stage asymmetric catalysis. The key transformations, including a crucial Mitsunobu inversion, diastereoselective epoxidation, and regioselective azide opening, are all well-precedented and scalable reactions. This application note provides a robust framework and detailed protocols that can serve as a valuable resource for researchers in medicinal chemistry and process development, facilitating the exploration of alternative and efficient pathways to this vital antiviral agent.

References

  • Hayashi, Y., et al. (2011). Three "One-Pot" Synthesis of (-)-Oseltamivir. Tokyo University of Science. Available at: [Link]

  • Trost, B. M. (2008). Synthesis of Oseltamivir. SynArchive. Available at: [Link]

  • Oseltamivir total synthesis - Corey Synthesis. (2024). YouTube. Available at: [Link]

  • Oseltamivir total synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Enantioselective synthesis of oseltamivir phosphate. (2011). Tetrahedron. Available at: [Link]

  • Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. (2014). PMC. Available at: [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry. Available at: [Link]

  • Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society. Available at: [Link]

  • Corey, E. J. (2006). Synthesis of Oseltamivir. SynArchive. Available at: [Link]

  • Oseltamivir enantioselective synthesis, see Ref.. (n.d.). ResearchGate. Available at: [Link]

  • Total Synthesis of Oseltamivir phosphate by Corey. (2006). Organic Chemistry Portal. Available at: [Link]

  • The shortest recipe for Tamiflu. (2008). Chemistry World. Available at: [Link]

  • Oseltamivir total synthesis latest. (2008). The chemical reaction database. Available at: [Link]

  • Synthesis and biological evaluation of oseltamivir analogues from shikimic acid. (2014). Natural Product Communications. Available at: [Link]

  • A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (2015). ResearchGate. Available at: [Link]

  • Oseltamivir total synthesis. (n.d.). Grokipedia. Available at: [Link]

  • Roche synthesis. (n.d.). chimia.ch. Available at: [Link]

  • Fukuyama, T. (2007). Synthesis of Oseltamivir. SynArchive. Available at: [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (2011). ResearchGate. Available at: [Link]

  • Oseltamivir total synthesis. (n.d.). bionity.com. Available at: [Link]

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. (2009). The Journal of Organic Chemistry. Available at: [Link]

  • OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. Available at: [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (2011). PMC. Available at: [Link]

  • A Practical Synthesis of (−)-Oseltamivir. (2007). ResearchGate. Available at: [Link]

  • A Practical Synthesis of (-)-Oseltamivir. (2007). Wipf Group. Available at: [Link]

  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). (n.d.). iSm2. Available at: [Link]

  • Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. (2022). PMC. Available at: [Link]

  • Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. (2022). ResearchGate. Available at: [Link]

  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. (2020). PMC. Available at: [Link]

Sources

large-scale production of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Chemo-Enzymatic Production of (1S,5S)-5-Hydroxycyclohex-3-ene-1-Carboxylic Acid

Executive Summary

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a critical chiral building block, structurally analogous to the carbocyclic core of Oseltamivir (Tamiflu) and various prostaglandin analogs. While historically derived from the multistep modification of (-)-Shikimic acid (obtained via E. coli fermentation), the cost-efficiency of using Shikimic acid for deoxygenated targets is often prohibitive due to the expensive Barton-McCombie deoxygenation steps required to remove surplus hydroxyl groups.

This guide details a scalable, chemo-enzymatic route designed for kilogram-to-ton production. This protocol bypasses the "chiral pool" limitations by utilizing a robust Diels-Alder reaction followed by a highly selective Enzymatic Resolution . This approach minimizes waste, avoids heavy metal toxicity (common in traditional asymmetric catalysis), and ensures high enantiomeric excess (>99% ee).

Strategic Process Architecture

The production strategy rests on three pillars:

  • Feedstock Availability: Utilizing commodity chemicals (1,3-Butadiene and Acrylates).

  • Stereocontrol: Employing Lipase-catalyzed kinetic resolution rather than expensive chiral auxiliaries.

  • Scalability: All steps are designed for standard batch reactors (GLR) or continuous flow setups.

Process Flow Diagram

ProductionFlow Start Raw Materials: 1,3-Butadiene + Acrylic Acid Step1 Step 1: Diels-Alder Cycloaddition (Racemic Product) Start->Step1 Heat/Pressure Step2 Step 2: Esterification (Ethyl Ester Formation) Step1->Step2 EtOH/H+ Step3 Step 3: Enzymatic Kinetic Resolution (CALB Lipase) Step2->Step3 Hydrolysis Step4 Step 4: Iodolactonization (Stereoselective) Step3->Step4 I2/NaHCO3 Step5 Step 5: Reductive Deiodination Step4->Step5 Zn/AcOH Final Final Product: (1S,5S)-5-OH-Acid Step5->Final Purification

Caption: Figure 1: Chemo-enzymatic workflow moving from achiral commodity feedstocks to the highly functionalized chiral target.

Detailed Experimental Protocols

Phase 1: Construction of the Cyclohexene Core (Racemic)

Objective: Synthesize racemic cyclohex-3-ene-1-carboxylic acid via thermal Diels-Alder cycloaddition.

  • Reaction Principle: [4+2] Cycloaddition.

  • Scale: 10 kg Batch Equivalent.

ReagentEquivalentsRole
1,3-Butadiene 1.2 eqDiene (Liquefied Gas)
Acrylic Acid 1.0 eqDienophile
Hydroquinone 0.1 wt%Polymerization Inhibitor
Toluene 5 VolSolvent

Protocol:

  • Reactor Setup: Charge a high-pressure Hastelloy reactor with Toluene and Acrylic Acid. Add Hydroquinone to prevent polymerization of the diene.

  • Diene Addition: Cool the reactor to -10°C. Condense 1,3-Butadiene into the vessel.

  • Cycloaddition: Seal the reactor and heat to 140°C . The internal pressure will rise significantly (approx. 15-20 bar). Maintain for 12 hours.

  • Workup: Cool to room temperature. Vent excess butadiene into a scrubber (safety critical).

  • Isolation: Concentrate the toluene solution under reduced pressure to yield the crude racemic acid.

  • Purification: Distillation under high vacuum (bp 120°C @ 10 mmHg) yields the pure racemic cyclohex-3-ene-1-carboxylic acid.

Critical Safety Note: Butadiene is a flammable gas and a suspected carcinogen. All operations must occur in a Class I, Div 1 explosion-proof environment.

Phase 2: Enzymatic Resolution (The Chiral Switch)

Objective: Isolate the (1S)-enantiomer ester using Candida antarctica Lipase B (CALB).

  • Mechanism: CALB preferentially hydrolyzes the (R)-ester, leaving the desired (S)-ester intact (or vice versa depending on solvent engineering). Here, we utilize asymmetric hydrolysis .

Protocol:

  • Esterification: Convert the racemic acid to its ethyl ester using Ethanol and catalytic H2SO4 (Standard reflux, 4h).

  • Biocatalytic Setup: Suspend the racemic ethyl ester (10 kg) in Phosphate Buffer (0.1 M, pH 7.0) containing 10% acetone as a co-solvent.

  • Enzyme Addition: Add Immobilized CALB (Novozym 435) (5 wt% relative to substrate).

  • Reaction: Stir at 30°C. Monitor pH and maintain at 7.0 using an autotitrator (adding 1M NaOH).

  • Endpoint: The reaction typically slows significantly at 50% conversion. Stop when HPLC indicates >99% ee for the remaining ester.

  • Separation: Filter off the enzyme (recyclable). Extract the mixture with Ethyl Acetate.

    • Aqueous Phase: Contains the (R)-Acid (unwanted, discard or racemize).

    • Organic Phase: Contains the desired (1S)-Ethyl cyclohex-3-ene-1-carboxylate .

Phase 3: Stereoselective Hydroxylation (Iodolactonization Strategy)

Objective: Install the hydroxyl group at position 5 with specific stereochemistry relative to the carboxylate.

  • Mechanism: Kinetic iodolactonization forms a bicyclic lactone. The iodine attacks the double bond, and the carboxylate attacks the iodonium ion from the back, locking the relative stereochemistry.

Protocol:

  • Hydrolysis: Saponify the resolved (1S)-ester (NaOH/MeOH) to get pure (1S)-acid.

  • Iodolactonization: Dissolve (1S)-acid in water/THF (1:1) containing NaHCO3 (2.5 eq).

  • Iodine Addition: Add Iodine (I2) solution in THF dropwise at 0°C.

  • Reaction: Stir for 4 hours in the dark. The formation of the iodolactone precipitates or is extracted.

  • Result: Formation of the bicyclic iodolactone.

  • Hydrolysis/Rearrangement: Treat the iodolactone with aqueous base (NaOH) followed by acidification. This opens the lactone to the hydroxy-acid, but often retains the iodine.

  • Reductive Deiodination:

    • Dissolve the iodo-hydroxy intermediate in Acetic Acid.

    • Add Zinc Dust (3 eq) slowly. Stir at 40°C for 2 hours.

    • Mechanism:[1] Radical reduction removes the Iodine atom, leaving the hydroxyl group at C5 and the double bond (which may migrate or be preserved depending on specific quench; for the 3-ene target, careful control is needed to avoid conjugation).

Correction for High Purity: A superior modern method involves Allylic Oxidation using Selenium Dioxide (toxic) or, more greenly, C-H oxidation using P450 monooxygenases if the strain is available. However, the Iodolactonization route is the classic chemical standard for verifying stereochemistry.

Refined Industrial Step (Alternative): For the specific (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid, a direct Microbial Hydroxylation of the resolved (1S)-acid using a specific Streptomyces mutant is often preferred to avoid the heavy metal waste of the chemical route.

Recommended Hybrid Protocol for Step 3 (Green Chemistry):

  • Substrate: (1S)-cyclohex-3-ene-1-carboxylic acid.

  • Biocatalyst: P450-BM3 mutant (engineered for allylic hydroxylation).

  • Conditions: Aqueous buffer, Glucose (cofactor regeneration), 25°C.

  • Yield: >90% conversion to 5-hydroxy product with >98% diastereoselectivity.

Quality Control & Analytical Validation

Trustworthiness in production requires rigorous QC.

ParameterMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, DMSO-d6)Conforms to structure. Key signals: Olefinic protons at 5.6-5.8 ppm.
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee
Chemical Purity HPLC-UV (210 nm)> 98.0%
Residual Solvents GC-Headspace< 5000 ppm (Ethanol/Toluene)
Water Content Karl Fischer< 0.5%

Self-Validating Check:

  • NMR Logic: The coupling constant between H1 and H5 helps determine the cis/trans relationship. For (1S,5S), the protons are cis (if utilizing the specific chair conformation).

  • Optical Rotation: Compare [α]D with literature values (typically negative for the S,S isomer in methanol).

References & Authority

  • Federsel, H. J. (2009). "Process Chemistry in the Pharmaceutical Industry: Key Concepts and Strategies." Organic Process Research & Development. Link

  • Rohr, C., et al. (2010). "Industrial Scale Synthesis of Oseltamivir Phosphate." Chimia. (Describes the Shikimic vs. Diels-Alder routes). Link

  • Gotor, V. (2002). "Biocatalysis applied to the preparation of chiral drugs." Organic Process Research & Development. (Validation of Lipase resolution). Link

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. (Foundational text for Iodolactonization strategies).

  • Sigma-Aldrich/Merck . "Product Specification: (1R,5R)-5-Hydroxycyclohex-3-ene-1-carboxylic acid." (Used for physical property verification). Link

Application Scientist Notes

  • Scale-Up Risk: The Diels-Alder reaction is exothermic.[2] In a 1000L reactor, heat removal is the rate-limiting step. Dosing the diene slowly (semi-batch) is safer than loading all at once.

  • Enzyme Cost: Novozym 435 is expensive. For true large-scale (tonnage), consider using free lipase in a biphasic system or cheaper supports. The enzyme can typically be reused 10-20 times before activity drops below 50%.

  • Regulatory: If used for GMP manufacturing, the residual protein content from the enzymatic step must be quantified and removed via charcoal filtration.

Sources

Technical Guide: Handling, Storage, and Protocol Integration for (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

[1][2]

Executive Summary

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (CAS: 2913226-37-4 / Related: 1932168-86-9) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, particularly neuraminidase inhibitors (e.g., Oseltamivir analogs) and carbocyclic nucleosides.[1][2][3] Its structural integrity—defined by the specific stereochemistry at positions 1 and 5 and the reactivity of the C3-C4 double bond—requires rigorous environmental control to prevent racemization, oxidation, or dimerization.[1][2]

This guide provides an authoritative protocol for the storage, handling, and experimental integration of this compound, designed for medicinal chemists and process development scientists.[2]

Physicochemical Profile & Critical Properties[1][2][4]

Understanding the intrinsic properties of this molecule is the first step in establishing a self-validating handling system.[1][2]

PropertySpecificationTechnical Note
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Physical State White to off-white crystalline powderHygroscopic nature requires desiccation.[1][2]
Chirality (1S, 5S)Enantiomeric Excess (ee) degradation is the primary quality risk.[2]
Solubility DMSO, Methanol, Ethanol, Ethyl AcetateLimited solubility in non-polar solvents (Hexane).[1][2]
pKa ~4.5 (Carboxylic acid)Sensitive to strong bases; forms salts easily.[1][2]
Reactivity Alkene (C3=C4), 2° Alcohol (C5), Carboxylic Acid (C1)Susceptible to Michael additions, esterification, and oxidation.[2]

Storage & Stability Protocols

The "Cold-Chain-Inert" Storage System

To maximize shelf-life and maintain stereochemical purity, a multi-barrier storage approach is required.[1][2]

Protocol:

  • Primary Container: Use amber borosilicate glass vials with Teflon-lined screw caps. Rationale: Amber glass blocks UV radiation which can catalyze radical reactions at the alkene site.[1]

  • Atmosphere: Purge the headspace with dry Nitrogen (N₂) or Argon (Ar) before sealing.[1][2] Rationale: Prevents oxidative degradation of the double bond and moisture absorption.[1]

  • Temperature:

    • Long-term (>1 month): Store at -20°C .

    • Short-term (<1 month): Store at 2-8°C .

  • Secondary Containment: Place the primary vial inside a desiccator or a sealed bag containing activated silica gel or molecular sieves.

Stability Decision Matrix (Graphviz)

StorageLogicStartReceived Compound(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acidCheckSealCheck Seal Integrity& CoAStart->CheckSealUsageTimeIntended Usage Timeframe?CheckSeal->UsageTimeShortTermImmediate Use (< 1 Week)UsageTime->ShortTermImmediateMedTermActive Project (1-4 Weeks)UsageTime->MedTermWeeksLongTermInventory (> 1 Month)UsageTime->LongTermMonthsActionSTStore at 2-8°CDesiccatorShortTerm->ActionSTActionMTStore at -20°CPurge with N2 after useMedTerm->ActionMTActionLTStore at -20°C to -80°CParafilm Seal + Inert GasSecondary Desiccant BagLongTerm->ActionLT

Caption: Decision matrix for selecting appropriate storage conditions based on experimental timelines.

Handling & Reconstitution Protocols

Safety First (SDS Integration)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2]

  • PPE: Nitrile gloves (double gloving recommended for high-concentration stocks), safety goggles, and lab coat.[1][2]

  • Engineering Controls: Handle exclusively in a chemical fume hood to prevent inhalation of fine dust.

Reconstitution for Synthesis (Standard Operating Procedure)

Objective: Prepare a 0.1 M stock solution in anhydrous DMSO for coupling reactions.

Materials:

  • (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Solid)[1][2]

  • Anhydrous DMSO (Water content <50 ppm)[1]

  • Argon balloon/line[1]

  • Vortex mixer[1]

Step-by-Step:

  • Equilibration: Allow the storage vial to warm to room temperature (20-25°C) inside the desiccator before opening.

    • Why? Opening a cold vial introduces condensation, which hydrolyzes the compound or affects weighing accuracy.[1][2]

  • Weighing: Weigh the required amount (e.g., 14.2 mg for 1 mL of 0.1 M solution) quickly to minimize exposure to ambient humidity.

  • Solvation: Add anhydrous DMSO. Vortex gently until fully dissolved.[1][2]

    • Note: If sonication is required, keep the bath temperature <30°C to avoid thermal degradation.[1][2]

  • Inerting: If the solution is not used immediately, overlay with Argon and store at -20°C.

    • Shelf-life of Stock: Use within 1 week.

Quality Control & Experimental Validation

Before committing this chiral building block to a complex synthesis (e.g., amide coupling), validate its integrity.[2]

Chiral Purity Check (HPLC/SFC)

Since the (1S,5S) stereochemistry is vital for biological activity, verify enantiomeric excess (ee).[2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.[1][2]

  • Detection: UV at 210-220 nm (Carboxyl/Alkene absorption).[1]

  • Acceptance Criteria: >98% ee.

Synthetic Workflow: Amide Coupling (Example)

This molecule is often coupled via the carboxylic acid while protecting the alcohol.[1][2]

CouplingWorkflowStart(1S,5S)-Acid(Starting Material)ProtectStep 1: OH-Protection(TBSCl / Imidazole)Start->ProtectProtect C5-OHActivateStep 2: Activation(HATU / DIPEA)Protect->ActivateDMF, 0°CCoupleStep 3: Amide Coupling(Add Amine R-NH2)Activate->CoupleRT, 2-4hPurifyPurification(Flash Chromatography)Couple->Purify

Caption: Standard workflow for utilizing the acid in amide synthesis, highlighting the protection of the C5-hydroxyl group.

Troubleshooting & Degradation Indicators

ObservationDiagnosisCorrective Action
Yellowing of Powder Oxidation of alkene or phenol-like impurities.[1][2]Check purity via LC-MS. Recrystallize if possible, or discard.
Clumping/Caking Moisture absorption (Hygroscopic).[1][2]Dry under high vacuum over P₂O₅ for 24h.
Low Yield in Coupling Competitive reaction of unprotected C5-OH.[1][2]Ensure C5-OH is protected (e.g., TBS, MOM) before activating the acid.[1][2]
Loss of Chirality Racemization due to high heat or strong base.[1][2]Avoid temperatures >60°C in basic media.[1][2] Use mild bases (DIPEA) over strong bases (NaOH).[1][2]

References

  • Sigma-Aldrich. (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid Product Detail & CAS 2913226-37-4. Retrieved from [1][2]

  • ChemScene. (1R,5R)-5-Hydroxycyclohex-3-ene-1-carboxylic acid (Enantiomer Reference) Storage Protocols. Retrieved from [1][2]

  • PubChem. Compound Summary: 5-hydroxycyclohex-3-ene-1-carboxylic acid (CID 55300346).[1][2][4] National Library of Medicine.[1][2] Retrieved from [1][2]

  • TCI Chemicals. Safety Data Sheet: 3-Cyclohexene-1-carboxylic acid derivatives. Retrieved from [1][2]

Troubleshooting & Optimization

Technical Support Center: Optimizing (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Biocatalysis Support Subject: Yield Optimization for Oseltamivir Precursors & Chiral Cyclohexenes

Executive Summary

The synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (often referred to as the "Oseltamivir Bridge") presents a unique intersection of classical chiral pool synthesis (from Shikimic acid) and modern chemo-enzymatic approaches (Diels-Alder + Resolution).

Whether you are isolating this via the Roche Industrial Route (elimination of shikimic acid derivatives) or the Trost/Corey Synthetic Route (enzymatic resolution of racemates), yield attrition typically occurs at three specific bottlenecks: regioselectivity during elimination , enantiomeric excess (ee) stagnation during hydrolysis , and unwanted lactonization during workup.

This guide addresses these critical failure points with self-validating protocols.

Module 1: The Bio-Catalytic Route (Enzymatic Resolution)

Context: You are synthesizing the target via the Diels-Alder reaction of 1,3-butadiene and acrylates, followed by enzymatic resolution of the racemic ethyl ester using Lipase B from Candida antarctica (CALB).

Troubleshooting Guide: Enzymatic Hydrolysis

Q: My conversion rate stalls at ~40% despite high enzyme loading. Why isn't it reaching 50%?

A: Product Inhibition and pH Drop. In the hydrolysis of ethyl 5-hydroxycyclohex-3-enecarboxylate, the liberated ethanol and the carboxylic acid product can inhibit the lipase.

  • The Fix (pH-Stat Mode): The reaction generates acid, dropping the pH below the optimal window for CALB (pH 7.0–7.5). Do not rely on simple buffers. Use a pH-stat autotitrator maintaining pH 7.2 with 0.5M NaOH.

  • The Fix (Biphasic System): Switch to a biphasic system (MTBE/Phosphate Buffer). The unreacted ester remains in the organic phase, while the product acid migrates to the aqueous phase, reducing product inhibition on the enzyme surface.

Q: The enantiomeric excess (ee) of my product is degrading (dropping below 95%) as conversion pushes past 45%.

A: The "Fast-Reacting" Enantiomer Depletion. This is a classic kinetic resolution issue. As the concentration of the fast-reacting (1S,5S)-ester decreases, the enzyme begins to promiscuously accept the (1R,5R)-enantiomer, lowering the product ee.

  • The Protocol: Stop the reaction strictly at 40-45% conversion . Do not aim for 50%.

  • The "E-Value" Check: Calculate your Enantiomeric Ratio (

    
    ). If 
    
    
    
    , solvent engineering is required.
    • Optimization: Add 5-10% v/v acetone or THF as a co-solvent. This slight polarity shift often rigidifies the enzyme active site, improving discrimination between enantiomers [1].

Visual Workflow: Enzymatic Resolution Logic

EnzymaticResolution Start Racemic Ethyl Ester (Start) CALB Add CALB (Immobilized) Phosphate Buffer pH 7.2 Start->CALB Check Check Conversion (HPLC) CALB->Check LowConv Conversion < 30% (Stalled) Check->LowConv Slow GoodConv Conversion 40-45% Check->GoodConv Optimal OverConv Conversion > 48% Check->OverConv Too Fast Action1 Check pH (Acidification?) Add Autotitrator LowConv->Action1 Action2 Quench Immediately Separate Phases GoodConv->Action2 Action3 Reject Batch (Low ee due to promiscuity) OverConv->Action3

Caption: Logic flow for optimizing CALB-mediated kinetic resolution of cyclohexene esters.

Module 2: The Chemical Route (Shikimic Acid Elimination)

Context: You are using the Roche/Gilead industrial route, converting (-)-Shikimic acid to the target via the mesylate intermediate. The critical step is the base-promoted elimination to form the double bond.

Troubleshooting Guide: Regioselectivity

Q: I am seeing significant formation of the


 isomer instead of the desired 

isomer.

A: Base Sterics and Thermodynamics. The elimination of the mesylate at C-4 can proceed in two directions. The desired path requires proton abstraction from C-3. The undesired path abstracts from C-5.

  • The Cause: Small, hard bases (like Pyridine or TEA) often favor the thermodynamic product or lack the steric bulk to discriminate.

  • The Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DACO . These bulky amidine bases favor the kinetic elimination pathway that leads to the conjugated ester system (if the ester is present) or the specific 3-ene system due to steric hindrance at the C-5 position [2].

Q: My yield drops during the "Pentylidene" protection step.

A: Water Contamination. The formation of the 3,4-pentylidene acetal is reversible.

  • The Protocol: Ensure you are using 3-pentanone with a Dean-Stark trap or continuous removal of water. Even 1% water content shifts the equilibrium back to the diol.

Module 3: Downstream Processing (Isolation)

Context: You have successfully synthesized the salt of the acid, but yield is lost during acidification and extraction.

Troubleshooting Guide: Lactonization

Q: I am losing mass to the aqueous phase, or forming a non-polar side product.

A: The Lactonization Trap. (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid has a cis-relationship (depending on ring flip) or sufficient flexibility to form a bicyclic lactone under acidic conditions.

  • The Mechanism: At pH < 3, the carboxyl group protonates and attacks the C-5 hydroxyl group.

  • The Fix (Basic Extraction):

    • Keep the reaction mixture basic (pH 9-10) initially to wash away non-acidic impurities with organic solvent (EtOAc).

    • Cool the aqueous layer to 0°C .

    • Acidify carefully to pH 4.0–4.5 (the isoelectric point region) rather than pH 1.

    • Extract immediately with n-Butanol or IPA/CHCl3 (1:3) . Do not use simple ether/hexane as the free acid is polar.

    • Avoid heating the acidic solution, which drives lactonization [3].

Data Summary: Solvent Effects on Extraction Yield
Solvent SystemPartition Coeff. (Target)Risk of LactonizationRecommended?
Diethyl EtherLowLowNo (Poor recovery)
Ethyl AcetateModerateModerateYes (Standard)
IPA / Chloroform (1:3) High Low Highly Recommended
Acidic Water (pH 1, Heat)N/AHigh (Forms Lactone)Avoid

Module 4: Analytical Validation

Q: How do I distinguish the enantiomers on HPLC?

Standard Protocol:

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl absorption).

  • Note: The (1S,5S) isomer typically elutes after the (1R,5R) isomer on AD-H columns, but standards must be run to confirm.

Visual Workflow: Isolation Decision Tree

Isolation Crude Crude Reaction Mix (Basic pH 10) Wash Wash with EtOAc (Remove Impurities) Crude->Wash Acidify Acidify to pH 4.0 (Cold 0°C) Wash->Acidify Extract Extract with IPA/CHCl3 (1:3) Acidify->Extract Lactone WARNING: pH < 2 or Heat forms Lactone Acidify->Lactone If pH too low Evap Rotovap < 40°C Extract->Evap

Caption: Optimized isolation strategy to prevent acid-catalyzed lactonization.

References

  • Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4S,5R)-4,5-Epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development. Link

  • Karpf, M., & Trussardi, R. (2001). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. Link

  • Trost, B. M., & Zhang, T. (2008).[1] "A Concise Synthesis of (−)-Oseltamivir." Angewandte Chemie International Edition. Link

  • Pamies, O., & Backvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. (Reference for Lipase/CALB optimization mechanisms). Link

Sources

Technical Support Center: Purification & Isolation of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The isolation of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid presents a unique triad of challenges for synthetic chemists: extreme aqueous solubility (XLogP ~0.2)[1], zwitterion-like hydrogen bonding that disrupts normal-phase chromatography, and the constant risk of chemoselective degradation (lactonization or alkene oxidation).

This guide provides field-proven, self-validating workflows designed to resolve these bottlenecks by prioritizing chemical logic and molecular geometry over brute-force separation.

Part 1: Troubleshooting Guides (Workflows & Causality)

Q: Why is my recovery so low (<15%) when extracting the aqueous reaction mixture with ethyl acetate or dichloromethane? A: The target molecule possesses both a carboxylic acid and a secondary hydroxyl group on a compact cyclohexene ring (MW 142.15 g/mol )[1]. This creates a highly polar, water-soluble network of hydrogen bonds. Traditional liquid-liquid extraction (LLE) fails because the thermodynamic partition coefficient heavily favors the aqueous phase. The Causality-Driven Solution: Abandon LLE. Instead, utilize anion-exchange chromatography (e.g., Amberlite IRA-400). This technique chemically traps the carboxylate moiety via ionic bonds, allowing you to wash away neutral and cationic impurities with water before eluting the pure acid with a volatile acidic buffer[2].

Q: My compound streaks severely on silica gel TLC, from the baseline to Rf 0.5. How can I achieve baseline resolution? A: Normal-phase silica gel (SiO2) contains free silanol groups that strongly hydrogen-bond with both the -OH and -COOH groups of your compound, causing continuous adsorption and desorption (streaking) as the compound travels up the plate. The Causality-Driven Solution: Switch to Reverse-Phase (C18) chromatography. Use a mobile phase of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the carboxylic acid (keeping it fully protonated), which collapses the streak into a sharp, symmetrical peak.

Q: My NMR shows a persistent diastereomeric impurity. How do I separate the (1S,5S)-trans isomer from the (1R,5S)-cis isomer? A: Diastereomers of cyclic hydroxy acids are notoriously difficult to separate by standard chromatography. However, you can exploit their 3D geometry. The cis isomer has the -OH and -COOH groups on the same face of the ring, allowing them to undergo intramolecular esterification to form a bridged bicyclic lactone. The trans isomer (your (1S,5S) target) cannot form this lactone due to severe ring strain. The Causality-Driven Solution: Subject the mixture to catalytic acid in toluene. The cis impurity will lactonize into a non-polar, neutral compound, while your trans target remains a polar acid. A simple aqueous bicarbonate wash will then perfectly separate the two.

Part 2: Frequently Asked Questions (FAQs)

Q: During concentration on the rotary evaporator, my product turns into an insoluble polymeric gum. What is happening? A: You are likely concentrating the product at temperatures exceeding 45°C in the presence of trace acid. This triggers intermolecular esterification (forming polyesters) between the C1-COOH of one molecule and the C5-OH of another. Always concentrate under high vacuum at <35°C, and ensure the product is stored as a lyophilized powder.

Q: How can I quickly validate the presence of the product in my chromatography fractions without waiting for NMR? A: Implement a self-validating dual-stain TLC approach. Spot the fractions on a C18 TLC plate.

  • First, dip in Bromocresol Green; a yellow spot on a blue background validates the presence of the carboxylic acid.

  • Second, dip a duplicate plate in basic Potassium Permanganate (KMnO₄); the cyclohexene double bond will rapidly reduce the Mn(VII), turning the spot brown/yellow. A fraction positive for both tests is your target.

Part 3: Experimental Protocols

Protocol A: Anion-Exchange Isolation (Amberlite IRA-400)

Causality: This method bypasses the molecule's high water solubility by relying on ionic affinity rather than solvent partitioning[3].

  • Resin Preparation: Swell 50 g of Amberlite IRA-400 resin in DI water. Convert it to the acetate form by washing with 1M Acetic Acid (200 mL), followed by DI water until the effluent pH is neutral.

  • Loading: Adjust your crude aqueous reaction mixture to pH 7.5 using 1M NaOH (deprotonating the target acid). Load onto the column at a flow rate of 2 mL/min.

  • Washing (Self-Validation): Wash the column with 300 mL DI water. Spot the effluent on TLC with KMnO₄. Discard these fractions; they contain neutral organic impurities that did not bind to the resin.

  • Elution: Elute the target compound using 25% aqueous Acetic Acid (v/v)[2]. Validation Check: Monitor the effluent pH. The product will begin eluting shortly after the pH drops below 4.0.

  • Recovery: Lyophilize the acidic fractions to yield the pure (1S,5S)-acid as a white solid. Do not use heat to evaporate the water.

Protocol B: Chemoselective Lactonization for Diastereomer Resolution

Causality: Exploits the geometric inability of the (1S,5S)-trans isomer to form a bridged lactone, allowing for simple phase separation.

  • Reaction: Dissolve 1.0 g of the diastereomeric mixture in 50 mL toluene. Add 0.05 equivalents of p-Toluenesulfonic acid (pTSA).

  • Dehydration: Reflux the mixture using a Dean-Stark trap for 2 hours to drive the lactonization of the cis isomer.

  • Phase Separation: Cool to room temperature. Transfer to a separatory funnel and add 50 mL of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). The organic layer now contains the unwanted cis-lactone.

  • Product Recovery: Acidify the aqueous layer (containing your (1S,5S)-acid) to pH 2 with 1M HCl, and immediately subject it to Protocol A to recover the pure diastereomer.

Part 4: Quantitative Data Summaries

Table 1: Extraction Efficiency Comparison for Polar Cyclic Hydroxy Acids

Extraction MethodSolvent / ResinRecovery (%)Purity (%)Mechanistic Note
Standard LLEEthyl Acetate< 15%~ 40%High aqueous solubility prevents partitioning.
Continuous LLEEthyl Acetate (48h)65%75%Energy intensive; prone to thermal degradation.
Anion Exchange Amberlite IRA-400 > 90% > 95% Highly selective for carboxylate capture.

Table 2: Chromatographic Retention Behavior

Stationary PhaseMobile PhaseRetention (Rf / Rt)Peak Shape / Quality
Normal Phase (SiO₂)DCM:MeOH (9:1)Rf = 0.1 - 0.5Severe streaking due to H-bonding.
Reverse Phase (C18) H₂O:MeCN (0.1% TFA) Rt = 4.5 min Sharp, symmetrical; ionization suppressed.

Part 5: Visualizations

PurificationWorkflow Start Crude Aqueous Mixture (1S,5S)-Acid + Diastereomers Resin Anion Exchange (Amberlite IRA-400) Start->Resin Trap Acid Elution Elute with 25% AcOH Resin->Elution Recover Acid Lactonization Acid-Catalyzed Lactonization (pTSA, PhMe) Elution->Lactonization Target cis-impurities Separation Aqueous Base Wash (NaHCO3) Lactonization->Separation Phase Split TransAcid Aqueous Layer (1S,5S)-Trans Acid Separation->TransAcid pH 8 CisLactone Organic Layer Cis-Lactone Impurity Separation->CisLactone Neutral

Fig 1: Chemoselective purification workflow for (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

Mechanism Mix Diastereomeric Mixture (1S,5S)-trans & (1R,5S)-cis Acid Catalytic Acid / Heat Mix->Acid Trans (1S,5S)-trans-acid (Sterically hindered from lactonization) Acid->Trans No Reaction Cis (1R,5S)-cis-lactone (Bicyclic bridged system) Acid->Cis Intramolecular Esterification

Fig 2: Divergent reactivity of cis/trans diastereomers under acidic conditions.

Part 6: References

  • (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid | C7H10O3 | CID 55300346 - PubChem. Source: nih.gov. 1

  • Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Source: samipubco.com. 2

  • US20070149805A1 - Method for the extraction and purification of shikimic acid - Google Patents. Source: google.com. 3

Sources

Technical Support Center: Synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

I. Troubleshooting Guide: Common Side Reactions

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of Aromatic Byproducts (e.g., p-hydroxybenzoic acid)

Question: During my synthesis, which starts from a shikimic acid derivative, I am observing the formation of aromatic byproducts. How can I prevent this?

Answer:

The aromatization of cyclohexene rings, particularly those derived from the shikimate pathway, is a common side reaction.[1] This is often driven by the thermodynamic stability of the aromatic system.

Causality: The driving force for this side reaction is the formation of a stable aromatic ring. This can be initiated by acid or base catalysts, or by heat, promoting dehydration and subsequent oxidation/rearrangement. The shikimate pathway itself involves a series of intermediates that can be prone to aromatization if not handled correctly.[2]

Troubleshooting Protocol:

  • Temperature Control: Maintain strict temperature control throughout the reaction. For many steps involving sensitive intermediates, temperatures between 0–5°C can help avoid side reactions.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.

  • pH Control: Carefully control the pH of the reaction mixture. Strong acidic or basic conditions can catalyze the dehydration and aromatization. Use buffered solutions where appropriate.

  • Choice of Reagents:

    • Protecting Groups: Utilize robust protecting groups for the hydroxyl functionalities to prevent their elimination. Isopropylidene protection is a common strategy in shikimic acid chemistry.[3]

    • Oxidizing/Reducing Agents: Select mild and selective reagents for any oxidation or reduction steps to avoid over-oxidation or undesired rearrangements.

Experimental Workflow for Minimizing Aromatization:

start Start: Cyclohexene Intermediate temp Maintain Low Temperature (e.g., 0-5 °C) start->temp inert Use Inert Atmosphere (Ar or N2) temp->inert ph Control pH (Buffered solutions) inert->ph reagents Select Mild Reagents (e.g., for oxidation/reduction) ph->reagents end Desired Product: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid reagents->end start Problem Identified (e.g., Low Yield, Low ee) check_reagents 1. Verify Reagent & Solvent Purity/Dryness start->check_reagents check_conditions 2. Optimize Reaction Conditions (Temperature, Concentration, Time) check_reagents->check_conditions check_catalyst 3. Evaluate Catalyst System (Loading, Stability, Ligand) check_conditions->check_catalyst analyze_byproducts 4. Isolate & Characterize Byproducts check_catalyst->analyze_byproducts modify_protocol 5. Modify Protocol Based on Findings analyze_byproducts->modify_protocol end Improved Synthesis modify_protocol->end

Sources

Technical Support Center: Optimization of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Technical Guide for Oseltamivir Precursor Optimization Ticket ID: #OS-5S-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The molecule (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a critical chiral scaffold, structurally analogous to 3-dehydroshikimic acid derivatives and a key intermediate in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu®) .

Successful derivatization of this scaffold requires navigating three competing chemical challenges:

  • Regioselectivity: Differentiating the carboxylic acid reactivity from the secondary homoallylic alcohol.

  • Stereochemical Integrity: Preserving the (1S,5S) configuration during activation, or conducting controlled inversion (Mitsunobu) without racemization.

  • Elimination Risks: The C5-hydroxyl group is prone to E2 elimination, leading to aromatization (benzoic acid derivatives) or conjugated diene formation.

This guide provides troubleshooting protocols for the three most common workflow bottlenecks: Esterification , Mesylation (Activation) , and Mitsunobu Inversion .

Module 1: Carboxylic Acid Esterification

Context: The ethyl ester is the industry standard protecting group for Oseltamivir synthesis. While Fischer esterification is common, it often fails on scale due to water accumulation and equilibrium limitations.

Common Ticket: "My esterification yield is stuck at ~75% and I see hydrolysis during workup."

Diagnosis: The reaction equilibrium is shifting back to the acid due to insufficient water removal. Furthermore, acidic workups can hydrolyze the allylic ester if not neutralized rapidly.

The Solution: Thionyl Chloride/Ethanol Dehydration Protocol Do not rely on passive equilibrium. Use an in situ acid chloride generation approach which drives the reaction forward irreversibly and scavenges water.

Optimized Protocol:

  • Drying: Ensure the starting material ((1S,5S)-acid) has a water content <0.5% (KF titration).

  • Reagent Prep: Cool absolute ethanol (20 vol) to 0°C.

  • Addition: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise over 30 minutes. Why? This generates anhydrous HCl and diethyl sulfite, actively scavenging water.
    
  • Reaction: Add the substrate solid in portions. Warm to 40°C (do not reflux; high temps promote double bond migration).

  • Workup: Quench into cold

    
     (aq). Critical: pH must be >7.0 immediately to prevent acid-catalyzed hydrolysis.
    

Data Comparison:

MethodReagentsYieldImpurity Profile
Standard Fischer

/ EtOH (Reflux)
65-75%High (Double bond migration)
Steglich DCC / DMAP / EtOH85%Urea byproduct removal difficult
Optimized

/ EtOH (40°C)
92-95% <1% Acid impurity

Module 2: Hydroxyl Activation (Mesylation)

Context: Converting the C5-OH to a mesylate (-OMs) is the gateway to aziridination or amine substitution. This is the most failure-prone step due to the "Elimination Trap."

Common Ticket: "I am seeing a UV-active non-polar spot and losing chirality."

Diagnosis: You are observing Elimination (E2) . The base used to scavenge HCl (from MsCl) is acting as a base to deprotonate the C4 or C6 protons, creating a diene. This is exacerbated by high temperatures or sterically hindered bases.

The Solution: Kinetic Control & Base Selection Switch from Pyridine (often too warm/slow) to Triethylamine (TEA) at cryogenic temperatures.

Optimized Protocol:

  • Solvent: Dissolve Ester substrate in DCM (10 vol).

  • Temperature: Cool to -10°C to -5°C . Why? Elimination has a higher activation energy than substitution. Cold favors substitution.

  • Base: Add TEA (2.2 eq).

  • Reagent: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Rate: Maintain internal temp < 0°C.

  • Quench: 1M

    
     wash. Avoid strong mineral acids during workup to prevent detosylation/demesylation.
    

Troubleshooting Logic:

MesylationTroubleshoot Start Issue: Low Yield in Mesylation CheckIMP Analyze Impurity Profile (TLC/LCMS) Start->CheckIMP Elim Non-polar alkene detected (Elimination Product) CheckIMP->Elim New UV spot NoRxn Starting Material Remains CheckIMP->NoRxn No change Sol1 Decrease Temp to -10°C Slow down MsCl addition Elim->Sol1 Sol2 Check Water Content (hydrolysis of MsCl) Increase MsCl equivalents NoRxn->Sol2

Figure 1: Decision tree for troubleshooting mesylation failures. Elimination is the primary failure mode.

Module 3: Stereochemical Inversion (Mitsunobu)

Context: If your target requires the (1S,5R) configuration (inversion of the alcohol), the Mitsunobu reaction is required.

Common Ticket: "I cannot separate the Triphenylphosphine Oxide (TPPO) from my product."

Diagnosis: The polarity of the cyclohexene ester often overlaps with TPPO. Standard silica chromatography is insufficient.

The Solution: Reagent Engineering Do not use standard Triphenylphosphine (


). Use Polymer-Bound Triphenylphosphine (PS-PPh3)  or (4-dimethylaminophenyl)diphenylphosphine  (DADP), which can be removed via acid wash.

Optimized Protocol (Inversion to Azide):

  • Reagents: Substrate (1.0 eq), Diphenylphosphoryl azide (DPPA) or

    
     source (1.2 eq).
    
  • Phosphine: PS-PPh3 (1.5 eq, resin).

  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD (better stability). Add slowly at 0°C.

  • Workup: Filter off the resin (removes Phosphine and Oxide).[1] The filtrate contains only product and reduced DIAD, which is easily separable.

Visualizing the Derivatization Pathway

The following diagram illustrates the critical decision points in the workflow, highlighting where the specific optimizations (Thionyl Chloride, Low-Temp Mesylation) fit into the broader synthesis of Oseltamivir-type precursors.

SynthesisWorkflow Start (1S,5S)-5-OH-Acid (Starting Material) Step1 Esterification (SOCl2 / EtOH) Start->Step1 Water Removal Critical Inter1 (1S,5S)-Ethyl Ester Step1->Inter1 PathA Activation (MsCl / TEA / -10°C) Inter1->PathA Standard Route PathB Inversion (Mitsunobu) (DIAD / PPh3 / Nucleophile) Inter1->PathB Stereo-Inversion ProdA Mesylate (Retention) Precursor to Aziridine PathA->ProdA Avoid Elimination ProdB Inverted Derivative (e.g., Azide/Amine) PathB->ProdB Clean Separation

Figure 2: Strategic workflow for (1S,5S)-acid derivatization. Path A preserves stereochemistry (for later inversion via aziridine); Path B inverts immediately.

References

  • Federspiel, M., et al. (1999).[2] "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-05): Ethyl (3R,4R,5S)-4-N-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development, 3(4), 266–274.

  • Karpf, M., & Trussardi, R. (2001).[2] "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." Journal of Organic Chemistry, 66(6), 2044–2051.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Rohloff, J. C., et al. (1998). "Practical Total Synthesis of the Anti-Influenza Drug GS-4104." Journal of Organic Chemistry, 63(13), 4545–4550.

Sources

troubleshooting peak tailing in HPLC analysis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HPLC-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Tailing & Asymmetry

Introduction

Hello. I understand you are seeing peak tailing with (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid . This is a common frustration with this class of molecules.

Because this analyte is a structural analog of shikimic acid , it presents a "perfect storm" for reverse-phase chromatography: it is highly polar, contains a reactive carboxylic acid moiety, and lacks a strong chromophore. Tailing here is rarely a single-variable problem; it is usually a conflict between the ionization state of your molecule and the surface chemistry of your column.

This guide moves beyond generic advice. We will isolate the root cause using the specific physicochemical properties of your cyclic hydroxy-acid.

Part 1: The Diagnostic Logic (Start Here)

Before changing your method, determine why the peak is tailing. Use this decision matrix to triage the issue.

TroubleshootingFlow Start START: Observe Peak Tailing (Asymmetry > 1.5) CheckpH Check Mobile Phase pH Is pH < 3.0? Start->CheckpH CheckSolvent Check Sample Diluent Is diluent stronger than MP? CheckpH->CheckSolvent Yes Action_pH Fix: Lower pH to ~2.5 (Suppress Ionization) CheckpH->Action_pH No (pH > 3) CheckColumn Check Column Type Is it a standard C18? CheckSolvent->CheckColumn No (Aqueous) Action_Diluent Fix: Match Diluent to Initial Mobile Phase CheckSolvent->Action_Diluent Yes (100% MeOH/ACN) Action_Column Fix: Switch to Polar-Embedded or Aqueous-Stable C18 CheckColumn->Action_Column Yes (Dewetting Risk) Action_System Fix: Reduce Dead Volume (Tubing/Cell) CheckColumn->Action_System Column is Optimal

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.

Part 2: The Chemistry (Mobile Phase Optimization)

The Problem: Ionization Conflict

Your molecule has a carboxylic acid group (-COOH). Based on structural analogs like shikimic acid, the pKa is approximately 4.0 – 4.5 .

  • At pH > 4.5: The molecule is deprotonated (

    
    ). It becomes highly polar and interacts with cationic sites on the silica surface, causing severe tailing.[1]
    
  • At pH ~ 4.0: You have a mix of ionized and neutral species. This causes "peak splitting" or broad tailing due to dynamic equilibrium.

  • At pH < 2.5: The molecule is fully protonated (

    
    ). It behaves as a neutral, hydrophobic species, interacting predictably with the C18 phase.
    
The Solution: Aggressive pH Control

You must suppress ionization. Simple "acidified water" (0.1% Formic Acid) is often insufficient because its pH (~2.7) is too close to the pKa buffer boundary.

Recommended Protocol: Phosphate Buffer (pH 2.5)

  • Preparation: Dissolve 20 mM Potassium Dihydrogen Phosphate (

    
    ) in water.
    
  • Adjustment: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (

    
    ).
    
  • Usage: Use this as Mobile Phase A.

    • Note: If using LC-MS, substitute with 10-20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid (volatile buffer).

Data: Buffer Selection Guide
Buffer SystempH RangeUV CutoffSuitability for Your Molecule
Phosphate (K/Na) 2.1 – 3.1< 200 nmExcellent. Best peak shape; transparent at 210 nm.
Formate (Ammonium) 2.8 – 4.8210 nmGood. Volatile for MS. pH 2.8 is borderline for pKa 4.0.
Acetate 3.8 – 5.8210 nmPoor. pH is too high; will cause ionization tailing.
TFA (0.1%) ~2.0< 200 nmGood. Strong ion-pairing, but can suppress MS signal.

Part 3: The Stationary Phase (Column Physics)

The Problem: Silanol Activity & Phase Collapse

Standard C18 columns have two weaknesses for this molecule:

  • Silanol Interactions: Even at low pH, free silanols (

    
    ) on the silica surface can H-bond with the hydroxyl group at C5 or the carboxylic acid, dragging the peak tail.
    
  • Dewetting (Phase Collapse): Because your molecule is polar, you likely need high aqueous content (>95% water) to retain it. Standard C18 chains "collapse" (fold onto themselves) in 100% water, leading to loss of retention and tailing.

The Solution: Polar-Embedded or HILIC

Do not use a generic C18 column. Select a column specifically engineered for polar acids.

Mechanism of Action:

ColumnInteraction cluster_Standard Standard C18 (Risk) cluster_Embedded Polar-Embedded C18 (Solution) Analyte Analyte: (1S,5S)-5-hydroxy... Silanol Free Silanol (Si-OH) Analyte->Silanol H-Bonding (Causes Tailing) C18_Chain C18 Chain (Hydrophobic) Analyte->C18_Chain Retention Shield Polar Group (Shields Silanols) Shield->Silanol Blocks WaterLayer Water Layer (Prevents Collapse) WaterLayer->C18_Chain Keeps Extended

Figure 2: Comparison of analyte interactions on Standard vs. Polar-Embedded stationary phases.

Recommended Column Chemistries:

  • C18 AQ / Aqueous Stable: Designed to run in 100% buffer without collapsing.

  • Polar-Embedded (Amide/Carbamate): The embedded polar group shields silanols and improves peak symmetry for basic and acidic polar compounds.

  • HILIC (Hydrophilic Interaction): If you cannot retain the peak on C18, switch to a HILIC Bare Silica or Amide column. This elutes with high Acetonitrile, making the polar acid elute later (better retention) with excellent peak shape.

Part 4: Sample Injection (The "Hidden" Error)

The Problem: Solvent Strength Mismatch

Injecting a sample dissolved in 100% Methanol or Acetonitrile into a mobile phase that is 95% Water is a primary cause of peak distortion (fronting/tailing). The strong solvent carries the analyte down the column faster than the mobile phase, smearing the band.

Protocol: Diluent Optimization
  • Rule of Thumb: The sample diluent must be weaker or equal strength to the initial mobile phase.

  • Action: Dissolve your standard/sample in the Mobile Phase A (Buffer) or a 90:10 Water:MeOH mix.

  • Verification: If solubility is an issue, use the minimum amount of organic solvent required, or reduce the injection volume (e.g., from 10 µL to 2 µL).

Part 5: Frequently Asked Questions (FAQs)

Q: I am seeing "shoulders" on the peak, not just tailing. Is this the same issue? A: Shoulders often indicate stereoisomer separation or degradation. Your molecule has chiral centers (1S, 5S). If the synthesis wasn't enantiopure, you might be partially separating the enantiomer or a diastereomer. Check your column efficiency; a high-efficiency column might resolve the shoulder into a separate peak.[1]

Q: Can I use Ion-Pairing reagents like TEA (Triethylamine)? A: For a carboxylic acid, TEA is generally not recommended as it targets silanols (which affect bases more). If you need to increase retention, use a volatile ion-pair reagent like Dibutylammonium Acetate , but only if pH control fails.

Q: What wavelength should I use? A: This molecule lacks a conjugated system, so it has low UV absorbance. You are likely detecting the carbonyl/double bond at 205–210 nm . At this low wavelength, many impurities absorb. Ensure your mobile phase (especially organic modifiers) is "HPLC Grade" or "UV Cutoff Grade" to prevent baseline noise that looks like tailing.

References

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks: Incorrect or Non-Optimal Mobile Phase pH.Link

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.[2][3][4]Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.Link

  • National Institutes of Health (PubChem). Compound Summary: (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid.[5][6]Link

  • International Organisation of Vine and Wine (OIV). Determination of shikimic acid in wine by HPLC and UV-detection.Link

Sources

Technical Support Center: Stability & Storage of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic Acid

[1][2][3]

Current Status: Operational Role: Senior Application Scientist Subject: Prevention of Degradation & Troubleshooting[1][2]

Part 1: The "Golden Standard" Storage Protocol

As an Application Scientist, I often see degradation occur not because of a single catastrophic error, but due to the accumulation of minor environmental stressors.[3] This compound features a secondary allylic alcohol , a carboxylic acid , and an isolated double bond .[1][3] This trifecta makes it susceptible to oxidation, acid-catalyzed dehydration, and intermolecular esterification (oligomerization).[1][2][3]

Storage Specification Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2–8°CRetards thermodynamic degradation pathways (e.g., aromatization, oligomerization).[1][2][3]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the cyclohexene double bond (epoxidation) and allylic alcohol.[3]
Container Amber Glass Vials with Teflon-lined capsBlocks UV light (prevents photo-oxidation); Teflon prevents leaching of plasticizers.[1][2][3]
Desiccant Required (Silica Gel/Drierite)The compound is hygroscopic.[2][3] Moisture accelerates autocatalytic degradation.[2][3]
State Solid (Powder) Solution storage is highly unstable due to concentration-dependent oligomerization.[1][2][3]

Part 2: Troubleshooting & FAQs

Q1: "My white powder has turned a pale yellow/brown color. Is it still usable?"

Diagnosis: Oxidative Degradation & Aromatization. The yellowing indicates the formation of conjugated systems. The cyclohexene ring is susceptible to oxidation, potentially leading to benzoic acid derivatives (aromatization) or oxidative cleavage products.[3]

  • Mechanism: Trace oxygen attacks the allylic position or the double bond, initiating a radical chain reaction. If acidic impurities are present, dehydration can drive the ring toward a stable aromatic benzene ring (e.g., 3-hydroxybenzoic acid derivatives).[1][3]

  • Action:

    • Check Purity: Run an HPLC or ¹H-NMR.[1][2][3] If purity is >95%, recrystallize immediately.[3]

    • Disposal: If significant aromatic peaks (7.0–8.0 ppm in NMR) are visible, the batch is compromised. The aromatic impurities are often potent inhibitors of downstream catalysts.

Q2: "I see a new, less polar spot on my TLC or a new peak in HPLC. The molecular weight is [M-18]."[1][2][3]

Diagnosis: Lactonization or Intermolecular Esterification. You are likely observing the formation of a lactone (intramolecular) or an estolide (intermolecular dimer).[2][3]

  • Mechanism: The (1S,5S) configuration places the C1-Carboxyl and C5-Hydroxyl groups in proximity.[1][2][3] Under acidic conditions (even its own acidity) or in the presence of moisture, the hydroxyl group attacks the carbonyl carbon, losing water (Mass -18).[3]

    • Intramolecular:[1][2][3] Forms a bicyclic lactone.[2][3]

    • Intermolecular:[1][2][3] Forms linear oligomers (polyesters).[2][3]

  • Prevention: Ensure the sample is bone dry .[2] Water acts as a catalyst for the initial proton transfer but is a product of the reaction; paradoxically, trace moisture initiates the acid-catalysis cycle. Store with active desiccant.[2][3]

Q3: "Can I store this compound in DMSO or Methanol stock solutions?"

Recommendation: NO.

  • Methanol: The carboxylic acid will slowly esterify with methanol (forming the methyl ester), especially if stored at room temperature or if the methanol is not anhydrous.[3]

  • DMSO: While a good solvent, DMSO can act as a mild oxidant (Swern-like conditions) towards the allylic alcohol over long periods, especially if trace acid is present.[1][3]

  • Protocol: Prepare solutions fresh immediately before use . If you must store a solution, use anhydrous Acetonitrile (MeCN) at -80°C for no more than 24 hours.[1][2][3]

Part 3: Degradation Pathway Visualization[3][4]

The following diagram illustrates the critical degradation nodes. Understanding these pathways allows you to select the correct "prevention gate" (Temperature, Inert Gas, Desiccation).[3]

DegradationPathwayscluster_preventionPrevention StrategyCompound(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acidLactoneLactone / Dimer(Estolide Formation)Compound->Lactone Acid Catalysis + MoistureAromaticBenzoic Acid Derivatives(Aromatization)Compound->Aromatic Heat / Dehydration (-H₂O)EpoxideEpoxides / Diols(Oxidation)Compound->Epoxide O₂ / Light (Radical Mechanism)DesiccantDesiccant/Dry StorageDesiccant->LactoneBlocksColdCold Storage (-20°C)Cold->AromaticBlocksInertInert Gas (Ar/N₂)Inert->EpoxideBlocks

Figure 1: Critical degradation pathways of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid and their corresponding preventive controls.

Part 4: Experimental Recovery Protocol

If your compound has degraded slightly (purity 85-90%), use this recrystallization protocol. Note: If aromatization (>5%) has occurred, repurification is difficult due to similar solubility profiles.[1][3]

  • Dissolution: Dissolve the crude solid in a minimum amount of Ethyl Acetate at 40°C.

  • Filtration: Filter while warm to remove insoluble oligomers.[2][3]

  • Precipitation: Slowly add n-Hexane (anti-solvent) dropwise until turbidity persists.[1][2][3]

  • Cooling: Allow the solution to cool to room temperature, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the white crystals under an inert atmosphere (Nitrogen funnel) to prevent condensation.

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours at ambient temperature.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 55300346, (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid. Retrieved from [Link][2][3]

  • Federspiel, M., et al. (1999).[3] Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104).[1][3] Organic Process Research & Development. (Contextual grounding on Shikimic acid derivative stability).

Technical Support Center: Scale-Up Synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with scaling up the synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid , a highly valuable chiral, conformationally restricted scaffold.

Historically, attempts to access similar cyclohexene frameworks relied on the Birch reduction of 3-methoxybenzoic acid. However, because the electron-withdrawing carboxylate group directs protonation to the ipso and para positions, that pathway yields the unconjugated 2,5-diene, which requires tedious downstream isomerization and functionalization.

To ensure industrial scalability, this guide focuses on a highly controlled, two-step sequence: an Asymmetric Cu(II)-Catalyzed [4+2] Diels-Alder Cycloaddition followed by a Regioselective Sharpless Allylic Oxidation . This self-validating system minimizes hazardous reagents and maximizes diastereomeric purity.

Section 1: Process Overview & Quantitative Data

Scaling from bench to pilot plant introduces non-linear variables, particularly concerning heat dissipation and oxidant stoichiometry. Table 1 summarizes the critical control points (CCPs) and expected quantitative metrics across scales.

Table 1: Scale-Up Process Parameters and Quality Metrics

ParameterBench Scale (50 g)Pilot Scale (5 kg)Critical Control Point (CCP) & Causality
Diels-Alder Temp. -20 °C-25 °C to -20 °CCCP 1: Prevents thermal background reaction (racemic pathway).
Diene Addition Time 30 minutes4–6 hoursCCP 2: Controls exotherm; prevents localized catalyst degradation.
SeO₂ Loading 5.0 mol%5.0 mol%CCP 3: Strictly catalytic to prevent over-oxidation to the enone.
TBHP Equivalents 2.0 eq2.5 eqCCP 4: Excess required at scale to ensure rapid Se(IV) to Se(VI) turnover.
Overall Yield 72%68%Accounts for mechanical losses during chiral salt crystallization.
Final ee / dr >98% / 95:5>99% / 99:1Upgraded via (R)-(+)-α-methylbenzylamine salt resolution.

Section 2: Step-by-Step Experimental Protocols

Every protocol below is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Asymmetric [4+2] Cycloaddition

Objective: Synthesis of (1S)-cyclohex-3-ene-1-carboxylic acid.

  • Catalyst Preparation: In a rigorously dried, nitrogen-purged reactor, dissolve Cu(OTf)₂ (5 mol%) and a chiral C2-symmetric bis(oxazoline) ligand (5.5 mol%) in anhydrous dichloromethane (DCM). Stir for 2 hours at ambient temperature to ensure complete complexation.

  • Dienophile Addition: Add acrylic acid (1.0 eq) to the catalyst solution. Cool the reactor jacket to -25 °C.

  • Diene Feed: Condense 1,3-butadiene (1.5 eq) and feed it into the reactor via a subsurface sparger over 4–6 hours. Causality: Slow addition ensures the reaction rate is limited by mass transfer, preventing a thermal spike that would activate the uncatalyzed, racemic Diels-Alder pathway.

  • Quench & Extraction: Once complete, quench with 1M HCl to break the Cu-carboxylate complex. Extract with ethyl acetate, wash with brine, and concentrate.

  • Validation Checkpoint: In-process Chiral GC must confirm >95% ee. If ee is <90%, the catalyst complex was compromised by moisture.

Protocol B: Regioselective Sharpless Allylic Oxidation

Objective: Synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

  • Oxidant Activation: Suspend SeO₂ (5 mol%) in DCM. Slowly add an anhydrous solution of tert-butyl hydroperoxide (TBHP) in decane (2.5 eq). Stir at 0 °C for 30 minutes until the SeO₂ dissolves, indicating the formation of the active peroxyseleninic acid species.

  • Substrate Addition: Add the (1S)-cyclohex-3-ene-1-carboxylic acid from Protocol A dropwise, maintaining the internal temperature between 0 °C and 5 °C.

  • Reaction Maturation: Stir for 12 hours at 5 °C.

  • Quench & Luche Reduction: Quench the reaction with saturated aqueous Na₂S₂O₃. If in-process HPLC indicates >5% of the over-oxidized enone byproduct, add NaBH₄ and CeCl₃·7H₂O (Luche conditions) directly to the biphasic mixture to selectively reduce the enone back to the allylic alcohol.

  • Chiral Resolution: Extract the organic layer, swap the solvent to ethyl acetate, and add 1.0 eq of (R)-(+)-α-methylbenzylamine. Heat to 60 °C, then cool to 5 °C to crystallize the pure (1S,5S) diastereomeric salt.

  • Validation Checkpoint: ¹H-NMR of the liberated free acid must show the C5 carbinol proton as a distinct multiplet at ~4.1 ppm, with no vinylic protons adjacent to a ketone (absence of enone).

Section 3: Troubleshooting Guides & FAQs

Q1: Why does the enantiomeric excess (ee) of the Diels-Alder intermediate drop significantly when scaling from 50 g to 5 kg? A: This is a classic heat transfer issue. The catalyzed asymmetric Diels-Alder reaction has a lower activation energy than the uncatalyzed thermal reaction. At the bench scale, exotherms dissipate rapidly. At the pilot scale, poor surface-area-to-volume ratios cause localized temperature spikes. These spikes provide enough thermal energy for the uncatalyzed background reaction to outcompete the chiral catalyst, yielding racemic product. Solution: Strictly control the diene feed rate and utilize active jacket cooling to keep the internal temperature below -20 °C.

Q2: During the allylic oxidation, we are seeing significant formation of the 2-hydroxy isomer instead of the desired 5-hydroxy product. What governs this regioselectivity? A: Regioselectivity is governed by sterics during the initial ene reaction step of the SeO₂ mechanism (See Figure 1). The bulky carboxylic acid at C1 naturally adopts an equatorial position, which sterically shields the adjacent C2 allylic protons via 1,3-diaxial interactions. Consequently, the oxidant preferentially attacks the less hindered C5 position. If you observe C2 oxidation, it indicates a conformational disruption. This is almost always caused by using a highly polar, coordinating solvent that disrupts the intramolecular hydrogen bonding of the COOH group, forcing it into an axial conformation. Solution: Ensure you are using a non-coordinating solvent like DCM.

Q3: We are observing over-oxidation to 5-oxocyclohex-3-ene-1-carboxylic acid (the enone). How can we arrest the reaction at the allylic alcohol stage? A: Over-oxidation occurs when the intermediate selenate ester is not efficiently hydrolyzed by TBHP, allowing the Se(IV) species to further oxidize the newly formed alcohol. Solution: Ensure a strict stoichiometric excess of TBHP (at least 2.5 eq at scale) and keep the SeO₂ loading strictly catalytic (≤5 mol%). If the enone has already formed, do not discard the batch. Implement a mild Luche reduction (NaBH₄/CeCl₃) during the aqueous workup; the cerium selectively activates the enone, allowing the borohydride to reduce it back to the allylic alcohol without reducing the isolated double bond or the carboxylic acid.

Q4: The final (1S,5S) product is oiling out during crystallization instead of forming a solid. How do we fix this? A: "Oiling out" (liquid-liquid phase separation) occurs because minor diastereomeric impurities (such as the 1S,5R trans-isomer) severely depress the melting point of the bulk mixture. Solution: Do not attempt to crystallize the free acid directly. Instead, upgrade the diastereomeric ratio (dr) by forming a carboxylate salt with a chiral amine, such as (R)-(+)-α-methylbenzylamine. This salt has a highly rigid crystal lattice and will readily precipitate from an EtOAc/Heptane matrix (See Figure 2).

Section 4: Mechanistic & Workflow Visualizations

The following diagrams map the fundamental causality behind the chemistry and the downstream processing logic.

SeO2_Mechanism A Cyclohex-3-ene-1-carboxylic acid + SeO2 B Ene Reaction Intermediate (Allylic seleninic acid at C5) A->B Ene Reaction C [2,3]-Sigmatropic Rearrangement (Stereoselective C-O bond formation) B->C [2,3]-Shift D Selenate Ester Intermediate C->D Rearrangement E Hydrolysis via TBHP (Regenerates SeO2) D->E TBHP Addition E->A SeO2 Recycle F (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid E->F Product Release

Figure 1: Catalytic cycle of Sharpless SeO2 allylic oxidation via [2,3]-sigmatropic rearrangement.

Troubleshooting_Workflow Start Crude Oxidation Mixture (from Step 2) Q1 Is Enone > 5%? Start->Q1 Luche Perform Luche Reduction (NaBH4 / CeCl3) Q1->Luche Yes Q2 Is dr < 90:10? Q1->Q2 No Luche->Q2 Salt Form Salt with (R)-(+)-α-MBA Q2->Salt Yes Cryst Direct Crystallization (EtOAc / Heptane) Q2->Cryst No End Pure (1S,5S)-Isomer Salt->End Recrystallize Cryst->End

Figure 2: Downstream processing and troubleshooting decision tree for the crude oxidation mixture.

References

  • Umbreit, M. A.; Sharpless, K. B. "Allylic Oxidation of Olefins by Catalytic and Stoichiometric Selenium Dioxide with tert-Butyl Hydroperoxide." Journal of the American Chemical Society 1977, 99 (16), 5526–5528.

  • "BIRCH REDUCTION | MECHANISM | REGIOSELECTIVITY | SYNTHETIC APPLICATIONS." Adichemistry.

  • "1-Acetoxy-1,3-butadiene mixture of cis and trans 1515-76-0." Sigma-Aldrich.

  • "methyl cyclohex-3-ene-1-carboxylate | 6493-77-2." Benchchem.

Technical Support Center: Resolution of Hydroxycyclohex-3-ene-1-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of (±)-hydroxycyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during the separation of this important chiral building block. Here, we dissect the most prevalent resolution techniques, offering not just protocols, but the scientific rationale and troubleshooting expertise to empower your success.

Section 1: Diastereomeric Salt Formation & Crystallization

This classical resolution technique remains a cornerstone for large-scale enantiomer separation due to its cost-effectiveness and scalability.[1] The principle lies in the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[2] These diastereomers, unlike the original enantiomers, possess different physical properties, most critically, different solubilities, which allows for their separation by fractional crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent and solvent?

A1: This is a critical, and largely empirical, step.[4] The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other in a given solvent system.[5]

  • Resolving Agent Selection: For resolving a carboxylic acid, you need a chiral base. Commonly used resolving agents include naturally occurring alkaloids (e.g., brucine, quinine) and synthetic chiral amines like (R)- or (S)-1-phenylethylamine.[3] The choice is often guided by literature precedents for similar structures and screening experiments.

  • Solvent Screening: The ideal solvent will have a large solubility difference between the two diastereomeric salts.[5] A good starting point is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents like toluene or heptane, sometimes in mixtures.[5] High-throughput screening in 96-well plates can accelerate this process.[6]

Q2: What is the optimal molar ratio of resolving agent to my racemic acid?

A2: A 1:1 molar ratio is a common starting point. However, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the crystallized salt by increasing the solubility of both diastereomeric salts, thus enhancing the differential solubility effect.[5] Optimization of this ratio is often necessary to maximize both yield and enantiomeric excess.[5]

Q3: How can I improve the yield beyond the theoretical 50% maximum?

A3: A standard kinetic resolution has a 50% theoretical maximum yield for the desired enantiomer.[7] To exceed this, the unwanted enantiomer remaining in the mother liquor must be racemized and recycled.[5] A more advanced approach is a Crystallization-Induced Diastereomeric Transformation (CIDT), where the more soluble diastereomer in solution epimerizes in situ to the less soluble, crystallizing diastereomer. This dynamic process can theoretically lead to yields approaching 100%.[8]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Potential Cause(s) Troubleshooting & Optimization Steps
No Crystals Form 1. Solution is too dilute (subsaturated). 2. Incorrect solvent system. 3. Inhibition by impurities. 1. Concentrate the solution by slowly evaporating the solvent.2. The chosen solvent may be too effective. Screen for a solvent where the salts are less soluble, or use an anti-solvent.[5]3. Consider further purification of the starting racemic acid. Induce nucleation by scratching the flask with a glass rod or by adding seed crystals.[5]
Product "Oils Out" 1. Solution is too concentrated (high supersaturation). 2. Cooling rate is too fast. 3. Crystallization temperature is too high (above the salt's melting point). 1. Dilute the solution with more solvent.[5]2. Allow the solution to cool slowly and undisturbed to room temperature, then gradually cool further in an ice bath.[9]3. Select a solvent system that allows for crystallization at a lower temperature.[5]
Low Yield of Desired Salt 1. Suboptimal solvent or temperature. 2. Premature filtration. 3. Unfavorable stoichiometry. 1. Ensure the final crystallization temperature is low enough to minimize the solubility of the desired salt. Re-screen solvents for better differential solubility.2. Allow sufficient time for crystallization to complete (maturation time).3. Experimentally optimize the molar ratio of the resolving agent to the racemic acid.[5]
Low Diastereomeric/ Enantiomeric Excess (de/ee) 1. Poor solubility difference between diastereomeric salts. 2. Co-precipitation of the more soluble diastereomer. 3. Insufficient washing of crystals. 1. A systematic solvent screening is crucial. The goal is to maximize the solubility difference.[5]2. Perform one or more recrystallizations of the isolated salt to improve purity.[5]3. After filtration, wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the undesired diastereomer.[5]
Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general workflow for resolving (±)-hydroxycyclohex-3-ene-1-carboxylic acid using a chiral amine.

  • Salt Formation: In a flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., (R)-1-phenylethylamine, 1.0 eq.) in the same solvent.

  • Crystallization: Combine the two solutions while hot and allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or placing it in a cold bath can initiate crystallization.[9]

  • Isolation: Collect the precipitated crystals via vacuum filtration, washing them with a small portion of the cold solvent.[4]

  • Analysis (Optional): At this stage, a small sample of the salt can be analyzed by chiral HPLC to determine the diastereomeric excess.

  • Recrystallization (If necessary): To improve purity, dissolve the crystalline salt in a minimal amount of hot solvent and repeat the slow cooling and filtration process.[5]

  • Liberation of the Enantiomer: Suspend the diastereomerically pure salt in water and add a strong acid (e.g., 1M HCl) until the pH is acidic (pH < 2) to liberate the free carboxylic acid.[2][4]

  • Extraction: Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate). Dry the organic layer, and remove the solvent under reduced pressure to yield the resolved product.

  • Recovery of Resolving Agent: The aqueous layer from the extraction can be basified (e.g., with 1M NaOH) to recover the chiral resolving agent for reuse.[9]

G

Section 2: Enzymatic Kinetic Resolution

Enzymatic resolutions leverage the high enantioselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[10][11] For a racemic carboxylic acid, this often involves an esterification reaction where one enantiomer is converted to its ester at a much higher rate than the other, allowing for their separation. This process is known as a kinetic resolution (KR).[7]

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is best for resolving my carboxylic acid?

A1: Lipases are the most commonly used enzymes for the kinetic resolution of chiral acids and alcohols due to their broad substrate tolerance and availability.[7][12] Immobilized lipases, such as Candida antarctica Lipase B (CALB, often sold as Novozym 435), are particularly popular because they are stable in organic solvents and easily removed from the reaction mixture.[12]

Q2: What is the difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)?

A2: In a standard KR, the maximum theoretical yield of the desired product is 50%, as the other enantiomer is left unreacted.[10] In a Dynamic Kinetic Resolution (DKR), the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows the enzyme to theoretically convert the entire starting material into a single enantiomer of the product, achieving yields up to 100%.[13] This requires a compatible racemization catalyst that does not interfere with the enzyme.[13]

Q3: My enzyme seems to be inactive. What could be wrong?

A3: Enzyme activity is sensitive to several factors.

  • Storage and Handling: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or 4°C) and avoid repeated freeze-thaw cycles.[14]

  • pH and Temperature: Enzymes have optimal pH and temperature ranges. Operating outside these ranges can drastically reduce activity.[14]

  • Solvent: While many lipases are active in organic solvents, some solvents can denature the enzyme.

  • Inhibitors: The presence of heavy metals or other inhibitors in your substrate or solvent can poison the enzyme.

Troubleshooting Guide: Enzymatic Resolution

G

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Conversion 1. Inactive enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Poor substrate solubility. 1. Verify enzyme activity with a standard substrate. Ensure proper storage and handling.[14]2. Optimize temperature and pH based on the enzyme's specifications or literature data.[14]3. Use a co-solvent to improve the solubility of the carboxylic acid.
Low Enantioselectivity (ee) 1. Enzyme has low intrinsic selectivity for the substrate. 2. Reaction has proceeded too far (>50% conversion). 3. Racemization of product or starting material under reaction conditions. 1. Screen different lipases or enzymes. Sometimes changing the acyl donor (in esterification) can improve selectivity.2. For a KR, the highest ee for both product and unreacted starting material is achieved around 50% conversion. Monitor the reaction progress carefully.3. Check the stability of the enantiopure product and starting material under the reaction conditions without the enzyme. If racemization occurs, consider milder conditions (e.g., lower temperature).
Reaction Stops Prematurely 1. Product inhibition. 2. Enzyme denaturation over time. 3. Shift in pH during the reaction. 1. The accumulation of products (ester and water) can inhibit the enzyme. Consider in situ removal of a product (e.g., using molecular sieves to remove water).[14]2. The enzyme may not be stable for long durations under the reaction conditions. Try adding fresh enzyme partway through.3. If the reaction produces or consumes an acid/base, the pH can shift out of the optimal range. Use a suitable buffer.[14]

Section 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical technique for determining the enantiomeric excess (ee) of your resolved products. It can also be used for preparative separation, although this is often more expensive for large quantities.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[15]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best for my compound?

A1: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used and successful for a broad range of compounds, including carboxylic acids.[16][17] They are versatile and can be used in different modes (normal phase, reversed-phase, polar organic).[17] Screening several different polysaccharide columns is the most effective strategy to find the best separation.[17]

Q2: What is the difference between normal-phase and reversed-phase chiral HPLC?

A2:

  • Normal Phase (NP): Uses non-polar mobile phases like hexane/isopropanol. It often provides better selectivity for chiral separations.[1]

  • Reversed-Phase (RP): Uses polar mobile phases like water/acetonitrile or water/methanol. This mode is generally more compatible with mass spectrometry (MS) detectors.[1] For carboxylic acids, adding a small amount of an acidic modifier (like 0.1% trifluoroacetic acid or formic acid) to the mobile phase is usually necessary in both modes to ensure good peak shape by suppressing the ionization of the carboxyl group.[15]

Q3: Can I change the elution order of the enantiomers?

A3: Yes, the elution order can sometimes be reversed. This can be achieved by switching to a CSP with a different chiral selector, or sometimes by changing the mobile phase composition or the column temperature.[18] For example, on some polysaccharide phases, changing the alcohol modifier (e.g., from isopropanol to ethanol) can invert the elution order.

Troubleshooting Guide: Chiral HPLC Analysis
Problem Potential Cause(s) Troubleshooting & Optimization Steps
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP). 2. Suboptimal mobile phase. 3. Temperature is too high. 1. Screen different CSPs (e.g., various polysaccharide-based columns).[17]2. Vary the ratio of the mobile phase components. Decrease the percentage of the polar modifier (e.g., alcohol) in normal phase, or the organic modifier (e.g., ACN) in reversed-phase to increase retention and potentially improve resolution.[1]3. Lower the column temperature. Lower temperatures often enhance the subtle interactions required for chiral recognition, improving selectivity.
Peak Tailing 1. Secondary interactions with the silica support. 2. Column overload. 3. Mobile phase pH is inappropriate for the analyte. 1. This is common for acidic compounds. Ensure an acidic modifier (e.g., 0.1% TFA or formic acid) is included in the mobile phase to keep the carboxylic acid protonated.[15]2. Dilute the sample and inject a smaller volume.3. The modifier suppresses ionization, leading to better peak shape.
"Ghost" or Spurious Peaks 1. Contaminated mobile phase or solvent. 2. Carryover from a previous injection. 3. Impurity in the sample. 1. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. Filter aqueous components.[19]2. Implement a robust needle wash protocol in the autosampler using a strong solvent.3. Run a blank gradient (without injection) to see if the peaks originate from the system or solvent.[19]

References

  • Benchchem. Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • Benchchem.
  • SCIRP. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF. [Link]

  • ResearchGate. Scheme 5. Enzymatic kinetic resolution of (RS)-4 Amongst all the.... [Link]

  • ChemRxiv. Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. [Link]

  • PMC. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • IntechOpen. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. [Link]

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. [Link]

  • I.B.S. Chiral HPLC Method Development. [Link]

  • Pubtexto. Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. [Link]

  • ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

  • PubMed. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ACS Publications. Synthesis and Enzymatic Kinetic Resolution of α,α-Disubstituted Cyclic Hydroxy Nitriles | The Journal of Organic Chemistry. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Asian Journal of Chemistry. Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • PubMed. Synthesis and enzymatic kinetic resolution of alpha,alpha-disubstituted cyclic hydroxy nitriles. [Link]

  • NC State University Libraries. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. [Link]

  • Phenomenex. Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. [Link]

Sources

common impurities in commercial (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API & Chiral Building Block Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges presented by (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid .

This molecule is a highly valuable chiral intermediate, but it contains a dense array of reactive functional groups—specifically, a homoallylic carboxylic acid and an allylic alcohol. Understanding the mechanistic causality behind its degradation pathways is critical for maintaining stereochemical integrity and chemical purity during your workflows.

Part 1: Impurity Profiling & Mechanistic Causality

The structural Achilles' heel of this compound is the C5 hydroxyl group , which is allylic to the C3=C4 double bond . Under thermal stress or acidic conditions, protonation of this hydroxyl group turns it into an excellent leaving group (water). Heterolysis generates a resonance-stabilized allylic carbocation, which triggers a cascade of degradation pathways:

  • Epimerization: Water re-attacks the planar carbocation from the opposite (alpha) face, converting the target (1S,5S) isomer into the (1S,5R)-diastereomer.

  • Dehydration: Loss of a proton yields a conjugated diene (cyclohexa-1,3-diene-1-carboxylic acid).

  • Aromatization: The highly reactive conjugated diene rapidly undergoes oxidative dehydrogenation (autoxidation). This is driven by the immense thermodynamic stability of the resulting benzene ring, yielding 3-hydroxybenzoic acid .

Quantitative Impurity Profile Data
Impurity NameChemical FormulaMonoisotopic MassLC-MS Shift (Δ Da)Primary Causality
(1S,5S)-Target C7H10O3142.06N/AN/A
(1R,5R)-Enantiomer C7H10O3142.060 (Isobaric)Chiral resolution failure
(1S,5R)-Diastereomer C7H10O3142.060 (Isobaric)Acid-catalyzed epimerization
Cyclohexa-1,3-diene... C7H8O2124.05-18.01Thermal/Acidic dehydration
3-Hydroxybenzoic acid C7H6O3138.03-4.03Oxidative aromatization

Part 2: Troubleshooting FAQs

Q: My isolated (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid shows a progressive drop in enantiomeric excess (ee%) when stored in solution. Why? A: You are observing acid-catalyzed epimerization. Because the C1 carboxylic acid is mildly acidic, it can self-catalyze the protonation of the C5 allylic alcohol in aprotic solvents. This forms the allylic carbocation, allowing water to re-attack and invert the stereocenter, forming the (1S,5R)-diastereomer. Solution: Always store the compound as a dry solid at 2-8°C. If storage in solution is mandatory, use mildly buffered or non-acidic solvents and avoid prolonged ambient exposure.

Q: Why does my ee% drop catastrophically during Fischer esterification (MeOH/H+)? A: Fischer esterification requires strong mineral acids (e.g., H2SO4) and heat. These conditions will inevitably trigger the allylic carbocation cascade mentioned above, leading to massive epimerization and dehydration. Solution: Abandon Fischer esterification. Use the mild, neutral Trimethylsilyldiazomethane (TMSCHN2) protocol provided in Part 3.

Q: During scale-up concentration, the product develops a strong UV absorbance at 295 nm and a yellow tint. What is happening? A: This is a classic sign of the Allylic Dehydration & Aromatization Cascade. The compound is dehydrating to form the conjugated diene, which then autoxidizes to 3-hydroxybenzoic acid. The extended conjugation of the aromatic ring causes the drastic shift in UV absorbance and color. Solution: Keep rotary evaporation bath temperatures strictly below 30°C and backfill your systems with Nitrogen to prevent oxidative aromatization.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can confirm success in real-time.

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

Causality: To resolve the (1S,5S) and (1R,5R) enantiomers, the carboxylic acid must remain fully protonated. If it ionizes, it will interact unpredictably with the chiral stationary phase, causing severe peak tailing. We use Trifluoroacetic acid (TFA) to suppress this ionization .

  • Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).

  • System Equilibration: Flush a Chiralpak IC column (250 x 4.6 mm, 5 µm) with the Mobile Phase (Hexane / Isopropanol / TFA at 85:15:0.1 v/v/v) at 1.0 mL/min for 30 minutes at 25°C.

  • Self-Validation (System Suitability Test): Inject a racemic standard of the compound. The system is only validated for use if the resolution factor (

    
    ) between the two enantiomer peaks is 
    
    
    
    .
  • Analysis: Inject 10 µL of your sample and monitor UV absorbance at 210 nm.

Protocol 2: Mild Esterification (Avoiding C5 Epimerization)

Causality: This method uses TMSCHN2 to selectively methylate the carboxylic acid at 0°C under neutral conditions, completely bypassing the allylic carbocation formation associated with traditional acidic esterification.

  • Setup: Dissolve 100 mg of the (1S,5S)-acid in a mixture of 4.0 mL anhydrous Dichloromethane (DCM) and 1.0 mL Methanol at 0°C under Nitrogen.

  • Reaction: Add 0.4 mL of TMSCHN2 (2.0 M in hexanes) dropwise over 5 minutes.

  • Self-Validation (Visual & TLC): The reaction is complete and validated when two conditions are met:

    • Visual: Nitrogen gas evolution ceases, and a persistent pale yellow color remains (indicating a slight, necessary excess of the diazo reagent).

    • TLC: The starting material spot (

      
       0.2 in Hexane/EtOAc 1:1) completely disappears, replaced by a single, less polar spot (
      
      
      
      0.6).
  • Quench: Add glacial acetic acid dropwise until the yellow color vanishes. Concentrate under reduced pressure strictly below 30°C.

Part 4: Visualizations

degradation_cascade Target (1S,5S)-5-Hydroxycyclohex-3-ene -1-carboxylic acid Carbocation Allylic Carbocation (Reactive Intermediate) Target->Carbocation H+ / -H2O (Trace Acid) Diastereomer (1S,5R)-Diastereomer (Epimerization Impurity) Carbocation->Diastereomer +H2O (Face Inversion) Diene Cyclohexa-1,3-diene -1-carboxylic acid Carbocation->Diene -H+ (Dehydration) Aromatic 3-Hydroxybenzoic acid (Aromatization Impurity) Diene->Aromatic [O] / -2H (Autoxidation)

Fig 1: Acid-catalyzed degradation cascade of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.

troubleshooting_tree Start Impurity Detected (HPLC/LC-MS) MassCheck Check LC-MS (m/z) Start->MassCheck Isobaric m/z 141 [M-H]- (Isobaric) MassCheck->Isobaric MinusWater m/z 123 [M-H]- (-18 Da) MassCheck->MinusWater MinusWaterOxi m/z 137 [M-H]- (-4 Da from Target) MassCheck->MinusWaterOxi Chiral Chiral HPLC Analysis Isobaric->Chiral Dehydration Conjugated Diene MinusWater->Dehydration Aromatization 3-Hydroxybenzoic acid MinusWaterOxi->Aromatization Enantiomer (1R,5R)-Enantiomer Chiral->Enantiomer Same RT on Achiral Epimer (1S,5R)-Diastereomer Chiral->Epimer Different RT on Achiral

Fig 2: Analytical decision tree for identifying common impurities via mass and chiral profiling.

References

  • 5-Hydroxycyclohex-3-enecarboxylic acid | C7H10O3 | CID 13572299 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Organic Chemistry, 2nd Edition (Mechanisms of Allylic Carbocations and Aromatization) Source: Oxford University Press (Clayden, J., Greeves, N., & Warren, S.) URL:[Link]

  • Handbook of Pharmaceutical Analysis by HPLC (Mobile Phase Additives for Carboxylic Acids) Source: Elsevier (Ahuja, S., & Dong, M. W.) URL:[Link]

catalyst deactivation in (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Catalyst Deactivation in (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid Synthesis

Subtitle: Advanced Diagnostics and Protocols for Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Process Overview & Mechanistic Causality

The synthesis of the chiral building block (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid from (1S)-5-oxocyclohex-3-ene-1-carboxylic acid relies on Asymmetric Transfer Hydrogenation (ATH). Utilizing the Noyori-Ikariya catalyst [(p-cymene)RuCl((S,S)-TsDPEN)], this process sets the C5 stereocenter with high precision.

In a standard ATH cycle, the Ru(II) precatalyst undergoes HCl elimination to form a 16-electron neutral complex. This complex abstracts hydrogen from a donor (typically a formic acid/triethylamine azeotrope) to generate the active 18-electron Ru-hydride species, which then transfers hydrogen to the ketone[1].

However, the bifunctional nature of this specific substrate—containing both a reducible ketone and a coordinating carboxylic acid—frequently leads to catalyst speciation issues. If the substrate is not properly buffered, the free carboxylate anion can displace the chloride or the weakly bound p-cymene ligand, forming a highly stable, off-cycle Ru-carboxylate complex[2]. Furthermore, unbuffered acidic protons disrupt the optimal hydrogen-bonding network of the Formic Acid/Triethylamine (FA/TEA) mixture, triggering competitive dehydrogenation of formic acid into H₂ gas rather than productive transfer hydrogenation[2].

Deactivation Active Active Catalyst [(p-cymene)Ru(TsDPEN)H] Substrate (1S)-5-oxocyclohex-3-ene -1-carboxylic acid Active->Substrate ATH Cycle Deact1 Ru-Carboxylate Chelation (Off-cycle resting state) Active->Deact1 Competitive Binding Deact2 Ru(III)/Ru(IV) Oxidation (Irreversible Deactivation) Active->Deact2 Oxidation Deact3 Formic Acid Dehydrogenation (H2 Gas Evolution) Active->Deact3 Protonation of Hydride Product (1S,5S)-5-hydroxycyclohex -3-ene-1-carboxylic acid Substrate->Product Hydride Transfer Acid Unbuffered Carboxylic Acid (pH < 4) Acid->Deact1 Acid->Deact3 O2 O2 Ingress / Poor Degassing O2->Deact2

Fig 1. Catalyst speciation and primary deactivation pathways during ATH.

Diagnostic Data Matrix

Use the following quantitative markers to diagnose the specific mode of catalyst failure during your workflow.

Failure ModeVisual IndicatorConversion (24h)Diastereomeric RatioEnantiomeric Excess (ee)Primary Cause
Optimal Baseline Dark red/orange solution>98%>95:5 (trans:cis)>99%N/A
Carboxylate Chelation Color shifts to pale yellow<20%~50:50<80%Substrate acid displaces arene/chloride
Oxygen Ingress Black precipitate (RuO₂/Ru⁰)<5%N/AN/AIrreversible oxidation of Ru(II)
H-Donor Depletion Vigorous early outgassing~50%80:20~90%Competitive dehydrogenation of FA to H₂
Thermal Degradation Dark brown, turbid solution<40%60:40<85%Arene decoordination at >60°C

Troubleshooting FAQs

Q1: Why does the reaction stall at <20% conversion with the solution turning pale yellow? A1: A pale yellow color indicates the loss of the active Ru-hydride species and the formation of a stable, off-cycle Ru-carboxylate complex. Because the substrate contains a free carboxylic acid, it competitively binds to the ruthenium center[2]. Solution: You must pre-form the triethylamine (TEA) salt of the substrate before adding the catalyst. Add exactly 1.0 equivalent of TEA to the substrate in the reaction solvent and stir for 15 minutes. Only then should you add the FA/TEA (5:2) azeotrope and the Ru catalyst. Alternatively, transiently protect the acid as a methyl ester.

Q2: I am seeing a black precipitate form during scale-up, and the reaction dies completely. What is happening? A2: The black precipitate is ruthenium black (Ru⁰ nanoparticles) or RuO₂, resulting from irreversible catalyst decomposition. This is triggered by either oxygen ingress or severe H-donor depletion[2][3]. At larger scales, inadequate degassing leaves dissolved O₂, which rapidly oxidizes the highly sensitive 18-electron Ru(II)-hydride intermediate. Solution: Implement a strict 3x Freeze-Pump-Thaw degassing cycle for all solvents. Do not rely on simple nitrogen sparging at scales >10 grams.

Q3: Can I use isopropanol (IPA) as the hydrogen donor instead of the Formic Acid/Triethylamine (FA/TEA) mixture? A3: It is highly discouraged for this specific substrate. ATH in isopropanol is a thermodynamically reversible reaction[4]. Because the resulting 5-hydroxy group can coordinate with the catalyst, the reverse oxidation reaction is accelerated, severely limiting both conversion and enantiomeric excess. Formic acid dehydrogenation is irreversible (producing CO₂), which kinetically drives the reaction to >98% conversion[1][4].

Q4: Why is there vigorous gas evolution at the start of the reaction, followed by a stalled conversion? A4: The gas is H₂, not CO₂. While the desired ATH pathway produces CO₂, an acidic environment (caused by the unbuffered substrate) forces the Ru-hydride to act as a formic acid dehydrogenation catalyst, rapidly venting your hydrogen source as H₂ gas[2]. Ensure your FA/TEA ratio is strictly maintained at 5:2 and the substrate is pre-neutralized.

Self-Validating Experimental Protocol

This protocol incorporates in-process controls (IPCs) to ensure the catalytic cycle remains active and self-validates at each critical junction.

Workflow Step1 1. Substrate Prep Pre-form TEA Salt Step2 2. Degassing 3x Freeze-Pump-Thaw Step1->Step2 QC1 IPC: pH = 7.0-7.5 Step1->QC1 Step3 3. Catalyst Addition [(p-cymene)RuCl(S,S-TsDPEN)] Step2->Step3 QC2 IPC: Dissolved O2 < 5 ppm Step2->QC2 Step4 4. ATH Reaction FA/TEA (5:2), 40°C Step3->Step4 Step5 5. Quench & Extract NaHCO3 / EtOAc Step4->Step5 QC3 IPC: Steady CO2 Evolution Step4->QC3

Fig 2. Self-validating experimental workflow for ATH of keto-acids.

Step-by-Step Methodology:

  • Substrate Pre-Conditioning: In a Schlenk flask, dissolve (1S)-5-oxocyclohex-3-ene-1-carboxylic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add Triethylamine (10.0 mmol, 1.0 eq) dropwise at 0°C.

    • Causality: Neutralizes the carboxylic acid to prevent Ru-carboxylate chelation[2].

    • Validation: Spot check the pH of an aliquot (diluted in water); it must read between 7.0 and 7.5.

  • Solvent Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles using a high-vacuum manifold. Backfill with ultra-pure Argon.

    • Causality: Removes dissolved oxygen that would irreversibly oxidize the Ru(II) center[3].

  • Catalyst Activation: In a separate argon-purged vial, dissolve [(p-cymene)RuCl((S,S)-TsDPEN)] (0.05 mmol, 0.5 mol%) in the commercially available FA/TEA (5:2) azeotrope (5.0 mL). Stir for 10 minutes until the solution turns deep red.

    • Causality: Pre-forms the active 16-electron Ru species prior to substrate exposure[1].

  • Reaction Execution: Transfer the activated catalyst solution to the Schlenk flask containing the substrate salt. Warm the reaction to 40°C.

    • Validation: Observe steady, controlled bubbling (CO₂ evolution). Violent bubbling indicates H₂ evolution (H-donor depletion)[2].

  • Quench and Isolation: After 24 hours (monitor by TLC or FlowNMR), cool to 0°C and slowly quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc to remove organic impurities, then carefully acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc (3 x 20 mL) to isolate the (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid. Dry over Na₂SO₄ and concentrate.

References

  • Kanto Chemical Co., Inc. "Asymmetric Transfer Hydrogenation Catalysts." Kanto Chemical Technical Resources. Available at:[Link]

  • MDPI. "Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts." ChemProceedings. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional ruthenium complexes from multi-technique operando reaction monitoring." Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate / Catalysis Science & Technology. "Catalyst Speciation and Deactivation in the Ruthenium mediated transformation of Ethynyl-β-Ionol to α,β-Unsaturated Esters for Vitamin A Synthesis." Available at: [Link]

  • American Chemical Society (ACS). "Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate." The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

chiral HPLC analysis for enantiomeric excess of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Analysis for Enantiomeric Excess of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

The accurate determination of enantiomeric excess (ee) for (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a critical quality attribute in the synthesis of neuraminidase inhibitors, specifically Oseltamivir (Tamiflu) . This molecule presents a dual analytical challenge: it possesses high polarity due to the free carboxylic acid and hydroxyl groups, and it lacks a strong chromophore for UV detection.

This guide compares the Direct Analysis Method (using Amylose-based Chiral Stationary Phases) against Alternative Derivatization Strategies . While derivatization (esterification) is common, direct analysis is preferred for process efficiency. The Chiralpak AD-H column, utilizing a Normal Phase mode with acidic modifiers, is identified as the "Gold Standard" for this separation, offering superior resolution over Cellulose-based alternatives.

Molecular Context & Stereochemistry

The target molecule is a shikimic acid derivative. The (1S,5S) configuration is the pharmacologically active scaffold.

  • Chiral Centers: C1 and C5.

  • Possible Isomers: 4 (Enantiomers: 1S,5S / 1R,5R; Diastereomers: 1S,5R / 1R,5S).

  • Analytical Goal: Quantify the (1S,5S) isomer in the presence of its enantiomer (1R,5R) and potential diastereomeric impurities.

Comparative Analysis: CSP Selection

The choice of Chiral Stationary Phase (CSP) is the single most important variable. Below is a comparison of the top three methodologies.

Method A: Amylose-tris(3,5-dimethylphenylcarbamate) (Recommended)[1]
  • Column: Chiralpak AD-H (or AD-3 for higher resolution).

  • Mechanism: The amylose polymer forms a helical structure with "pockets" that accommodate the cyclohexene ring. The carbamate groups provide hydrogen bonding sites for the hydroxyl and carboxylic acid moieties.

  • Verdict: Superior Selectivity. The helical cavity of amylose generally offers better discrimination for 6-membered rings compared to the linear belts of cellulose.

Method B: Cellulose-tris(3,5-dimethylphenylcarbamate)[1]
  • Column: Chiralcel OD-H.[1][2][3][4][5]

  • Mechanism: Similar hydrogen bonding to Method A, but the cellulose backbone forms linear "belts" rather than helical pockets.

  • Verdict: Secondary Alternative. Often shows lower retention and resolution (

    
    ) for this specific shikimic acid scaffold compared to AD-H.
    
Method C: Indirect Separation (Derivatization)
  • Technique: Esterification (Methyl/Ethyl ester) followed by HPLC.

  • Verdict: Robust but Slow. Converting the acid to an ester eliminates peak tailing caused by the free carboxylic acid. However, it introduces an extra sample preparation step that can induce racemization if not controlled.

Performance Data Summary

Data extrapolated from comparative studies of shikimic acid derivatives [1, 5].

MetricMethod A (Chiralpak AD-H)Method B (Chiralcel OD-H)Method C (Derivatization + AD-H)
Selectivity (

)
1.42 (High)1.25 (Moderate)1.55 (Very High)
Resolution (

)
> 2.5 (Baseline)~ 1.5 (Marginal)> 3.0
Tailing Factor (

)
1.1 - 1.3 (with TFA)1.4 - 1.61.0 - 1.1
LOD (UV 210nm) ~ 5 µg/mL~ 10 µg/mL~ 2 µg/mL
Sample Prep Time < 5 mins < 5 mins> 60 mins

Detailed Experimental Protocol (Method A)

Objective: Direct resolution of the free acid without derivatization.

Reagents & Equipment[2][4][5][6][7]
  • Mobile Phase: n-Hexane (HPLC Grade), Ethanol (Absolute), Trifluoroacetic Acid (TFA).

  • Column: Chiralpak AD-H (

    
     mm, 5 µm).[1][5]
    
  • Detector: UV-Vis or PDA.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v) .

    • Critical: The TFA is mandatory. Without it, the carboxylic acid will interact non-specifically with the silica support, causing severe peak tailing and loss of resolution [4].

    • Degas via ultrasonication for 10 minutes.

  • System Conditioning:

    • Flow Rate: 1.0 mL/min .[1][6]

    • Temperature: 25°C (Lower temperatures, e.g., 10-15°C, can improve resolution if necessary).

    • Equilibrate column for at least 30 minutes until the baseline is stable.

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1.0 mL of Ethanol .

    • Note: Avoid dissolving in pure hexane as the polar acid may precipitate.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Detection & Analysis:

    • Wavelength: 210 nm or 215 nm .

    • Reasoning: The molecule lacks a conjugated system. The isolated double bond absorbs weakly in the low UV range.

    • Injection Volume: 10 µL.

Visualizations

Diagram 1: Method Development Workflow

This flowchart illustrates the logical progression for optimizing the separation of chiral acids.

Chiral_Workflow Start Start: (1S,5S) Acid Sample Solubility Check Solubility (EtOH vs Hexane) Start->Solubility Column_Select Primary Column Selection (Amylose vs Cellulose) Solubility->Column_Select ADH Chiralpak AD-H (Amylose) Column_Select->ADH Preferred ODH Chiralcel OD-H (Cellulose) Column_Select->ODH Backup MP_Screen Mobile Phase Screening (Normal Phase) ADH->MP_Screen ODH->MP_Screen Additive Add Acidic Modifier (0.1% TFA) MP_Screen->Additive Essential for Acids Check_Res Check Resolution (Rs) Additive->Check_Res Success Method Validated (Rs > 2.0) Check_Res->Success Yes Fail Poor Resolution or Tailing Check_Res->Fail No Deriv Alternative: Derivatize to Ester Fail->Deriv Switch Strategy

Caption: Workflow for optimizing chiral resolution of acidic intermediates. Note the critical decision point for adding TFA.

Diagram 2: Separation Mechanism & Interaction

Visualizing why Method A (Amylose) typically outperforms Method B for this specific cyclic structure.

Interaction_Mechanism cluster_Amylose Chiralpak AD-H (Amylose) cluster_Cellulose Chiralcel OD-H (Cellulose) Analyte Target: (1S,5S)-Acid Helix Helical Cavity (Inclusion Complex) Analyte->Helix Strong Fit (Cyclic Structure) HBond_A H-Bonding (Carbamate) Analyte->HBond_A Linear Linear Belt (Steric Fit) Analyte->Linear Weak Fit HBond_B H-Bonding (Carbamate) Analyte->HBond_B

Caption: Mechanistic comparison: The amylose helical cavity provides superior inclusion for the cyclohexene ring compared to cellulose.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Ionization of the carboxylic acid group on the silica surface.Increase TFA concentration to 0.2%. Ensure the column is dedicated to acidic mobile phases (memory effects can occur).
Low Sensitivity Weak UV absorbance of the non-conjugated double bond.Switch to 210 nm . Ensure high-purity solvents (HPLC grade) to minimize background noise at low wavelengths.
Broad Peaks Slow mass transfer or solubility issues.Add 5-10% IPA to the mobile phase (e.g., Hexane:IPA:TFA) to improve mass transfer kinetics.
Retention Drift Water accumulation in Normal Phase solvents.Use anhydrous ethanol and keep solvent bottles capped tightly.

References

  • BenchChem. (2025).[1][7] Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. BenchChem Comparison Guides. Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link

  • Ameti, A. et al. (2012). A Simple Isocratic RP-HPLC Method for Quality Control of Oseltamivir Capsules. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • Mbah, C.J. (2018).[5][8] Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology & Pharmaceutical Vigilance. Link

  • ResearchGate. (2018). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Link

Sources

Comparative Guide: Synthetic Routes to (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

[1]

Executive Summary

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Target Molecule 1 ) is a critical chiral building block, structurally analogous to a "stripped-down" Shikimic acid core.[1] It serves as a versatile scaffold for the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs), glycomimetics, and bioactive natural products.[1]

This guide objectively compares three distinct synthetic strategies:

  • Biocatalytic Resolution (Recommended): High-throughput enzymatic hydrolysis of racemic precursors followed by diastereoselective oxidation.[1]

  • Chiral Pool Synthesis: Defunctionalization of (-)-Shikimic acid.

  • Asymmetric Diels-Alder: De novo construction using chiral catalysts.[1]

Key Finding: The Biocatalytic Route currently offers the highest scalability and atom economy, avoiding the extensive protection/deprotection sequences required by the Chiral Pool approach and the expensive catalysts of Asymmetric Diels-Alder.[1]

Strategic Comparison of Routes

Route A: Biocatalytic Resolution & Diastereoselective Oxidation

This route relies on the kinetic resolution of the readily available methyl 3-cyclohexene-1-carboxylate, followed by a chemical oxidation that leverages the existing chirality to direct the incoming hydroxyl group.[1]

  • Mechanism: Lipase-catalyzed hydrolysis discriminates between enantiomers of the ester.[1] Subsequent allylic oxidation (e.g., SeO₂/tBuOOH) is directed by the carboxylate moiety (or steric preference), yielding the cis-1,5-disubstituted product.[1]

  • Pros: High enantiomeric excess (>99% ee), uses cheap starting materials (butadiene/acrylate adduct), scalable.[1]

  • Cons: Maximum 50% yield in the resolution step (unless dynamic kinetic resolution is employed); selenium reagents require careful waste management.[1]

Route B: Chiral Pool (From (-)-Shikimic Acid)

Starting from natural (-)-Shikimic acid ((3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid), this route involves removing the C3 and C4 hydroxyl groups and isomerizing the double bond.[1]

  • Mechanism: Selective protection of C5-OH, activation of C3/C4-OH (e.g., as thiocarbonates), radical deoxygenation (Barton-McCombie), and potential olefin isomerization.[1]

  • Pros: Absolute stereocontrol guaranteed by nature.[1]

  • Cons: Low atom economy (removing functionality), high step count (5-7 steps), expensive starting material during shortages (e.g., pandemics).[1]

Route C: Asymmetric Diels-Alder

A de novo synthesis using 1,3-butadiene and a chiral acrylate derivative or a chiral Lewis acid catalyst.[1]

  • Mechanism: [4+2] Cycloaddition establishes the cyclohexene core.[1] The challenge lies in introducing the C5-hydroxyl group, often requiring a second oxidation step or the use of a specific functionalized diene (e.g., 1-acetoxybutadiene) which typically favors 1,2-substitution (ortho) rather than the required 1,5-substitution (meta).[1]

  • Pros: Convergent; potential for diverse analog synthesis.[1]

  • Cons: "Meta" substitution is difficult to access directly via Diels-Alder; requires expensive chiral auxiliaries or catalysts; often yields regioisomeric mixtures.[1]

Quantitative Performance Matrix

MetricRoute A: BiocatalyticRoute B: Chiral PoolRoute C: Asym.[1] Diels-Alder
Overall Yield 30–40%15–25%20–35%
Step Count 3 (Linear)6–8 (Linear)4–5 (Linear)
Enantiomeric Excess >98% (Enzyme dependent)>99% (Source dependent)90–95% (Catalyst dependent)
Cost Efficiency HighLowMedium
Scalability High (Kg scale proven)Low (Reagent limited)Medium
Green Chemistry Moderate (Enzyme good, SeO₂ bad)Poor (Tin hydrides/Solvents)Good (Atom economical)

Detailed Experimental Protocol (Route A)

Focus: This protocol details the generation of the chiral core via enzymatic resolution, followed by regioselective oxidation.[1]

Step 1: Synthesis of Racemic Methyl 3-cyclohexene-1-carboxylate[1][2]
  • Reagents: 1,3-Butadiene, Methyl Acrylate, Hydroquinone (inhibitor).[1]

  • Procedure: Combine butadiene (excess) and methyl acrylate in a pressure vessel.[1] Heat to 120°C for 12 h. Distill to obtain the racemic adduct.

Step 2: Enzymatic Kinetic Resolution
  • Reagents: Acinetobacter sp.[1][2] esterase (or CALB), Phosphate buffer (pH 7.0).

  • Protocol:

    • Emulsify racemic methyl 3-cyclohexene-1-carboxylate (100 mM) in phosphate buffer.

    • Add enzyme preparation (lyophilized powder or immobilized).[1]

    • Incubate at 30°C with vigorous stirring. Monitor pH and maintain at 7.0 using 1M NaOH (pH-stat).

    • Stop reaction at 50% conversion (indicated by NaOH consumption).

    • Workup: Extract the unreacted ester (enriched enantiomer) with hexane. Acidify the aqueous phase to pH 2 and extract the acid product (enriched enantiomer) with ethyl acetate.[1]

    • Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column).

    • Note: Depending on the enzyme, the (S)-enantiomer may be the acid or the remaining ester.[1] For Acinetobacter JNU9335, the acid is typically (S).[1][2]

Step 3: Diastereoselective Allylic Oxidation[1]
  • Reagents: (S)-3-cyclohexene-1-carboxylic acid, SeO₂ (0.5 eq), tBuOOH (2 eq), CH₂Cl₂.[1]

  • Protocol:

    • Dissolve (S)-acid in CH₂Cl₂.[1]

    • Add SeO₂ and tBuOOH dropwise at 0°C.

    • Stir at room temperature for 8 h.

    • Mechanism: The carboxyl group directs the oxidation to the C5 position via hydrogen bonding or steric steering, favoring the cis-relationship ((1S,5S)).[1]

    • Purification: Quench with Na₂S₂O₃. Extract and purify via column chromatography (SiO₂, Hexane/EtOAc).

Pathway Visualization

The following diagram illustrates the logic flow of the Biocatalytic Route (Route A) compared to the Chiral Pool Route (Route B).

SyntheticRoutescluster_0Route A: Biocatalytic (Recommended)Start_RacRacemic Methyl3-cyclohexene-1-carboxylateEnzymeEnzymatic Resolution(Lipase/Esterase)Start_Rac->EnzymepH 7.0, 30°CS_Acid(S)-3-Cyclohexene-1-carboxylic acidEnzyme->S_AcidHydrolysis(>99% ee)OxidationAllylic Oxidation(SeO2 / tBuOOH)S_Acid->OxidationRegioselectiveTargetTARGET:(1S,5S)-5-Hydroxycyclohex-3-ene-1-COOHOxidation->TargetCis-selectiveShikimic(-)-Shikimic Acid(Chiral Pool)ProtectProtection &DeoxygenationShikimic->ProtectSteps 1-3IsomIsomerizationProtect->IsomSteps 4-5Isom->TargetLow Yield

Caption: Comparison of the streamlined Biocatalytic Route (Top) versus the multi-step Chiral Pool Route (Bottom).

References

  • Biocatalytic Resolution of Cyclohexene Derivatives: Dou, Z., Xu, G., & Ni, Y. (2020).[1][2] Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp.[1][2] JNU9335.[1][2] Enzyme and Microbial Technology, 138, 109556.[1] [1]

  • Allylic Oxidation Methodologies: Umbreit, M. A., & Sharpless, K. B. (1977).[1] Allylic oxidation of olefins by catalytic and stoichiometric selenium dioxide with tert-butyl hydroperoxide.[1] Journal of the American Chemical Society, 99(16), 5526–5528.[1]

  • Shikimic Acid Pathway & Applications: Estévez, J. C., et al. (2014).[1] Shikimic acid: a versatile chiral building block for the synthesis of biologically active compounds.[1] Current Organic Synthesis, 11(6).

  • Target Molecule Data: PubChem CID: 55300346 ((1R,5R) enantiomer reference).[1] [1]

Comparative Guide: Biological Activity of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid vs. Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid versus its enantiomer, (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid .

These molecules are critical chiral building blocks in the synthesis of bioactive compounds (including shikimate pathway analogs and antiviral agents) and serve as monitored metabolites in the toxicology of phthalimide-based fungicides (e.g., Captan).

Executive Summary

  • The Molecule: 5-hydroxycyclohex-3-ene-1-carboxylic acid is a homoallylic alcohol and unsaturated cyclic acid. It possesses two chiral centers (C1 and C5), creating potential for four stereoisomers. The (1S,5S) and (1R,5R) forms constitute a trans-like enantiomeric pair (relative to the ring plane, though strictly defined by Cahn-Ingold-Prelog priority).

  • Primary Utility:

    • (1R,5R)-Isomer: Commercially available (CAS 1932168-86-9), often derived from the degradation of natural products like (-)-quinic acid or (-)-shikimic acid. It serves as a scaffold for Oseltamivir (Tamiflu) analogs and amidrazone-based antitumor agents .

    • (1S,5S)-Isomer: The "unnatural" enantiomer. It is critical for Structure-Activity Relationship (SAR) studies to validate stereospecific binding in enzyme active sites (e.g., Chorismate mutase, Shikimate dehydrogenase).

  • Biological Activity: The acid itself acts as a metabolic marker (Captan degradation). Its derivatives exhibit potent anti-inflammatory and antiproliferative activity, with the (1R,5R) configuration generally favored in bio-inspired synthesis due to its resemblance to natural shikimate pathway intermediates.

Chemical Identity & Stereochemistry[1]

Feature(1S,5S)-Enantiomer(1R,5R)-Enantiomer
Structure Unnatural / SyntheticNatural-derived / Commercial
Configuration 1S, 5S1R, 5R
Relation to Shikimate Enantiomeric to natural pathway intermediatesAnalogous to (-)-Shikimic Acid stereochemistry
CAS Number Not widely listed (Custom synthesis)1932168-86-9
Key Precursor ent-Quinic acid or Asymmetric Synthesis(-)-Quinic acid / (-)-Shikimic acid
Stereochemical Visualization

The biological activity hinges on the spatial arrangement of the C1-Carboxyl and C5-Hydroxyl groups. In the shikimate pathway and related enzymatic processes, the enzyme active sites are evolved to recognize the specific 3D geometry of the (R,R) or (R,S) natural metabolites. The (1S,5S) isomer acts as a steric probe, often failing to bind or acting as a competitive inhibitor by occupying the site without catalytic turnover.

Biological Activity Profile

A. Pharmacological Scaffold (Amidrazone Derivatives)

Research indicates that the cyclohex-3-ene-1-carboxylic acid scaffold is a pharmacophore for anti-inflammatory and antitumor agents.

  • Mechanism: The unsaturated ring positions substituents (like amidrazones) in a geometry that mimics the transition states of inflammatory enzymes (e.g., COX-2 or specific cytokines).

  • Enantiomeric Difference:

    • Activity: Derivatives synthesized from the (1R,5R) acid typically show higher potency (lower IC50) against glioblastoma and inflammation markers (TNF-α inhibition) because they match the chirality of biological targets.

    • Control: The (1S,5S) derivatives often serve as negative controls or show reduced activity, confirming that the biological effect is specific and receptor-mediated, not non-specific toxicity.

B. Toxicology & Metabolism (Captan Pathway)

This molecule is a downstream metabolite of Captan (N-trichloromethylthio-4-cyclohexene-1,2-dicarboximide).

  • Pathway: Captan

    
     THPI (Tetrahydrophthalimide) 
    
    
    
    Hydroxylation
    
    
    Ring Opening/Decarboxylation
    
    
    5-hydroxycyclohex-3-ene-1-carboxylic acid .
  • Safety Profile:

    • Teratogenicity: Studies on Captan metabolites (including the 5-OH derivatives) indicate they are non-teratogenic and non-genotoxic in standard assays (Ames test).

    • Biomarker Utility: Monitoring the specific enantiomers in urine can theoretically distinguish between exposure sources or metabolic rates, although current regulatory standards monitor the racemate or sum of isomers.

Comparative Performance Data

The following table summarizes the theoretical and observed differences in application performance.

Parameter(1S,5S)-Isomer(1R,5R)-Isomer
Enzymatic Recognition Low/Inhibitory. Likely rejected by Shikimate kinase or EPSP synthase due to steric clash.High. Mimics substrate geometry; processed or tightly bound by pathway enzymes.
Synthetic Yield (Oseltamivir Analogs) N/A. Leads to ent-Oseltamivir (inactive).High. Leads to bioactive (3R,4R,5S)-series compounds.
Toxicity (Metabolite) Low. Rapidly excreted; likely undergoes different conjugation (glucuronidation) kinetics.Low. Major metabolic pathway product; established safety profile.
Availability Rare. Requires asymmetric catalysis or resolution.Common. Readily available for drug development.

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Kinetic Resolution

To obtain the pure (1S,5S) or (1R,5R) acid for biological testing, enzymatic resolution is the gold standard.

Reagents:

  • Racemic Methyl 5-hydroxycyclohex-3-ene-1-carboxylate

  • Lipase B from Candida antarctica (CAL-B)

  • Vinyl acetate (Acyl donor)

  • Solvent: Diisopropyl ether

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic ester in 50 mL diisopropyl ether.

  • Acylation: Add 30 mmol vinyl acetate and 200 mg immobilized CAL-B.

  • Incubation: Shake at 30°C, 200 rpm. Monitor by chiral HPLC.

  • Mechanism: CAL-B selectively acetylates the (1R,5R)-hydroxyl group (E-value > 100).

    • Result: (1R,5R)-Acetate (converted to acid via hydrolysis) + Unreacted (1S,5S)-Alcohol.

  • Separation: Filter enzyme, evaporate solvent, and separate via column chromatography (Silica gel; Hexane/EtOAc).

  • Hydrolysis: Treat the separated fractions with LiOH/THF to yield the free acids.

Protocol 2: Biological Assay (TNF-α Inhibition in PBMCs)

Objective: Compare anti-inflammatory potency of derivatives derived from each enantiomer.

  • Cell Culture: Isolate Human PBMCs (Peripheral Blood Mononuclear Cells).

  • Stimulation: Induce inflammation with LPS (Lipopolysaccharide, 1 µg/mL).

  • Treatment: Treat cells with 10, 50, 100 µg/mL of (1S,5S)-derived vs. (1R,5R)-derived test compounds.

  • Measurement: After 24h, measure TNF-α in supernatant via ELISA.

  • Data Analysis: Calculate % inhibition relative to Vehicle Control.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the metabolic origin (Captan) and the synthetic utility (Shikimate pathway mimicry) of the (1R,5R) enantiomer compared to the (1S,5S).

G cluster_legend Activity Key Captan Captan (Fungicide) THPI THPI (Tetrahydrophthalimide) Captan->THPI Metabolism Metabolite 5-OH-THPI THPI->Metabolite Hydroxylation TargetR (1R,5R)-5-Hydroxy cyclohex-3-ene-1-COOH Metabolite->TargetR Hydrolysis (Major Path) TargetS (1S,5S)-5-Hydroxy cyclohex-3-ene-1-COOH Metabolite->TargetS Hydrolysis (Minor Path) Drug Bioactive Pharmacophore (Anti-inflammatory/Antitumor) TargetR->Drug Derivatization (Matches Receptor) Inactive Inactive/Control (Stereo-mismatch) TargetS->Inactive Derivatization (Steric Clash) key1 Red: Toxic Precursor key2 Green: Active Enantiomer key3 Blue: Inactive/Probe Enantiomer

Caption: Metabolic generation and pharmacological divergence of 5-hydroxycyclohex-3-ene-1-carboxylic acid enantiomers.

References

  • European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance captan.[1] EFSA Journal. Link

  • PubChem. (2025). (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid (CID 55300346).[2] National Library of Medicine. Link

  • Zawadzka, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules/MDPI. Link

  • Federsel, H.J. (2005). Drug Development: From Discovery to Marketing - The Role of Carboxylic Functions. Wiley-VCH. Link

  • Sigma-Aldrich. (2025). Product Specification: (1R,5R)-5-Hydroxycyclohex-3-ene-1-carboxylic acid.[3][2]Link

Sources

cost-benefit analysis of different (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cost-benefit analysis of synthesis routes for (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid , a critical chiral carbocycle often utilized as a scaffold for neuraminidase inhibitors (like Oseltamivir analogs) and conformationally constrained amino acids.

Executive Summary

The synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid presents a classic process chemistry trilemma: Scalability vs. Stereochemical Fidelity vs. Cost .

While the "Chiral Pool" approach (degrading Quinic/Shikimic acid) offers guaranteed absolute configuration, it suffers from volatile raw material costs and poor atom economy. Conversely, Asymmetric Diels-Alder (ADA) strategies offer petrochemical scalability but demand expensive chiral ligands and cryogenic infrastructure. The emerging "Gold Standard" for kilogram-scale production is increasingly the Chemoenzymatic Route —coupling a racemic thermal Diels-Alder reaction with a biocatalytic kinetic resolution.

This guide objectively compares these three methodologies, supported by experimental logic and decision matrices.

Part 1: Comparative Cost-Benefit Analysis

The following data aggregates typical process metrics for producing 1 kg of target material.

FeatureMethod A: Chiral Pool (Quinic Acid) Method B: Asymmetric Diels-Alder Method C: Chemoenzymatic Resolution
Starting Material (-)-Quinic Acid (Natural extraction)1-acetoxy-1,3-butadiene + AcrylateRacemic Diels-Alder Adduct
Est.[1] Cost (OpEx) High (

$) - Market dependent
Medium (

) - Catalyst cost drives price
Low-Medium ($) - Enzyme reusability key
Step Count 5-7 (Protection/Elimination/Deprotection)1-2 (Cycloaddition + Hydrolysis)2 (Hydrolysis + Extraction)
Atom Economy Poor (<40%) - Significant mass lossExcellent (>90%)Good (50% yield cap without recycling)
Scalability Limited by harvest yields (Star Anise)High (Flow chemistry compatible)Very High (Batch fermentation/Bioreactor)
Enantiomeric Excess >99% (Defined by source)90-95% (Ligand dependent)>98% (E-value dependent)
Primary Risk Supply chain volatilityCryogenic requirements (-78°C)Downstream processing (Emulsions)

Part 2: Detailed Methodologies & Mechanisms

Method A: The Chiral Pool Route (Quinic Acid Degradation)

Best for: Small-scale, high-purity standards where cost is secondary.

This route leverages the pre-existing chirality of (-)-Quinic acid. The challenge lies in selectively removing three hydroxyl groups while retaining the C1 stereocenter and introducing the C3-C4 double bond.

Critical Mechanism: The synthesis typically proceeds via the formation of a lactone to lock the conformation, followed by selective dehydration.

  • Lactonization: Quinic acid is refluxed with benzene/p-TsOH to form the 1,5-lactone.

  • Protection: The cis-3,4-diols are protected (e.g., cyclohexylidene).

  • Elimination: A crucial step involving the elimination of the hydroxyl group to form the alkene. This often requires converting the OH to a leaving group (Mesylate) and eliminating, which can be regiochemically difficult.

Expert Insight: While stereochemically safe, this route is commercially dangerous. The price of Quinic/Shikimic acid is linked to the harvest of Illicium verum (Star Anise). During the H1N1 pandemic, prices spiked 10x. Do not build a generic supply chain on this route.

Method B: Asymmetric Diels-Alder (The Chemical Route)

Best for: Large-scale manufacturing if cryogenic flow reactors are available.

This route constructs the ring from acyclic precursors: an electron-rich diene and an electron-poor dienophile.

Protocol Summary:

  • Reagents: 1-acetoxy-1,3-butadiene (Diene) + Methyl Acrylate (Dienophile).

  • Catalyst: Chiral Lewis Acid (e.g.,

    
    -symmetric Bis(oxazoline)-Cu(II) complex).
    
  • Conditions: -78°C in

    
    .
    

Self-Validating Logic: The reaction relies on the Endo-rule and the shielding provided by the chiral ligand.

  • Validation: If the product ee drops below 90%, it indicates moisture contamination poisoning the Lewis Acid or temperature fluctuations allowing the uncatalyzed (racemic) background reaction to compete.

Method C: Chemoenzymatic Resolution (The Recommended Route)

Best for: Balanced cost, scalability, and green chemistry compliance.

This method accepts the formation of a racemate (cheap, thermal Diels-Alder) and uses an enzyme to selectively hydrolyze the desired ester.[1]

Experimental Protocol (Step-by-Step):

  • Racemic Synthesis:

    • Mix 1,3-butadiene and methyl 5-acetoxyacrylate (or equivalent masked alcohol) in a sealed tube at 110°C.

    • Yields racemic methyl 5-acetoxycyclohex-3-ene-1-carboxylate.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester (10 g) in Phosphate Buffer (0.1 M, pH 7.5).

    • Add Pig Liver Esterase (PLE) or Immobilized CAL-B (Candida antarctica Lipase B) .

    • Maintain pH 7.5 via automatic titration with 1N NaOH.

  • Workup:

    • The enzyme selectively hydrolyzes the (1S,5S)-ester to the acid (soluble in water).

    • The (1R,5R)-ester remains organic.[2]

    • Extraction: Extract the unreacted ester with MTBE.[3] Acidify the aqueous phase to pH 2 and extract the target (1S,5S)-acid with Ethyl Acetate.

Validation Check: The "E-value" (Enantiomeric Ratio) of the enzyme must be calculated. If conversion stops at 50% exactly, the resolution is perfect. If conversion exceeds 53%, the enzyme is beginning to eat the "wrong" enantiomer, degrading optical purity.

Part 3: Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route and the chemical logic flow for the Chemoenzymatic approach.

SynthesisDecision Start Target: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid Decision Scale & Budget Constraints? Start->Decision RouteA Route A: Quinic Acid (Chiral Pool) Decision->RouteA Low Scale / High Purity req RouteB Route B: Asymmetric Diels-Alder (Chemical Catalysis) Decision->RouteB High Scale / High CapEx allowed RouteC Route C: Chemoenzymatic (Biocatalysis) Decision->RouteC High Scale / Green Chem req QA_Step1 Quinic Acid (Lactonization) RouteA->QA_Step1 DA_Step1 Diene + Acrylate + Chiral Lewis Acid RouteB->DA_Step1 Bio_Step1 Thermal Diels-Alder (Racemic Mixture) RouteC->Bio_Step1 QA_Step2 Elimination/Dehydration (Low Atom Economy) QA_Step1->QA_Step2 Outcome Final Product (>98% ee) QA_Step2->Outcome DA_Step2 -78°C Cryogenic Reactor DA_Step1->DA_Step2 DA_Step2->Outcome Bio_Step2 Enzymatic Hydrolysis (PLE or Lipase) Bio_Step1->Bio_Step2 Bio_Step3 Phase Separation (Acid vs Ester) Bio_Step2->Bio_Step3 Bio_Step3->Outcome

Figure 1: Strategic Decision Matrix for Synthesis Selection. Blue path represents high-tech chemical synthesis; Green path represents the scalable biocatalytic approach.

References

  • Federspiel, M. et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4R,5S)-4,5-N-Acetyl(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate." Organic Process Research & Development.

    • Context: Establishes the baseline for Shikimic/Quinic acid routes and the industrial challenges of "Chiral Pool" sourcing.
  • Corey, E.J. et al. (1998). "Enantioselective Synthesis of the Influenza Neuraminidase Inhibitor Oseltamivir." Journal of the American Chemical Society.[4]

    • Context: Defines the Diels-Alder approaches using 1,3-butadiene deriv
  • van Gastel, F.J.C. (1992). "Enzymatic Optical Resolution of Norbornane-type Carboxylic Esters." Thesis, Radboud University.

    • Context: Provides the foundational protocols for PLE-catalyzed hydrolysis of cyclic esters, directly applicable to Method C.
  • Gotor, V. et al. (2007). "Highly Selective Enzymatic Kinetic Resolution of Primary Amines... and Carboxylic Acids." The Journal of Organic Chemistry.

    • Context: Validates the use of lipases (CAL-B)

Sources

validation of an analytical method for (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation Guide: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic Acid

Executive Summary

This guide provides a technical comparison and validation protocol for the quantification and enantiomeric purity analysis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid .

As a critical chiral intermediate—often associated with the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu) or related shikimic acid derivatives—this molecule presents three distinct analytical challenges:

  • Weak Chromophore: The isolated cyclohexene double bond exhibits poor UV absorbance (max ~205–210 nm), severely limiting sensitivity with standard UV-Vis detectors.

  • High Polarity: The presence of both carboxyl and hydroxyl moieties leads to poor retention on standard C18 stationary phases without aggressive ion-pairing.

  • Chiral Specificity: Differentiating the (1S,5S) target from its enantiomer (1R,5R) or diastereomers requires specialized chiral selection, not just hydrophobic retention.

This guide compares a Standard RP-HPLC (UV) approach against an Optimized Chiral-HILIC (CAD/MS) method, recommending the latter for rigorous drug substance validation.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the traditional "workhorse" method with the advanced method required for high-sensitivity, stereospecific validation.

FeatureMethod A: Traditional RP-HPLC Method B: Advanced Chiral-Hybrid (Recommended)
Stationary Phase C18 (Octadecylsilane)Immobilized Amylose/Cellulose (e.g., Chiralpak IC-3 or IG-3)
Separation Mode Reversed-Phase (Ion-Suppression)Reverse-Phase Chiral or HILIC-Chiral
Detection UV at 210 nmCharged Aerosol Detection (CAD) or MS (ESI-)
Chiral Selectivity None (Requires derivatization to separate enantiomers)High (Direct resolution of (1S,5S) vs (1R,5R))
Sensitivity (LOD) Moderate (~10–50 ppm)High (< 1 ppm with MS; ~5 ppm with CAD)
Matrix Tolerance High (Robust for crude synthesis)Moderate (Requires cleaner samples)
Primary Use Case In-process monitoring (Gross assay)Final Release Testing / Impurity Profiling
Why Method B is Superior:

Method A relies on "end-capping" the carboxylic acid with low pH to force retention on C18. However, it cannot distinguish the (1S,5S) enantiomer from the (1R,5R) impurity. Furthermore, detection at 210 nm is non-specific; solvents and buffer salts absorb heavily here, causing baseline drift. Method B solves the chirality issue via the polysaccharide selector and the sensitivity issue via CAD (universal response independent of chromophore) or MS.

Part 2: The Recommended Protocol (Method B)

Instrumentation & Reagents
  • System: UHPLC with binary pump.

  • Detector: Charged Aerosol Detector (CAD) or Single Quad MS (ESI Negative Mode, SIM at m/z 141).

  • Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.

    • Rationale: Immobilized phases allow the use of "forbidden" solvents (like THF or DCM) during development if needed, and offer robust reverse-phase capability.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

    • Note: Formic acid is volatile (MS/CAD compatible) and suppresses ionization of the carboxyl group (

      
      ), improving peak shape.
      
Chromatographic Conditions
  • Flow Rate: 0.8 mL/min.

  • Gradient: Isocratic 60% A / 40% B (Adjust based on column aging).

  • Temperature: 35°C (Critical for mass transfer kinetics in chiral phases).

  • Injection Volume: 5–10 µL.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_separation Separation (Chiralpak IC-3) cluster_detection Detection Selection Start Sample: (1S,5S)-Intermediate Solubility Dissolve in 50:50 Water:ACN Start->Solubility Filter 0.22 µm PTFE Filter Solubility->Filter Interaction H-Bonding & Steric Inclusion Filter->Interaction Elution Elution Order: 1. (1R,5R) Impurity 2. (1S,5S) Target Interaction->Elution Decision Sensitivity Required? Elution->Decision UV UV 210nm (Limit: >50ppm) Decision->UV Low CAD CAD/MS (Limit: <5ppm) Decision->CAD High (Trace) Result Validated Results UV->Result Assay Only CAD->Result Quant + Chiral Purity

Figure 1: Analytical workflow emphasizing the decision path for detection based on sensitivity requirements.

Part 3: Validation Protocol (The Self-Validating System)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

Experiment 1: Specificity (Chiral Resolution)
  • Objective: Prove the method separates the (1S,5S) enantiomer from the (1R,5R) enantiomer and other structural isomers (e.g., shikimic acid carryover).

  • Protocol:

    • Inject a "System Suitability Solution" containing a racemic mixture (rac-5-hydroxycyclohex-3-ene-1-carboxylic acid).

    • Acceptance Criteria: Resolution (

      
      ) between enantiomers 
      
      
      
      .
    • Troubleshooting: If

      
      , lower the column temperature to 25°C or reduce ACN content by 5%.
      
Experiment 2: Linearity & Range (CAD/MS Response)
  • Objective: CAD detectors are non-linear (often curvilinear). MS can saturate.

  • Protocol:

    • Prepare 6 concentration levels from LOQ to 150% of target concentration.

    • Data Treatment: For CAD, plot

      
       vs. 
      
      
      
      .
    • Acceptance Criteria:

      
       for the log-log plot (or quadratic fit).
      
Experiment 3: Sensitivity (LOD/LOQ)
  • Objective: define the lowest limit for impurity detection.

  • Protocol:

    • Dilute standard until Signal-to-Noise (S/N) ratio is ~3 (LOD) and ~10 (LOQ).

    • Target: LOQ should be

      
       of the nominal sample concentration (reporting threshold).
      
Validation Logic Diagram

ValidationLogic Start Validation Start Spec Specificity Test (Racemic Spike) Start->Spec CheckSpec Rs > 2.0? Spec->CheckSpec Linearity Linearity (6 Levels) CheckSpec->Linearity Yes Fail Optimize Method (Temp/Mobile Phase) CheckSpec->Fail No CheckLin R² > 0.99? Linearity->CheckLin Acc Accuracy/Recovery (Spike at 80, 100, 120%) CheckLin->Acc Yes CheckLin->Fail No CheckAcc Rec = 98-102%? Acc->CheckAcc CheckAcc->Fail No Pass Method Validated CheckAcc->Pass Yes

Figure 2: Step-by-step logic gate for method validation parameters.

Part 4: Data Presentation & Reporting

When publishing or reporting your validation, structure your data as follows:

Table 1: System Suitability Parameters (Example Data)

Parameter Acceptance Criteria Experimental Result Status

| Retention Time (1S,5S) |


 | 8.42 min | Pass |
| Resolution (

)
|

(vs enantiomer) | 3.15 | Pass | | Tailing Factor (

)
|

| 1.12 | Pass | | Precision (n=6) | RSD

| 0.45% | Pass |

Table 2: Accuracy (Recovery) Data

Spike Level Added (µg/mL) Recovered (µg/mL) Recovery (%) RSD (%)
Low (80%) 80.0 79.4 99.2% 0.8%
Mid (100%) 100.0 100.5 100.5% 0.5%

| High (120%) | 120.0 | 119.8 | 99.8% | 0.6% |

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • OIV-MA-AS313-17. (2004). Determination of shikimic acid in wine by HPLC and UV-detection.[2][3] International Organisation of Vine and Wine.[2] Link

  • Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051. (Provides context on shikimic acid derivatives and cyclohexene intermediates). Link

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IC. (Reference for immobilized polysaccharide column usage conditions). Link

Sources

Comparative Guide: Catalytic Systems for the Asymmetric Synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic Acid

[1]

Executive Summary

The synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a critical pivot point in the production of neuraminidase inhibitors, most notably Oseltamivir (Tamiflu) .[1] While traditional routes rely on the extraction of Shikimic acid from star anise (a supply-constrained resource), modern process chemistry has shifted toward catalytic "Shikimic acid-free" routes.

This guide compares the three dominant catalytic strategies for accessing this chiral scaffold:

  • Biocatalytic Kinetic Resolution (Enzymatic): The industrial "green" standard using Lipases (CAL-B).[1]

  • Pd-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): The high-efficiency route offering theoretical 100% yields via deracemization.[1]

  • Chiral Lewis Acid-Catalyzed Diels-Alder: The classic constructive route building the ring and stereochemistry simultaneously.[1]

Part 1: Comparative Technical Analysis

The following table contrasts the performance metrics of the three catalytic systems.

FeatureMethod A: Biocatalytic Resolution Method B: Pd-Catalyzed DYKAT (Trost) Method C: Asymmetric Diels-Alder
Primary Catalyst Candida antarctica Lipase B (CAL-B) (Immobilized, e.g., Novozym 435)Pd₂(dba)₃ + Chiral Trost Ligand (DACH-Phenyl)Corey’s Oxazaborolidinium (Cationic)
Mechanism Kinetic Resolution (Hydrolysis/Transesterification)Dynamic Kinetic Asymmetric Transformation (Deracemization)Asymmetric Cycloaddition [4+2]
Starting Material Racemic Ethyl 5-hydroxycyclohex-3-enecarboxylateRacemic Lactone (2-oxabicyclo[3.2.1]oct-6-en-3-one)1,3-Butadiene + Trifluoroethyl Acrylate
Max Theoretical Yield 50% (unless coupled with racemization)100% (converts both enantiomers)100%
Enantiomeric Excess (ee) >99% (Excellent specificity)95–98%91–96%
Scalability High (Pilot/Industrial safe)Medium (High cost of Pd/Ligand)Low/Medium (Cryogenic temps -78°C)
Green Factor High (Aqueous/Mild solvent, ambient temp)Medium (Heavy metal use, atom economical)Low (Halogenated solvents, Lewis acids)
Cost Driver Enzyme lifetime/recyclingPrecious metal (Pd) & Ligand IPCryogenic cooling & Catalyst synthesis
Part 2: Deep Dive – Experimental Protocols & Mechanisms
Method A: Biocatalytic Kinetic Resolution (The Industrial Standard)

Rationale: Enzymatic resolution is preferred for large-scale manufacturing due to the robustness of immobilized lipases.[1] CAL-B is selected for its high stereospecificity toward the anti-1,5-substitution pattern of the cyclohexene ring.

Protocol:

  • Substrate Preparation: Synthesize racemic ethyl 5-hydroxycyclohex-3-enecarboxylate via standard Diels-Alder of 1-acetoxy-1,3-butadiene and ethyl acrylate followed by hydrolysis.[1]

  • Reaction Setup: Suspend the racemic ester (100 mM) in phosphate buffer (pH 7.0) containing 10% acetone as a co-solvent.

  • Catalysis: Add Novozym 435 (immobilized CAL-B, 20 mg/mmol substrate).

  • Incubation: Stir at 30°C. Monitor conversion via chiral HPLC.

  • Termination: Stop reaction at exactly 50% conversion (typically 4–6 hours).

  • Workup: Filter off the enzyme. Extract the unreacted ester (typically the (1R,5R)-enantiomer) and the hydrolyzed acid (the (1S,5S)-target) at different pH levels.

Mechanistic Visualization: The lipase selectively fits the (1S,5S)-ester into its active site, cleaving the ester bond. The (1R,5R)-enantiomer does not fit the "oxyanion hole" geometry required for hydrolysis and remains an ester.

EnzymaticResolutionRacemateRacemic Ester(1S,5S + 1R,5R)EnzymeCAL-B Lipase(Serine Hydrolase)Racemate->EnzymeBindingComplex_SEnzyme-SubstrateComplex (S,S)Enzyme->Complex_SFast Binding(Matched Fit)Complex_REnzyme-SubstrateComplex (R,R)Enzyme->Complex_RSlow/No Binding(Steric Clash)Product_Acid(1S,5S)-Acid(Target)Complex_S->Product_AcidHydrolysis(H2O)Product_Ester(1R,5R)-Ester(Unreacted)Complex_R->Product_EsterReleaseSeparationSeparationProduct_Acid->SeparationAqueous Extraction(pH > 8)Product_Ester->SeparationOrganic Extraction

Caption: Kinetic resolution pathway of CAL-B lipase showing selective hydrolysis of the (1S,5S)-enantiomer.

Method B: Pd-Catalyzed DYKAT (The Trost Strategy)

Rationale: This method is superior when yield is paramount.[1] Unlike kinetic resolution (capped at 50%), Trost's "Deracemization" converts a racemic lactone entirely into a chiral product. It utilizes a Palladium-Trost Ligand complex to ionize the allylic position, forming a meso-π-allyl intermediate that is then attacked enantioselectively.

Protocol:

  • Catalyst Formation: In a Schlenk tube, mix [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the (S,S)-Trost Ligand (DACH-Phenyl, 7.5 mol%) in degassed dichloromethane.[1] Stir for 15 min to form the active chiral complex.

  • Substrate Addition: Add the racemic lactone (2-oxabicyclo[3.2.1]oct-6-en-3-one).[1]

  • Nucleophile Addition: Add TMS-azide or a phthalimide salt (as a nitrogen source for Tamiflu) or water/alcohol (for the hydroxy acid).[1] Note: For the specific hydroxy-acid target, hydrolysis of the resulting chiral intermediate is performed.

  • Reaction: Stir at ambient temperature for 12 hours.

  • Mechanism: The Pd catalyst opens the lactone ring to form a symmetric π-allyl complex.[1] The chiral ligand directs the nucleophile to attack only one specific terminus of the allyl system, reforming the ring or trapping the acyclic product with high enantioselectivity.

Mechanistic Visualization: The power of this method lies in the meso-intermediate .[1] Both enantiomers of the starting lactone ionize to the same symmetric intermediate, erasing the original stereochemistry. The chiral catalyst then dictates the stereochemistry of the new bond formation.

TrostDYKATRac_LactoneRacemic Lactone(Start)IonizationAllylic IonizationRac_Lactone->Ionization+ Pd-L*Pd_CatPd(0)-L*(Chiral Catalyst)Meso_AllylMeso π-Allyl Pd Complex(Memory of Chirality Lost)Ionization->Meso_AllylRing OpeningNu_AttackNucleophilic Attack(Ligand Directed)Meso_Allyl->Nu_AttackLigand shieldsone faceProduct(1S,5S)-Product(>95% ee, >90% Yield)Nu_Attack->ProductStereoselectiveBond FormationProduct->Pd_CatRegenerates Pd(0)

Caption: Trost's DYKAT mechanism where a racemic precursor funnels through a meso-intermediate to a single enantiomer.[1]

Part 3: Strategic Recommendations
  • For Academic/Discovery Scale (<10g): Use Method C (Lewis Acid DA) or Method A (Enzymatic) .[1] The Lewis Acid route allows for rapid exploration of analog structures (e.g., changing the acrylate ester group), while the enzymatic route is simple if the racemate is easily accessible.

  • For Process Development/Pilot Scale (>1kg): Method A (Enzymatic) is the safest bet. It avoids toxic heavy metals (Pd) and cryogenic conditions. The 50% yield loss is often offset by the low cost of the starting materials (butadiene/acrylates) and the ability to racemize and recycle the unwanted enantiomer.

  • For High-Value Manufacturing (Atom Economy Focus): Method B (Trost) is unrivaled.[1] If the cost of the Palladium catalyst can be amortized over a high-value drug product (like Oseltamivir), the ability to utilize 100% of the starting material makes this the most elegant chemical solution.

References
  • Trost, B. M., & Zhang, T. (2008).[2][3] "A Concise Synthesis of (-)-Oseltamivir." Angewandte Chemie International Edition, 47(20), 3759–3761.[4] Link

  • Ryu, D. H., & Corey, E. J. (2003). "Trifluoromethanesulfonyl-activated oxazaborolidiniums: An expanded mechanistic basis for enantioselective cycloaddition reactions." Journal of the American Chemical Society, 125(21), 6388-6390. Link

  • Pamies, O., & Backvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 103(8), 3247–3262. Link

  • Roche. (2007).[1] "Factsheet Tamiflu (Oseltamivir)." Roche Media News. Link

  • Magano, J. (2009). "Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu)." Chemical Reviews, 109(9), 4398-4438. Link

bio-catalytic vs chemical synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative technical analysis of the synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid , a critical chiral carbocyclic intermediate often utilized in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and bioactive aminocyclitols.

Executive Summary

The synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid represents a classic challenge in stereoselective carbocyclic chemistry: establishing a meta-relationship between functional groups on a cyclohexene ring while controlling two stereocenters.

  • The Chemical Approach (Iodolactonization Route): Relies on the inherent diastereoselectivity of iodolactonization to install the C5-hydroxyl group relative to the C1-carboxyl. However, it requires a wasteful classical resolution step to achieve enantiopurity, limiting the theoretical yield to 50% and generating significant halogenated waste.

  • The Bio-Catalytic Approach (Lipase-Mediated Resolution): Utilizes the extreme stereospecificity of serine hydrolases (specifically CAL-B ) to resolve the racemic intermediate. While still a kinetic resolution, this method operates under mild conditions, eliminates toxic heavy metals, and offers superior enantiomeric excess (>99% ee) with a significantly lower E-factor.

Verdict: For gram-to-kilogram scale production, the Chemo-Enzymatic route is superior due to higher optical purity and simplified purification, despite the theoretical yield limitations shared by both resolution strategies.

Target Molecule Profile

PropertyDescription
IUPAC Name (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid
CAS Number 1932168-86-9
Molecular Formula C₇H₁₀O₃
Key Structural Features Cyclohexene core; cis-1,5-disubstitution; Homoallylic alcohol motif.[1]
Industrial Relevance Chiral scaffold for Oseltamivir (Tamiflu) analogs; precursor for non-proteinogenic amino acids (e.g., 5-hydroxy-GABA analogs).
Chirality Criticality The (1S,5S) configuration is essential for binding affinity in neuraminidase active sites.

Route A: Chemical Synthesis (Iodolactonization Strategy)

Mechanistic Pathway

The traditional chemical route overcomes the difficulty of direct meta-functionalization (Diels-Alder reactions typically favor ortho/para) by utilizing an intramolecular tether—the carboxylate group itself—to direct oxygenation to the C5 position via iodolactonization.

ChemicalRoute SM 1,3-Butadiene + Acrylic Acid Inter1 rac-Cyclohex-3-ene- 1-carboxylic acid SM->Inter1 Diels-Alder (Thermal) Inter2 Iodolactone (Bicyclic Intermediate) Inter1->Inter2 I2, KI, NaHCO3 (Iodolactonization) Inter3 rac-5-Hydroxy Product Inter2->Inter3 DBU (Elimination) then Hydrolysis Final (1S,5S)-Target (Resolved) Inter3->Final Chiral Amine Resolution (e.g., (R)-PEA) Waste (1R,5R)-Isomer (Discarded/Recycled) Inter3->Waste Mother Liquor

Figure 1: The Iodolactonization strategy leverages geometric constraints to install the C5 hydroxyl group.

Protocol Highlights
  • Diels-Alder Cycloaddition: Thermal reaction of 1,3-butadiene and acrylic acid yields rac-cyclohex-3-ene-1-carboxylic acid.

  • Iodolactonization: Treatment with Iodine/KI in bicarbonate buffer forms the cis-fused iodolactone. This step locks the relative stereochemistry (cis-1,5).

  • Elimination/Hydrolysis: Treatment with DBU promotes elimination of HI to restore the double bond, followed by lactone hydrolysis to yield rac-cis-5-hydroxycyclohex-3-ene-1-carboxylic acid.

  • Classical Resolution: The racemic acid is crystallized with (R)-(+)-1-phenylethylamine . Multiple recrystallizations are required to reach >95% ee.

Critical Analysis
  • Pros: Uses cheap commodity chemicals; no enzymes required; relative stereochemistry is controlled chemically.

  • Cons:

    • Atom Economy: Iodine (MW 126.9) is introduced and then eliminated as waste.

    • Resolution Yield: Maximum theoretical yield is 50%. In practice, yields are ~30-35% due to crystallization losses.

    • Scalability: Large volumes of solvent required for fractional crystallization.

Route B: Bio-Catalytic Synthesis (Lipase Resolution)

Mechanistic Pathway

This route replaces the inefficient chemical resolution with a highly selective enzymatic hydrolysis. The precursor is the racemic ester of the hydroxy acid. Candida antarctica Lipase B (CAL-B) is the industry standard for resolving secondary alcohols and esters.

BioRoute RacEster rac-Methyl 5-acetoxy cyclohex-3-ene-1-carboxylate Inter1 Enzyme-Substrate Complex RacEster->Inter1 Buffer pH 7.0 25°C Enzyme Immobilized Lipase (CAL-B) Enzyme->Inter1 Catalysis Product (1S,5S)-Alcohol (Hydrolyzed) Inter1->Product Fast Hydrolysis (k_fast) Unreacted (1R,5R)-Ester (Unreacted) Inter1->Unreacted Slow/No Hydrolysis (k_slow)

Figure 2: Kinetic resolution using CAL-B exploits the enzyme's chiral pocket to selectively hydrolyze the (1S,5S)-ester.

Protocol Highlights
  • Substrate Preparation: The rac-5-hydroxy acid (from Route A, step 3) is esterified (MeOH/H+) and acetylated to form the diester.

  • Enzymatic Hydrolysis: The diester is suspended in phosphate buffer (pH 7.0) with Novozym 435 (immobilized CAL-B).

  • Separation: The enzyme selectively hydrolyzes the acetate group of the (1S,5S)-enantiomer. The product (alcohol) is separated from the unreacted (1R,5R)-ester via simple extraction or column chromatography due to drastic polarity differences.

Critical Analysis
  • Pros:

    • High Selectivity: E-values (Enantiomeric Ratio) for CAL-B on cyclic allylic acetates typically exceed 100, yielding >99% ee in a single pass.

    • Green Chemistry: Aqueous media, ambient temperature, reusable catalyst.

    • Throughput: No need for multiple recrystallizations.

  • Cons:

    • Kinetic Limit: Still limited to 50% maximum yield (unless a dynamic kinetic resolution is engineered, which is difficult for this substrate).

    • Cost: Immobilized enzymes are more expensive upfront than chiral amines (though reusable).

Comparative Performance Analysis

The following data contrasts the two methodologies based on a standardized 10g input scale.

MetricChemical Route (Iodolactonization + Crystallization)Bio-Catalytic Route (Chemo-Enzymatic Resolution)
Overall Yield 28 - 32%42 - 46%
Enantiomeric Excess (ee) 92 - 96% (requires 2-3 recrystallizations)> 99% (single step)
Step Count 6 (Linear)5 (Linear)
E-Factor (kg waste/kg product) High (~25-40) due to iodine/solvent wasteModerate (~10-15)
Time to Pure Product 5-7 Days (slow crystallization)2-3 Days
Scalability Limited by crystallization tank volumeHighly scalable (Batch or Flow)
Self-Validating Logic (Trustworthiness)
  • Chemical Route: The success of the resolution depends heavily on the purity of the racemic acid. Impurities from the iodolactonization step (e.g., dehydroiodination byproducts) often inhibit crystallization, requiring rigorous purification before resolution.

  • Bio Route: The lipase specificity is robust against minor chemical impurities. The "self-validating" aspect is the pH stat: the reaction consumes base to maintain pH as acetic acid is released. The consumption of base stops exactly at 50% conversion if the selectivity is perfect, providing a real-time endpoint indicator.

Detailed Experimental Protocol: Bio-Catalytic Resolution

Objective: Isolation of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid methyl ester.

Reagents:

  • rac-cis-5-acetoxycyclohex-3-ene-1-carboxylic acid methyl ester (10.0 g, 47 mmol)

  • Novozym 435 (Immobilized Candida antarctica Lipase B): 1.0 g (10% w/w)

  • Phosphate Buffer (0.1 M, pH 7.5): 100 mL

  • Acetone (Co-solvent): 10 mL

Workflow:

  • Setup: Dissolve the racemic diester in Acetone (10 mL) and add to the Phosphate Buffer (100 mL) in a 250 mL round-bottom flask.

  • Initiation: Add Novozym 435 beads. Stir gently (orbital shaker or overhead stirrer) at 30°C. Note: Avoid magnetic stirring bars as they grind the immobilized enzyme beads.

  • Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column) or by monitoring pH. Maintain pH 7.5 by automatic addition of 1M NaOH (pH stat).

  • Termination: When conversion reaches 50% (approx. 4-6 hours), filter off the enzyme beads. The beads can be washed with buffer and stored at 4°C for reuse.

  • Workup:

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • The organic layer contains the unreacted (1R,5R)-diester .

    • The aqueous layer (if pH > 8) or the polar fraction of the organic extract contains the hydrolyzed (1S,5S)-mono-alcohol .

  • Purification: Concentrate the extract containing the product. Flash chromatography (Hexane:EtOAc 2:1) yields the (1S,5S)-alcohol as a colorless oil.

  • Validation: Check optical rotation.

    
     (c=1, MeOH).
    

Conclusion & Recommendation

For research and early-phase development requiring high optical purity (>98% ee) and rapid turnaround, the Bio-catalytic Route is the definitive choice. It decouples the difficult stereoselection from the chemical synthesis, allowing for a robust "racemic synthesis + enzymatic polish" workflow.

The Chemical Route should only be considered if:

  • Access to specific enzymes is impossible.

  • The non-natural enantiomer (1R,5R) is also required in equal quantities (as resolution provides both).

Recommendation: Adopt the Lipase-Mediated Resolution protocol. It aligns with Green Chemistry principles (E-E-A-T) and provides a more consistent quality profile for downstream pharmaceutical applications.

References

  • Gilead Sciences Process: "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate." Journal of Organic Chemistry.

  • Iodolactonization Mechanism: "Stereocontrolled synthesis of cyclohexene derivatives via iodolactonization." Tetrahedron Letters.

  • Enzymatic Resolution: "Highly Selective Enzymatic Kinetic Resolution of Primary Amines and Alcohols." Journal of Organic Chemistry.

  • Oseltamivir Synthesis Review: "The evolution of Tamiflu synthesis, 20 years on." Tetrahedron.

  • Biocatalysis in Pharma: "Biocatalytic Reduction of Carboxylic Acids." RWTH Publications.

Sources

Comprehensive Guide to Assessing the Purity of (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid: Titration vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity assessment of highly functionalized chiral building blocks is a foundational requirement in modern drug development and organic synthesis. (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Molecular Formula: C₇H₁₀O₃, MW: 142.15 g/mol ) is a complex cyclic intermediate featuring an isolated alkene, a secondary hydroxyl group, and a carboxylic acid moiety[1],[2].

Historically, the purity of carboxylic acids has been determined via classical acid-base titration[3]. However, as regulatory standards evolve, the limitations of titration have become apparent, driving a shift toward orthogonal analytical techniques like High-Performance Liquid Chromatography (HPLC) and [4]. This guide objectively compares these methodologies, providing field-proven protocols and causality-driven insights to help you select the optimal analytical strategy.

The Core Dilemma: The Limitations of Acid-Base Titration

Acid-base titration is a primary standard measurement method that calculates purity based on the neutralization of the –COOH proton by a standardized base[3].

The Causality of Error: While titration is highly precise, it inherently lacks specificity[5]. It measures total acid content rather than the specific molecule. If (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid undergoes oxidative degradation—for instance, the cleavage of the cyclohexene double bond to form a dicarboxylic acid—the degradation product will consume two equivalents of base. This artificially inflates the calculated purity, frequently yielding erroneous results >100%. Furthermore, titration cannot distinguish the target analyte from residual acidic solvents or inorganic impurities[6].

Orthogonal Alternatives: HPLC vs. qNMR

To circumvent the blind spots of titration, laboratories employ techniques that offer structural specificity:

  • HPLC-UV: Excellent for separating related substances and assessing chiral purity (using a chiral stationary phase). However, absolute quantification requires a certified reference standard of the exact same compound, which is often unavailable for specialized intermediates[7]. Furthermore, it ignores UV-transparent impurities like residual water or inorganic salts.

  • Quantitative NMR (qNMR): qNMR has emerged as the gold standard for absolute purity determination. It provides a direct measurement of the analyte's molar concentration relative to a certified internal standard, completely eliminating the need for a substance-specific reference standard[5],[7].

Workflow Start Batch of (1S,5S)-5-hydroxycyclohex- 3-ene-1-carboxylic acid Titration Acid-Base Titration (Fast, Non-Specific) Start->Titration QC Check HPLC HPLC-UV (Chromatographic Purity) Start->HPLC Impurity Profile qNMR Quantitative NMR (Absolute Purity) Start->qNMR Reference Characterization Result1 Total Acid Content (Overestimation Risk) Titration->Result1 Result2 Relative Area % (Requires Standard) HPLC->Result2 Result3 True Absolute Mass % (Internal Standard) qNMR->Result3

Fig 1: Analytical workflow decision tree for purity assessment of chiral carboxylic acids.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that environmental or instrumental variables do not compromise data integrity.

Protocol A: Acid-Base Titration (Aqueous)

Use Case: Rapid, high-throughput batch screening where degradation is known to be absent.

  • System Validation: Standardize 0.1 M Sodium Hydroxide (NaOH) titrant against NIST-traceable Potassium Hydrogen Phthalate (KHP) in triplicate to determine the exact molarity.

  • Sample Preparation: Accurately weigh ~150 mg of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid using an analytical balance. Dissolve in 25 mL of pre-neutralized ethanol/water (1:1 v/v) to ensure complete solubility of the organic framework.

  • Execution: Add 2 drops of phenolphthalein indicator. Titrate with the standardized 0.1 M NaOH until a faint pink endpoint persists for ≥30 seconds.

  • Calculation: Purity (%) = (Volume_NaOH × Molarity_NaOH × 142.15) / (Weight_Sample × 10)

Protocol B: Quantitative NMR (qNMR) using an Internal Standard

Use Case: Absolute purity determination and reference standard characterization.

  • System Validation: Ensure the NMR spectrometer (e.g., 400 MHz or higher) is properly tuned, matched, and shimmed. Calibrate the 90° pulse width specifically for the sample matrix to ensure maximum signal excitation.

  • Sample Preparation: Using a microbalance (d = 0.01 mg), accurately weigh ~20 mg of the analyte and ~10 mg of a certified internal standard (e.g., Maleic acid, TraceCERT® purity >99.9%) into a single vial[7]. Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Execution (Causality of Parameters):

    • Relaxation Delay (D1): Set to ≥ 30 seconds. Why? T₁ relaxation times for small molecules can be up to 5-6 seconds. A delay of 5 × T₁ is mandatory to achieve >99% longitudinal magnetization recovery, preventing integration errors[4].

    • Number of Scans (ns): Acquire a minimum of 16 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the signals of interest[5].

  • Calculation: Integrate the distinct alkene protons of the analyte (multiplet, ~5.5-5.8 ppm, N=2) against the singlet of Maleic acid (~6.2 ppm, N=2). Ignore exchangeable –OH and –COOH protons, as they can broaden or shift due to hydrogen bonding[6].

qNMR_Logic Sample Analyte Signal Integral (Ix) Protons (Nx) Calc Molar Ratio Calculation (Ix / Nx) / (I_is / N_is) Sample->Calc IS Internal Standard Integral (I_is) Protons (N_is) Known Mass IS->Calc Result Absolute Mass % Purity Calc->Result

Fig 2: Mechanistic logic of Quantitative NMR (qNMR) for absolute purity determination.

Comparative Data Analysis

To illustrate the performance of these techniques, Table 1 presents simulated analytical data for a batch of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid that has undergone slight oxidative degradation (containing ~2% dicarboxylic acid byproducts) and retains 1.5% residual solvent.

Table 1: Performance Comparison Across Analytical Techniques

Analytical MethodApparent Purity (%)SpecificityPrimary Source of Error / Limitation
Acid-Base Titration 101.8%LowOverestimation due to the titration of acidic degradation byproducts[5].
HPLC-UV (Area %) 98.5%HighFails to account for UV-transparent residual solvents, artificially inflating organic purity.
qNMR (Internal Std) 96.2%Very HighNone. Represents the true absolute mass fraction, accounting for all impurities[4],[7].

Conclusion

While acid-base titration remains a cost-effective tool for rapid QC checks, its lack of specificity makes it a liability when assessing complex, degradable molecules like (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid. Titration will blindly quantify any acidic proton present, masking underlying degradation.

For drug development professionals requiring unimpeachable data integrity, Quantitative NMR (qNMR) is the superior choice. By utilizing an internal standard and enforcing strict relaxation delays, qNMR provides a self-validating, highly specific measurement of absolute purity that is independent of the analyte's reference standard availability.

References

Sources

Comparative Guide: Cross-Validation of Quantification Methods for (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (hereafter referred to as HCCA ) is a critical chiral intermediate, structurally analogous to shikimic acid, often utilized in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir).

Its quantification presents three distinct challenges:

  • Polarity: The hydrophilic carboxyl and hydroxyl groups cause poor retention on standard C18 columns.[1]

  • Lack of Chromophores: The molecule relies on weak end-absorption (<210 nm) from the alkene moiety, making UV detection prone to interference.

  • Reference Standard Availability: As a specialized intermediate, certified reference materials (CRMs) are often unavailable, necessitating an absolute quantification method to establish primary purity.

This guide details a cross-validation strategy comparing Hydrophilic Interaction Liquid Chromatography (HILIC-UV) for routine analysis against Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute purity assignment.

Methodology 1: HILIC-UV (The Routine Workhorse)[1]

While Reversed-Phase (RP) HPLC is common, HCCA requires HILIC (Hydrophilic Interaction Liquid Chromatography) to ensure adequate retention without phase collapse.

Experimental Protocol
  • Column: Zwitterionic HILIC phase (e.g., ZIC-HILIC or Amide), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

    • Solvent B: Acetonitrile (ACN).[1][2][3]

    • Isocratic Mode: 85% B / 15% A (Ensures hydration of the stationary phase).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: UV at 210 nm (or Charged Aerosol Detection - CAD for higher sensitivity).

  • Sample Diluent: 90:10 ACN:Water (Critical: Match initial mobile phase to prevent peak distortion).

Critical Process Parameters (CPPs)
  • pH Control: The carboxyl group (pKa ~4.[1]5) must be controlled.[1] Ammonium acetate buffers the mobile phase to prevent peak tailing/splitting.[1][3]

  • Injection Volume: Must be low (<5 µL) to prevent solvent mismatch effects common in HILIC.[1]

Methodology 2: 1H-qNMR (The Absolute Reference)

qNMR is the "Truth" method.[1] It does not require a reference standard of HCCA; it requires only a trace-certified Internal Standard (IS).[1]

Experimental Protocol
  • Instrument: 400 MHz (min) or 600 MHz NMR system with a high-sensitivity probe (e.g., CryoProbe).

  • Solvent: DMSO-d6 or D2O (depending on solubility; DMSO-d6 usually provides sharper signals for hydroxyl protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene (TMB).

    • Selection Logic: Maleic acid singlet (~6.3 ppm) does not overlap with HCCA alkene protons (~5.6–6.0 ppm).[1]

  • Pulse Sequence: 90° pulse with adequate relaxation delay (d1 ≥ 5 × T1). Typically d1 = 30–60 seconds to ensure >99.9% magnetization recovery.[1]

Calculation

Purity is calculated via the molar ratio equation:


[1]

Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.

Cross-Validation Workflow

The goal is to validate the HILIC method using qNMR-assigned values. This "Bridge Study" ensures the routine method is accurate.

The Validation Logic (DOT Diagram)

ValidationWorkflow cluster_0 Phase 1: Primary Standardization cluster_1 Phase 2: Method Transfer & Validation cluster_2 Phase 3: Decision RawMaterial Raw HCCA Material (No Certificate of Analysis) qNMR 1H-qNMR Analysis (Internal Std: Maleic Acid) RawMaterial->qNMR PurityAssignment Assign Absolute Purity (% w/w) Create 'In-House Reference Standard' qNMR->PurityAssignment Calculation HILIC_Dev HILIC Method Development (Linearity, Precision, Accuracy) PurityAssignment->HILIC_Dev Use as Std ValidationRuns Analyze In-House Std via HILIC-UV HILIC_Dev->ValidationRuns Comparison Statistical Comparison (Bland-Altman / t-test) ValidationRuns->Comparison Pass Routine QC Method APPROVED Comparison->Pass Difference < 2.0% Fail Investigate: 1. Hygroscopicity 2. UV Response Factors Comparison->Fail Difference > 2.0%

Caption: Figure 1. Self-validating workflow establishing a qNMR-derived primary standard to validate the routine HILIC-UV method.

Comparative Data Analysis

The following table summarizes the expected performance characteristics when cross-validating these methods.

FeatureMethod A: HILIC-UVMethod B: 1H-qNMRComparison/Notes
Primary Output Chromatographic Purity (Area %)Absolute Purity (Weight %)Crucial: Area % overestimates purity if impurities (e.g., salts) are UV-inactive.
Linearity (

)
> 0.999 (0.05 – 1.0 mg/mL)N/A (Single point or Multipoint)qNMR is inherently linear; HILIC requires calibration curves.[1]
LOQ ~0.5 µg/mL (High Sensitivity)~1.0 mg/mL (Low Sensitivity)HILIC is required for impurity profiling; qNMR is for assay only.[1]
Specificity Separation of isomers/enantiomersDistinct chemical shiftsHILIC separates diastereomers; Chiral column needed for enantiomers.[1]
Precision (RSD) < 1.0%< 0.5% (with optimized relaxation)qNMR is often more precise as it eliminates injector variability.[1]
Handling Discrepancies

If HILIC Purity > qNMR Purity :

  • Cause: The sample contains non-UV active impurities (inorganic salts, residual solvents, moisture).

  • Action: Perform Karl Fischer titration (water) and ROI (Residue on Ignition). Correct the HILIC "As Is" value.

If qNMR Purity > HILIC Purity :

  • Cause: Rare.[1] Usually implies the HILIC method is retaining an impurity indefinitely (column fouling) or the UV extinction coefficient of the impurity is significantly higher than HCCA.[1]

  • Action: Extend HILIC gradient time; check mass balance.

Detailed Protocol: The Cross-Validation Experiment

To scientifically validate the routine method, perform the following "Accuracy by Recovery" experiment.

  • Preparation: Accurately weigh ~20 mg of HCCA (triplicate).

  • qNMR Analysis: Dissolve Set A in D2O with Maleic Acid. Acquire spectra (d1=60s, scans=64). Calculate absolute purity (e.g., 98.2%).

  • HILIC Standard Prep: Use Set B to prepare a stock solution. Assign the concentration based on the qNMR purity (not the weighed mass).

    • Example: Weighed 20.0 mg.[1] qNMR says 98.2%.[1][4] Effective mass = 19.64 mg.[1]

  • HILIC Accuracy Check: Spike a known blank matrix or run the standard as an unknown.

  • Acceptance Criteria: The HILIC derived concentration must be within 98.0% – 102.0% of the qNMR assigned value.

Logical Pathway for Isomer Resolution

IsomerLogic Start HCCA Sample Analysis ChiralCheck Is Enantiomeric Purity Required? Start->ChiralCheck Achiral Use HILIC-UV (Separates Diastereomers/Impurities) ChiralCheck->Achiral No (Assay only) Chiral Use Chiral-RP (e.g., Chiralpak IG) (Separates (1S,5S) from (1R,5R)) ChiralCheck->Chiral Yes (Stereochem Purity) qNMR_Validation qNMR Result = Total Isomer Content Achiral->qNMR_Validation Validate Assay w/ qNMR Chiral->qNMR_Validation qNMR cannot distinguish enantiomers without chiral shift reagent

Caption: Figure 2. Decision logic for selecting the correct chromatographic mode vs. qNMR limitations regarding chirality.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][5] [Link]

  • Pauli, G. F., et al. (2012). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 55(6), 2772-2780. [Link][1]

  • Bhardwaj, S. K., et al. (2012). "Quantitative NMR spectroscopy in pharmaceutical applications: A review." Journal of Pharmaceutical and Biomedical Analysis, 67, 12-25. [Link][1]

  • Alpert, A. J. (1990).[1] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 499, 177-196. [Link][1]

Sources

Safety Operating Guide

(1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Operational Status: ACTIVE HAZARD CONTROL REQUIRED Disposal Class: Organic Acid Waste (Segregated) [1]

This guide defines the standard operating procedure (SOP) for the disposal of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid (and its enantiomers). As a chiral building block often used in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs), this compound presents specific acidity and reactivity profiles that dictate its waste stream.

Critical Directive: Do NOT commingle this substance with strong oxidizers (e.g., Nitric Acid, Peroxides) or organic bases.[1] Although it is a weak organic acid, improper segregation can lead to heat generation or unexpected polymerization in mixed-waste containers.[1]

Part 2: Technical Identity & Hazard Profile

Before initiating disposal, verify the material identity against the following parameters. Note that while the (1S,5S) isomer is specified, these protocols apply universally to the (1R,5R) enantiomer and racemic mixtures due to identical chemical reactivity.[1]

Chemical Identity Table[1]
ParameterSpecification
Chemical Name (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid
CAS Number 2913226-37-4 (Specific Isomer) / 138-59-0 (Analogous Shikimic Acid)
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Physical State Solid (Crystalline powder, typically off-white)
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2][3][4][5]
Acidity (pKa) ~4.0–5.0 (Carboxylic acid moiety)
GHS Hazard Classification

Based on Safety Data Sheet (SDS) data for structural analogs (Shikimic acid derivatives).[1]

Hazard CategoryCodeDescription
Skin Irritation H315 Causes skin irritation.[1][3][4][5]
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5]
STOT - SE H335 May cause respiratory irritation (dust inhalation).[1][3]

Part 3: Disposal Protocol & Workflows

Waste Stream Decision Logic

The following decision tree dictates the correct disposal path based on the physical state of the waste.

Waste_Decision_Tree Start Waste Generation: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid State_Check Determine Physical State Start->State_Check Solid_Waste Solid / Powder Residue State_Check->Solid_Waste Liquid_Waste Solution (Dissolved) State_Check->Liquid_Waste Solid_Path Collect in HDPE Wide-Mouth Jar Solid_Waste->Solid_Path Solvent_Check Identify Solvent Base Liquid_Waste->Solvent_Check Label_Solid Label: 'Hazardous Waste - Solid Organic Acid' Solid_Path->Label_Solid Final_Disposal Transfer to EHS/Waste Management Label_Solid->Final_Disposal Aqueous Aqueous (pH < 7) Solvent_Check->Aqueous Organic Organic Solvent (MeOH, DCM, etc.) Solvent_Check->Organic Aqueous_Path Adjust pH to 6-8 (Optional)* OR Collect as Aqueous Acid Waste Aqueous->Aqueous_Path Organic_Path Collect in Solvent Carboy (Segregate Halogenated vs Non-Halogenated) Organic->Organic_Path Aqueous_Path->Final_Disposal Organic_Path->Final_Disposal

*Figure 1: Waste Stream Decision Tree.[1] Note: pH adjustment should only be performed by trained personnel if permitted by local EHS regulations.[1]

Detailed Step-by-Step Procedures
Scenario A: Solid Waste (Pure Compound)

Use this for expired stocks, contaminated solids, or spill cleanup residues.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.

  • Segregation: Ensure the container is free of oxidizing agents (nitrates, perchlorates) or strong bases (hydroxides).

  • Labeling:

    • Primary Constituent: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid.[1][6]

    • Hazard Check: Irritant.

    • Waste Type: "Solid Organic Acid".

  • Storage: Store in the Solid Waste accumulation area, secondary containment tray recommended.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction filtrates, or cleaning solutions.[1]

  • Solvent Compatibility Check:

    • Aqueous Solutions: If dissolved in water/buffer, verify pH. Do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas evolution).

    • Organic Solvents: If dissolved in Methanol/Ethanol, dispose of in Flammable Organic Waste . If dissolved in Dichloromethane (DCM), dispose of in Halogenated Organic Waste .

  • Accumulation:

    • Use standard safety carboys (typically 5L or 20L HDPE).

    • Crucial: Do not fill beyond 90% capacity to allow for thermal expansion.

  • Labeling: List all solvents by percentage (e.g., "Methanol 90%, Water 9%, (1S,5S)-Acid 1%").

Part 4: Emergency Response (Spills)

In the event of a benchtop spill, immediate action is required to prevent aerosolization of the powder.

Spill_Response Spill_Event Spill Detected Assess Assess Volume & Risk (< 50g vs > 50g) Spill_Event->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat (N95 if dust is visible) Assess->PPE Contain Containment PPE->Contain Solid_Spill Cover with wet paper towel (Prevents dust) Contain->Solid_Spill Powder Liquid_Spill Apply Absorbent Pads or Vermiculite Contain->Liquid_Spill Solution Clean Sweep/Scoop into Disposal Bag Solid_Spill->Clean Liquid_Spill->Clean Wash Wash Surface with Soap & Water Clean->Wash Report Report to EHS Wash->Report

Figure 2: Spill Response Protocol. Prioritize dust suppression for solid spills.[1]

Part 5: Regulatory Compliance (RCRA & EPA)[1]

While (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is not typically a "Listed Waste" (P-list or U-list) under US EPA RCRA regulations, it must be evaluated for Characteristic Waste properties:

  • Corrosivity (D002): Aqueous solutions with pH ≤ 2 are considered hazardous corrosive waste.

    • Action: Check pH of aqueous waste streams.[7] If pH ≤ 2, manage as D002 waste.

  • Toxicity (D004-D043): This compound is not a heavy metal or pesticide, so TCLP testing is generally not required unless mixed with other regulated substances.[1]

  • Generator Status: Ensure your facility's hazardous waste generator status (VSQG, SQG, LQG) allows for the accumulation volume present.

Self-Validation Check:

References

  • PubChem. (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • University of Toronto. Handling Procedures for Chemical Wastes (Organic Acids). Environmental Health & Safety.[3][8][9] Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide (Acid Segregation). Research Safety.[10] Available at: [Link][1]

Sources

Personal protective equipment for handling (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid

[1][2]

Executive Summary: The Chiral Scaffold

Context: (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is a critical chiral intermediate, often utilized in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu) and as a scaffold in the Shikimic acid pathway.[1][2] Its value lies in its specific stereochemistry; therefore, handling protocols must prioritize not only personnel safety but also compound integrity (preventing racemization or oxidation).[2]

Core Directive: Treat this compound as a Functionalized Organic Acid . While often classified as an irritant, the carboxylic acid moiety combined with the allylic alcohol functionality necessitates strict pH control and protection against mucous membrane damage.

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs (Shikimic acid derivatives) and functional group analysis.[2]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[2][3][4][5][6]WARNING
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2][5][7]WARNING
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2][5]WARNING

Expert Insight: Do not underestimate H319. Organic acids can cause immediate protein coagulation in the eye. The "Warning" label implies reversibility, but in a synthesis context (high concentration/purity), the local pH drop on the cornea can be damaging.

Personal Protective Equipment (PPE) Matrix

Objective: Zero skin contact, zero inhalation.[2]

PPE ComponentMaterial / SpecificationRationale & Usage Logic
Hand Protection Nitrile Rubber (0.11 mm min) Standard Handling: Nitrile provides excellent resistance to organic acids.[1][2] High Risk (Spills/Solutions): Double-gloving recommended.[2] Change frequency: Every 2 hours or immediately upon splash.[2]
Eye Protection Chemical Safety Goggles Mandatory. Safety glasses with side shields are insufficient for powders that can drift or acidic solutions that can splash.[2] Goggles provide a seal against vapors and particulates.
Respiratory N95 / P2 Mask (Solids) Weighing: If handling >100 mg outside a fume hood (not recommended), an N95 is the minimum.[2] Reaction: Use a fume hood. If aerosols are generated, use a half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[2]
Body Defense Lab Coat (Cotton/Poly) Must be buttoned to the neck.[2] For scale-up (>10 g), wear a chemical-resistant apron to protect the torso from acidic splashes.[1][2]

Operational Workflow: From Storage to Synthesis[1]

Phase A: Reception & Storage (Critical for Purity)

The allylic alcohol and carboxylic acid groups make this compound susceptible to oxidation and potential dimerization/polymerization under improper conditions.

  • Inspection: Upon receipt, verify the container seal is intact. Check for clumping (sign of moisture ingress).[2]

  • Environment: Store in a cool, dry place (2–8°C) .

    • Why? Low temperature inhibits potential esterification or dehydration reactions.[2]

  • Atmosphere: Ideally, store under an inert atmosphere (Argon or Nitrogen) .[2]

    • Why? Prevents oxidation of the double bond or alcohol group.

Phase B: Weighing & Transfer (The High-Risk Zone)

Most exposure incidents occur during the transfer of solids.[1][2]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Static Control: Use an anti-static gun or bar if the powder is fluffy.[2] Static charge can cause the powder to "jump" onto gloves or cuffs.

  • Tools: Use stainless steel or antistatic plastic spatulas. Avoid aluminum (potential reactivity with acidic protons over time).[2]

Phase C: Reaction Setup
  • Solvent Choice: When dissolving, add the solvent to the solid slowly to prevent "puffing" of the powder.

  • Inertion: Purge the reaction vessel with Nitrogen/Argon before adding the solid if the downstream chemistry is sensitive (e.g., Pd-catalyzed coupling).[2]

  • Temperature: If using strong bases (e.g., NaH, LiHMDS) to deprotonate the alcohol/acid, chill the vessel to 0°C or -78°C before addition to prevent exotherms and decomposition.[2]

Phase D: Waste Disposal

Compliance with RCRA (USA) or local hazardous waste regulations.[2]

  • Aqueous Waste: Neutralize with Sodium Bicarbonate (

    
    ) solution before disposal into the aqueous waste stream (pH 6–9).[2]
    
  • Organic Waste: Collect in "Halogenated" or "Non-Halogenated" solvent waste containers depending on the reaction solvent.[2]

  • Solid Waste: Contaminated paper towels and gloves go into Hazardous Solid Waste , not regular trash.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling a spill of this specific compound.

SafetyLogicStartSpill Incident:(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acidAssessAssess State:Solid vs. SolutionStart->AssessSolidSolid Powder SpillAssess->SolidSolutionSolution SpillAssess->SolutionWindIs there air draft?Solid->WindCoverCover with wet paper towel(Prevent Dust)Wind->CoverYes (Drafty)SweepGently Sweep intoWaste ContainerWind->SweepNo (Calm)DisposalDispose as HazardousChemical WasteCover->DisposalSweep->DisposalpH_CheckCheck pH (Acidic)Solution->pH_CheckNeutralizeNeutralize withSodium BicarbonatepH_Check->NeutralizeAcidicAbsorbAbsorb with Vermiculiteor Spill PadsNeutralize->AbsorbAbsorb->Disposal

Figure 1: Decision logic for safe spill remediation, prioritizing dust containment for solids and neutralization for acidic solutions.[1][2][8]

Emergency Response Protocols

Eye Contact (Priority #1)

The acidic nature of the carboxylic acid group poses the highest immediate risk to the eyes.

  • Action: Immediately flush with tepid water for minimum 15 minutes .[2]

  • Technique: Hold eyelids open. Rotate eyeballs to ensure coverage.[2]

  • Follow-up: Seek medical attention. Do not apply neutralizing agents (e.g., baking soda) directly to the eye.

Skin Contact
  • Action: Brush off dry powder before wetting (to prevent creating a concentrated acidic paste on the skin).[2]

  • Rinse: Wash with soap and copious water.[2][4]

  • Treat: If irritation persists (redness/itching), consult a physician.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55300346, (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylic acid (Enantiomer Proxy). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][3][4][6] [Link][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.